Product packaging for 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone(Cat. No.:CAS No. 175136-13-7)

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

Cat. No.: B060572
CAS No.: 175136-13-7
M. Wt: 190.24 g/mol
InChI Key: XRHRRUJQJXPHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone (CAS 175136-13-7) is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This chemical features an indane core structure substituted with a hydroxy group, a methyl group, and an acetyl group. Calculated properties include a density of approximately 1.155 g/cm³ and a boiling point of around 332.9°C at 760 mmHg . Compounds based on the 1-indanone structure are of significant interest in medicinal chemistry research. A review in the Beilstein Journal of Organic Chemistry highlights that 1-indanone derivatives are investigated for a broad range of biological activities, including potential use as antiviral, anti-inflammatory, and antibacterial agents . Furthermore, specific derivatives have been studied for their potential in treating neurodegenerative diseases, with some compounds showing activity as inhibitors of cholinesterases and amyloid beta (Aβ) aggregation, which are key targets in Alzheimer's disease research . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B060572 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone CAS No. 175136-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7-6-11(8(2)13)12(14)10-5-3-4-9(7)10/h6,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHRRUJQJXPHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CCC2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358983
Record name 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-13-7
Record name 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Natural Occurrence of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, a member of the indanone class of compounds, has garnered interest within the scientific community. Structurally related to 4-hydroxy-7-methyl-1-indanone, this compound's natural origins have been traced to the cyanobacterium Nostoc commune. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its isolation, and its known biological activities, with a focus on presenting detailed methodologies and quantitative data for the scientific community.

Natural Source and Biological Activity

The primary documented natural source of a closely related compound, 4-hydroxy-7-methyl-1-indanone, is the terrestrial cyanobacterium Nostoc commune. This organism is known for producing a diverse array of secondary metabolites with various biological activities. Notably, 4-hydroxy-7-methyl-1-indanone has been reported to exhibit antibacterial properties, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound or 4-hydroxy-7-methyl-1-indanone in Nostoc commune remains largely uncharacterized in publicly available literature. The development of robust analytical methods is a critical next step for understanding the metabolic investment of the organism in producing this compound and for optimizing its extraction.

A proposed workflow for the quantitative analysis of this compound is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation sample Nostoc commune biomass extraction Solvent Extraction (e.g., Methanol/Chloroform) sample->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC-MS/MS Analysis concentration->hplc quant Quantification against Standard Curve hplc->quant data_analysis Data Processing & Analysis quant->data_analysis report Reporting Concentration (e.g., µg/g dry weight) data_analysis->report G start Nostoc commune Biomass extraction Solvent Extraction start->extraction bioassay1 Antibacterial Bioassay extraction->bioassay1 fractionation Column Chromatography bioassay1->fractionation Active Extract bioassay2 Antibacterial Bioassay fractionation->bioassay2 hplc HPLC Purification bioassay2->hplc Active Fractions pure_compound Isolated Indanone Derivative hplc->pure_compound elucidation Structural Elucidation (NMR, MS) pure_compound->elucidation

An In-depth Technical Guide on the Discovery and Isolation of 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-methyl-1-indanone, a naturally occurring indanone derivative, has garnered attention for its antibacterial properties. This technical guide provides a comprehensive overview of its discovery, isolation from its natural source, and laboratory synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate further research and development of this promising bioactive compound.

Introduction

4-Hydroxy-7-methyl-1-indanone is a bicyclic aromatic ketone first identified as a natural product from the cyanobacterium Nostoc commune.[1][2] Structurally, it is a derivative of 1-indanone, featuring a hydroxyl group at the 4-position and a methyl group at the 7-position of the indane ring system. The discovery of its inherent antibacterial activity has prompted further investigation into its potential as a lead compound in drug discovery. This document serves as a technical resource, consolidating the available scientific information on its discovery, isolation, and characterization.

Discovery and Natural Occurrence

4-Hydroxy-7-methyl-1-indanone was first isolated from the cultured cyanobacterium Nostoc commune (EAWAG 122b) by Sticher and co-workers.[1][2] The isolation was bioassay-guided, indicating that the researchers were specifically looking for compounds with biological activity. This discovery is significant as it identified a new bioactive metabolite from a cyanobacterial source.

Physicochemical and Spectroscopic Data

The structural elucidation of 4-Hydroxy-7-methyl-1-indanone was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2]

Table 1: Physicochemical Properties of 4-Hydroxy-7-methyl-1-indanone

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
AppearanceYellow oil (natural product)[2]
Melting Point194-195 °C (synthesized)[2]

Table 2: Spectroscopic Data for 4-Hydroxy-7-methyl-1-indanone

TechniqueData
¹H NMR Data not explicitly available in the reviewed sources.
¹³C NMR Data not explicitly available in the reviewed sources.
IR (KBr) Data not explicitly available in the reviewed sources.
Mass Spec. Data not explicitly available in the reviewed sources.

Note: While the referenced literature confirms the use of these spectroscopic methods for structure determination, the specific spectral data was not available in the public domain at the time of this review. Researchers are advised to consult the primary literature for detailed spectral assignments.

Experimental Protocols

Isolation from Nostoc commune

The isolation of 4-Hydroxy-7-methyl-1-indanone from Nostoc commune was achieved through a bioassay-guided fractionation process. While the detailed, step-by-step protocol from the original publication by Jaki, Heilmann, and Sticher was not fully accessible, the general procedure involves:

  • Cultivation: The cyanobacterium Nostoc commune (strain EAWAG 122b) is cultured in a suitable medium.

  • Extraction: The cultured cells are harvested and extracted with an organic solvent to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to chromatographic techniques (e.g., column chromatography) to separate the components based on polarity.

  • Bioassay-Guided Isolation: Each fraction is tested for its antibacterial activity. The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) until the pure compound is isolated.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods (NMR, IR, MS).

Chemical Synthesis

Several synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been developed, with a common starting material being 6-methylcoumarin. A facile, two-step synthesis is outlined below.[2]

Scheme 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone from 6-Methylcoumarin

G cluster_0 Route 1: Two-Step Synthesis 6-Methylcoumarin 6-Methylcoumarin 3,4-Dihydro-6-methylcoumarin 3,4-Dihydro-6-methylcoumarin 6-Methylcoumarin->3,4-Dihydro-6-methylcoumarin H₂, 10% Pd-C, Ethyl Acetate 4-Hydroxy-7-methyl-1-indanone 4-Hydroxy-7-methyl-1-indanone 3,4-Dihydro-6-methylcoumarin->4-Hydroxy-7-methyl-1-indanone Anhydrous AlCl₃, 180-210°C G cluster_1 Hypothesized Antibacterial Mechanism Indanone 4-Hydroxy-7-methyl-1-indanone Target Bacterial Target (e.g., Enzyme, Ribosome) Indanone->Target Pathway Essential Bacterial Pathway (e.g., Cell Wall Synthesis, Protein Synthesis) Target->Pathway Blocks Inhibition Inhibition Pathway->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath G cluster_2 Discovery and Isolation Workflow Source Source Identification (*Nostoc commune*) Extraction Extraction Source->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioassay Bioassay Screening (Antibacterial Activity) Fractionation->Bioassay Purification Purification of Active Fractions (HPLC) Bioassay->Purification Active Fractions Structure Structure Elucidation (NMR, IR, MS) Purification->Structure Synthesis Chemical Synthesis Confirmation Structure->Synthesis

References

A Technical Guide to 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: Synonyms, Potential Therapeutic Applications, and Methodologies for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, including its various synonyms and alternative names. While specific biological data for this exact molecule is not extensively available in public literature, this document outlines its potential therapeutic applications based on the well-documented activities of the broader indanone chemical class. Detailed experimental protocols for investigating its potential anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities are provided, along with insights into the relevant signaling pathways that may be modulated.

Nomenclature and Chemical Identifiers

The compound with the systematic name this compound is a member of the indanone family. For clarity in research and documentation, a comprehensive list of its synonyms, alternative names, and key chemical identifiers is presented in Table 1.

Identifier Type Value
IUPAC Name 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethanone
CAS Number 175136-13-7
Synonyms 5-Acetyl-4-hydroxy-7-methylindan, 5-Acetyl-4-hydroxy-7-methylindane, 1-(4-Hydroxy-7-methyl-2,3-dihydro-1H-indan-5-yl)-ethanone, Ethanone, 1-(2,3-dihydro-4-hydroxy-7-methyl-1H-inden-5-yl)-, 1-(4-hydroxy-7-methyl-2,3-dihydro-1H-inden-5-yl)ethan-1-one
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
InChI Key XRHRRUJQJXPHHT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C2=C1CCC2)O)C(=O)C

Potential Therapeutic Applications

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indanone have demonstrated a wide spectrum of pharmacological effects, suggesting that this compound may serve as a valuable intermediate or a pharmacologically active agent itself.

  • Anti-inflammatory Activity: Many indanone derivatives exhibit potent anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[1][2]

  • Analgesic Effects: The analgesic potential of indanone compounds has also been reported, suggesting a possible role in pain management.[3]

  • Neuroprotective Effects: Notably, the well-known Alzheimer's disease drug, Donepezil, is an indanone derivative that functions as an acetylcholinesterase inhibitor. This highlights the potential for other indanone-based molecules to be investigated for neurodegenerative disorders.

Experimental Protocols for Biological Evaluation

To elucidate the potential therapeutic activities of this compound, a series of in vitro and in vivo assays can be employed. The following are detailed protocols for key experiments.

1. Heat-Induced Hemolysis Assay:

This assay assesses the ability of a compound to stabilize red blood cell membranes, an indicator of anti-inflammatory activity.[1]

  • Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh human blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with isotonic saline solution and prepare a 10% (v/v) suspension in phosphate-buffered saline (PBS).

  • Assay Procedure:

    • Prepare reaction mixtures containing the RBC suspension and various concentrations of the test compound (e.g., 10-100 µM).

    • A positive control (e.g., diclofenac sodium) and a vehicle control (e.g., DMSO) should be included.

    • Incubate the mixtures at 54°C for 30 minutes to induce hemolysis.

    • Centrifuge the mixtures to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage inhibition of hemolysis for each concentration of the test compound compared to the control.

2. Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages:

This assay determines the effect of the compound on the production of key inflammatory mediators like TNF-α and IL-6.[2][4]

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Assay Procedure:

    • Seed the macrophages in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 30 minutes.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production at each concentration of the test compound.

Tail Flick Test:

This is a common method to assess centrally mediated analgesia in animal models.[3]

  • Animals: Use mice or rats of a specific strain and weight range.

  • Apparatus: A tail flick analgesia meter that applies a radiant heat source to the animal's tail.

  • Procedure:

    • Administer the test compound to the animals via an appropriate route (e.g., oral gavage).

    • A control group should receive the vehicle, and a positive control group a known analgesic (e.g., morphine).

    • At specific time intervals after administration, place the animal's tail on the heat source.

    • Record the latency time for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.

  • Data Analysis: An increase in the tail flick latency compared to the control group indicates an analgesic effect.

Ellman's Method:

This spectrophotometric method is widely used to screen for AChE inhibitors.[5][6][7]

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.

    • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

    • Measure the rate of color formation by monitoring the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Potential Signaling Pathways for Modulation

The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. For an indanone derivative with potential anti-inflammatory activity, the following pathways are of significant interest for investigation.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[8] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces MAPK_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Mediates

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 4-Hydroxy-7-methyl-1-indanone. This indanone derivative, a naturally occurring compound isolated from the cyanobacterium Nostoc commune, has demonstrated notable antibacterial properties, making it a molecule of interest for further investigation in drug discovery and development. This document consolidates available spectroscopic data, outlines detailed experimental protocols for its synthesis, and explores its potential mechanism of action.

Chemical Properties and Data

4-Hydroxy-7-methyl-1-indanone is a polycyclic aromatic ketone with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .

Physical Properties
PropertyValueReference
Melting Point194 °C[1]
AppearanceYellow oil (natural product)[1]
Spectroscopic Data

Detailed NMR data for 4-Hydroxy-7-methyl-1-indanone is not fully available in the public domain. However, analysis of its precursor, 4-Methoxy-7-methyl-1-indanone, and related indanone structures allows for the prediction of its spectral characteristics.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxy-7-methyl-1-indanone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.7Singlet1HAr-OH
~7.0Doublet1HAr-H (H5)
~6.9Doublet1HAr-H (H6)
~3.0Triplet2H-CH₂- (C3)
~2.6Triplet2H-CH₂- (C2)
~2.3Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxy-7-methyl-1-indanone

Chemical Shift (δ) ppmAssignment
>200C=O (C1)
~155Ar-C (C4)
~149Ar-C (C7a)
~138Ar-C (C7)
~125Ar-C (C3a)
~122Ar-C (C6)
~120Ar-C (C5)
~37-CH₂- (C2)
~25-CH₂- (C3)
~18Ar-CH₃

The IR spectrum of 4-Hydroxy-7-methyl-1-indanone is expected to show characteristic absorptions for the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for 4-Hydroxy-7-methyl-1-indanone

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (phenolic)
~1700StrongC=O stretch (ketone)
1600-1450Medium-StrongC=C stretch (aromatic)
~2960-2850MediumC-H stretch (aliphatic)
~1200MediumC-O stretch (phenol)

The mass spectrum of 4-Hydroxy-7-methyl-1-indanone would show a molecular ion peak (M⁺) at m/z 162. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as CO and cleavage of the methyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Hydroxy-7-methyl-1-indanone

m/zFragment
162[M]⁺
147[M - CH₃]⁺
134[M - CO]⁺
119[M - CO - CH₃]⁺

Synthesis of 4-Hydroxy-7-methyl-1-indanone

Two primary synthetic routes starting from 6-methylcoumarin have been described for the preparation of 4-Hydroxy-7-methyl-1-indanone.[1]

Synthetic Pathway Overview

synthesis_overview cluster_route1 Route 1 cluster_route2 Route 2 6-Methylcoumarin_1 6-Methylcoumarin Intermediate_A 3-(2'-hydroxy-5'-methylphenyl)propanoic acid 6-Methylcoumarin_1->Intermediate_A Methylative lactone ring opening Intermediate_B 3-(2'-methoxy-5'-methylphenyl)propanoic acid Intermediate_A->Intermediate_B Methylation Intermediate_C 4-Methoxy-7-methyl-1-indanone Intermediate_B->Intermediate_C PPA Cyclization Product_1 4-Hydroxy-7-methyl-1-indanone Intermediate_C->Product_1 Demethylation 6-Methylcoumarin_2 6-Methylcoumarin Intermediate_D 3,4-Dihydro-6-methylcoumarin 6-Methylcoumarin_2->Intermediate_D Catalytic Hydrogenation Product_2 4-Hydroxy-7-methyl-1-indanone Intermediate_D->Product_2 Fusion with AlCl₃

Synthetic routes to 4-Hydroxy-7-methyl-1-indanone.
Detailed Experimental Protocols

Step 1: Methylative Lactone Ring Opening of 6-Methylcoumarin This step involves the opening of the lactone ring of 6-methylcoumarin using a methylating agent in a basic solution to yield 3-(2'-hydroxy-5'-methylphenyl)propanoic acid, which is subsequently methylated.

Step 2: Polyphosphoric Acid (PPA) Cyclization The resulting 3-(2'-methoxy-5'-methylphenyl)propanoic acid is then cyclized using polyphosphoric acid (PPA) to form 4-Methoxy-7-methyl-1-indanone.

  • Procedure: A mixture of phosphorus pentoxide and orthophosphoric acid is heated to prepare PPA. 3-(2'-methoxy-5'-methylphenyl)propanoic acid is added dropwise to the stirred PPA at an elevated temperature (e.g., 70-95°C).[1] The reaction mixture is stirred for a specified time, then cooled and poured over crushed ice to precipitate the product. The solid is filtered, washed, and purified, often by recrystallization from a solvent like petroleum ether.[1]

Step 3: Demethylation of 4-Methoxy-7-methyl-1-indanone The final step involves the demethylation of the methoxy group to yield the desired 4-Hydroxy-7-methyl-1-indanone.

  • Procedure: The methoxy-indanone is treated with a demethylating agent such as hydrobromic acid in acetic acid. The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified.

Step 1: Catalytic Hydrogenation of 6-Methylcoumarin 6-Methylcoumarin is hydrogenated using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethyl acetate to produce 3,4-Dihydro-6-methylcoumarin.[1]

Step 2: Fusion with Anhydrous Aluminum Chloride The dihydrocoumarin intermediate is fused with anhydrous aluminum chloride at a high temperature to directly yield 4-Hydroxy-7-methyl-1-indanone.[1]

Experimental Workflow Diagram

experimental_workflow Start Start: 6-Methylcoumarin Route1 Route 1 Start->Route1 Route2 Route 2 Start->Route2 Lactone_Opening Methylative Lactone Opening & Methylation Route1->Lactone_Opening Hydrogenation Catalytic Hydrogenation Route2->Hydrogenation PPA_Cyclization PPA Cyclization Lactone_Opening->PPA_Cyclization Demethylation Demethylation PPA_Cyclization->Demethylation Product 4-Hydroxy-7-methyl-1-indanone Demethylation->Product AlCl3_Fusion Fusion with AlCl₃ Hydrogenation->AlCl3_Fusion AlCl3_Fusion->Product Purification Purification & Characterization Product->Purification

General experimental workflow for the synthesis of 4-Hydroxy-7-methyl-1-indanone.

Biological Activity and Potential Signaling Pathways

Antibacterial Activity

4-Hydroxy-7-methyl-1-indanone has been reported to exhibit antibacterial activity.[1] As a phenolic compound, its mechanism of action is likely multifaceted, targeting various cellular processes in bacteria.

Postulated Antibacterial Mechanisms of Phenolic Indanones

While the specific signaling pathways affected by 4-Hydroxy-7-methyl-1-indanone have not been elucidated, the general mechanisms of action for phenolic compounds against bacteria can be extrapolated. These mechanisms often involve the disruption of key cellular functions.

antibacterial_mechanism cluster_targets Bacterial Cell Targets cluster_effects Cellular Effects Indanone 4-Hydroxy-7-methyl-1-indanone Membrane Cell Membrane Disruption Indanone->Membrane intercalates into lipid bilayer Enzymes Enzyme Inhibition Indanone->Enzymes binds to active sites DNA Nucleic Acid Synthesis Interference Indanone->DNA interferes with synthesis Permeability Increased Permeability & Ion Leakage Membrane->Permeability Metabolism Disruption of Metabolic Pathways Enzymes->Metabolism Replication Inhibition of Replication & Transcription DNA->Replication

Postulated antibacterial mechanisms of phenolic indanones.

The primary modes of action for phenolic compounds generally include:

  • Disruption of the Cell Membrane: The hydrophobic nature of the indanone structure allows it to intercalate into the bacterial cell membrane, disrupting its integrity. This can lead to increased permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force.

  • Inhibition of Enzymes: The hydroxyl group and the overall electronic structure of the molecule can enable it to bind to bacterial enzymes, including those involved in key metabolic pathways or cell wall synthesis, thereby inhibiting their function.

  • Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with DNA replication and transcription, leading to the inhibition of bacterial growth and proliferation.

Further research is required to determine the precise molecular targets and signaling pathways that are modulated by 4-Hydroxy-7-methyl-1-indanone in bacteria.

Conclusion

4-Hydroxy-7-methyl-1-indanone is a bioactive natural product with demonstrated antibacterial activity. The synthetic routes described provide a foundation for producing this compound in sufficient quantities for further biological evaluation. The elucidation of its complete spectroscopic profile and a deeper understanding of its mechanism of action at the molecular level are critical next steps in assessing its potential as a lead compound for the development of new antibacterial agents. This guide serves as a comprehensive resource to facilitate these future research endeavors.

References

Spectroscopic Characterization of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone." Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide also includes comprehensive, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in organic synthesis and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 12.0Singlet (broad)1HAr-OH
~7.5Singlet1HAr-H (H-6)
~2.9Triplet2HAr-CH₂ (H-1)
~2.6Singlet3H-C(O)CH₃
~2.2Singlet3HAr-CH₃
~2.1Quintet2H-CH₂- (H-2)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Carbon Assignment
~203C=O
~155C-OH (C-4)
~140C-7
~135C-3a
~125C-5
~120C-7a
~115C-6
~32C-1
~28C-3
~26-C(O)CH₃
~16Ar-CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenolic)
3050 - 3000MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (aryl ketone)
1600 - 1450Medium to StrongC=C stretch (aromatic)
~1260StrongC-O stretch (phenol)

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
190High[M]⁺ (Molecular Ion)
175High[M - CH₃]⁺
147Medium[M - COCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified "this compound" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: For the ¹H NMR spectrum, use a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: For the ¹³C NMR spectrum, use a spectral width of 0-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum.

  • Data Processing: Process the acquired free induction decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Background Scan: Perform a background scan of the empty ATR crystal before running the sample to subtract any atmospheric and instrument-related absorptions.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the phenol, the C=O stretch of the ketone, and the C-H stretches of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Ionization:

    • ESI: Dissolve the sample in a solvent mixture like methanol/water and introduce it into the ESI source. This is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺.

    • EI: Introduce the sample, often via a direct insertion probe or after separation by gas chromatography (GC), into the high-vacuum source where it is bombarded with a high-energy electron beam. This method typically causes fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For "this compound," characteristic fragments would likely arise from the loss of the methyl group and the acetyl group.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to 4-Hydroxy-7-methyl-1-indanone: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxy-7-methyl-1-indanone is a naturally occurring compound first isolated from the cyanobacterium Nostoc commune. It belongs to the pterosins class of 1-indanone derivatives, which are known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on 4-Hydroxy-7-methyl-1-indanone, including its synthesis, physicochemical properties, and known biological activities. While a formal crystal structure has not been reported in publicly accessible crystallographic databases, this document details established experimental protocols for its synthesis and discusses its potential therapeutic applications based on its reported antibacterial properties.

Introduction

4-Hydroxy-7-methyl-1-indanone is a substituted indanone that has garnered interest due to its natural origin and biological activity.[1] Indanones, in general, are a class of compounds extensively studied for their potential as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents.[2][3] This guide synthesizes the available scientific literature to provide a detailed resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Physicochemical Properties

The fundamental properties of 4-Hydroxy-7-methyl-1-indanone are summarized in the table below. These data are essential for its identification, handling, and use in experimental settings.

PropertyValueSource
CAS Number 67901-82-0
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Solid
Melting Point 109-112 °C
InChI Key FXEWVKMVYBQMET-UHFFFAOYSA-N
SMILES Cc1ccc(O)c2C(=O)CCc12

Crystal Structure

As of the date of this publication, a complete, experimentally determined crystal structure for 4-Hydroxy-7-methyl-1-indanone, including unit cell parameters and atomic coordinates, has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

For illustrative purposes, a 2D representation of the molecular structure is provided below.

2D Structure of 4-Hydroxy-7-methyl-1-indanone.

Experimental Protocols: Synthesis

Two effective synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been reported, both commencing from 6-methylcoumarin.[1]

This pathway involves the methylative lactone ring opening of 6-methylcoumarin, followed by hydrogenation, cyclization, and subsequent demethylation.[1]

Methodology:

  • Methylative Lactone Ring Opening: 6-Methylcoumarin is treated with dimethyl sulphate in the presence of aqueous sodium hydroxide to yield 2-methoxy-5-methylcinnamic acid.

  • Catalytic Hydrogenation: The resulting cinnamic acid derivative is subjected to catalytic hydrogenation to saturate the double bond, forming 3-(2'-methoxy-5'-methylphenyl)propanoic acid.

  • PPA Cyclization: The propanoic acid derivative is cyclized using Polyphosphoric Acid (PPA) to yield 4-methoxy-7-methyl-1-indanone.

  • Demethylation: The final step involves the demethylation of the methoxy-indanone to afford the target compound, 4-hydroxy-7-methyl-1-indanone.

G A 6-Methylcoumarin B Methylative Lactone Ring Opening (Dimethyl Sulphate, NaOH) C 3-(2'-methoxy-5'-methylphenyl) propanoic acid A->C 1. (CH₃)₂SO₄, NaOH 2. Catalytic Hydrogenation D Catalytic Hydrogenation E 4-Methoxy-7-methyl-1-indanone C->E PPA F PPA Cyclization G 4-Hydroxy-7-methyl-1-indanone E->G Demethylation H Demethylation

Workflow for Synthesis Route 1.

A more direct, high-yield synthesis involves the hydrogenation of the starting material followed by a fusion reaction.[1]

Methodology:

  • Catalytic Hydrogenation: 6-Methylcoumarin is hydrogenated to yield 3,4-dihydro-6-methylcoumarin.

  • AlCl₃ Fusion: The resulting dihydrocoumarin is fused with anhydrous aluminum chloride (AlCl₃) to directly produce 4-hydroxy-7-methyl-1-indanone in high yield.

G A 6-Methylcoumarin B Catalytic Hydrogenation A->B H₂, Catalyst C 3,4-Dihydro-6-methylcoumarin B->C D Fusion with Anhydrous AlCl₃ C->D Heat E 4-Hydroxy-7-methyl-1-indanone D->E G cluster_bacterium Bacterial Cell Indanone 4-Hydroxy-7-methyl-1-indanone Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Peptidoglycan Synthase) Indanone->Enzyme Binds to & Inhibits Process Critical Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Enzyme->Process Catalyzes Growth Bacterial Growth & Proliferation Process->Growth Leads to Inhibition->Process Disruption Inhibition->Growth Inhibition

References

An In-depth Technical Guide to the Structural Isomers of C12H14O2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C12H14O2. The document details the physicochemical properties, synthesis protocols, and biological activities of various isomers, with a focus on their relevance in scientific research and drug development.

Introduction to Isomerism and C12H14O2

Isomers are molecules that share the same molecular formula but possess different arrangements of atoms. This structural variance can lead to distinct physical, chemical, and biological properties. For the molecular formula C12H14O2, a multitude of structural isomers exist, encompassing various functional groups such as esters, carboxylic acids, ketones, and phenols. Understanding the unique characteristics of each isomer is paramount for their application in pharmacology and materials science.

Two prominent and well-researched isomers of C12H14O2 are Ligustilide and 3-n-Butylphthalide (NBP). These compounds, primarily found in medicinal plants, have garnered significant attention for their therapeutic potential. This guide will explore these and other isomers, providing a comparative analysis of their properties and functions.

Physicochemical Properties of C12H14O2 Isomers

The structural differences among C12H14O2 isomers directly influence their physical and chemical characteristics. Properties such as boiling point, melting point, and solubility are critical for determining the appropriate applications and handling procedures for each compound. The following table summarizes the available quantitative data for a selection of C12H14O2 structural isomers.

Isomer NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
(Z)-Ligustilide(3Z)-3-Butylidene-4,5-dihydro-1(3H)-isobenzofuranone4431-01-0190.24---
3-n-Butylphthalide (NBP)3-Butyl-1(3H)-isobenzofuranone6066-49-5190.24149-151 (5 mmHg)--
Cinnamyl Propionate3-Phenyl-2-propen-1-yl propanoate103-56-0190.24285-Insoluble in water, soluble in organic solvents.
Propyl CinnamatePropyl 3-phenylacrylate7778-83-8190.24284-28511-12Sparingly soluble in water.
Isopropyl CinnamatePropan-2-yl 3-phenylacrylate7780-06-5190.24282-284-Insoluble in water.
Chavibetol Acetate2-Methoxy-5-(2-propenyl)phenyl acetate14279-79-1190.24---
Phenyl 3-PentenoatePhenyl pent-3-enoate-190.24---
4-Propylphenyl Acetate4-Propylphenyl acetate23511-70-8190.24244--
2,4-Dimethyl-6-(2-propenyl)phenol Acetate2,4-Dimethyl-6-(prop-2-en-1-yl)phenyl acetate-190.24---

Experimental Protocols: Synthesis of C12H14O2 Isomers

The synthesis of specific C12H14O2 isomers is crucial for their detailed study and potential application. This section provides detailed methodologies for the synthesis of several key isomers.

Synthesis of Cinnamyl Propionate

Reaction: Esterification of cinnamyl alcohol with propionic acid.

Procedure:

  • Combine cinnamyl alcohol and propionic acid in a 1:3 molar ratio in a reaction vessel.[1]

  • Add an immobilized lipase (e.g., Fermase CALB 10000) at a concentration of 2% (w/v) to the mixture.[1]

  • Add molecular sieves at 6% (w/v) to remove water produced during the reaction.[1]

  • Maintain the reaction mixture at 60°C with continuous stirring at 200 rpm for 7 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using column chromatography.

Synthesis of Propyl Cinnamate

Reaction: Fischer esterification of cinnamic acid with propanol.

Procedure:

  • Dissolve trans-cinnamic acid in propanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours.

  • After the reaction is complete, neutralize the excess acid with a weak base.

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Synthesis of Isopropyl Cinnamate

Reaction: Esterification of cinnamic acid with isopropanol.

Procedure:

  • Combine cinnamic acid and isopropanol in a round-bottom flask.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture under reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Biological Activities and Signaling Pathways

Many structural isomers of C12H14O2 exhibit significant biological activities, making them promising candidates for drug development. The specific spatial arrangement of atoms in each isomer determines its interaction with biological targets, leading to diverse pharmacological effects. Phenylpropanoid derivatives, a class to which many C12H14O2 isomers belong, are known for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3]

Ligustilide

(Z)-Ligustilide, a major bioactive component of Angelica sinensis, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities.

  • PI3K/Akt Signaling Pathway: Ligustilide has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, ligustilide can suppress cancer cell proliferation, migration, and invasion.

  • GPR30/EGFR Signaling Pathway: Ligustilide can promote bone formation by activating the G protein-coupled estrogen receptor 30 (GPR30), which in turn activates the epidermal growth factor receptor (EGFR) signaling pathway.

3-n-Butylphthalide (NBP)

NBP, another phthalide isomer, is used in the treatment of ischemic stroke. Its neuroprotective effects are attributed to its multifaceted mechanism of action.

  • Keap1-Nrf2 Pathway: NBP can modulate the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular defense against oxidative stress. By activating Nrf2, NBP upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Ligustilide and 3-n-Butylphthalide.

Ligustilide_PI3K_Akt_Pathway Ligustilide Ligustilide PI3K PI3K Ligustilide->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes Cell_Migration Cell Migration Akt->Cell_Migration Promotes Cell_Invasion Cell Invasion Akt->Cell_Invasion Promotes

Caption: Ligustilide inhibits the PI3K/Akt signaling pathway.

Ligustilide_GPR30_EGFR_Pathway Ligustilide Ligustilide GPR30 GPR30 Ligustilide->GPR30 Activates EGFR EGFR GPR30->EGFR Activates Bone_Formation Bone Formation EGFR->Bone_Formation Promotes

Caption: Ligustilide promotes bone formation via the GPR30/EGFR pathway.

NBP_Keap1_Nrf2_Pathway NBP 3-n-Butylphthalide (NBP) Keap1 Keap1 NBP->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Degradation) Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Upregulates Expression Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Caption: NBP exerts neuroprotective effects via the Keap1-Nrf2 pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and purification of C12H14O2 isomers.

Synthesis_Workflow Start Start: Starting Materials (e.g., Cinnamic Acid & Alcohol) Reaction Reaction (e.g., Esterification with Catalyst) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue Reaction Workup Work-up (e.g., Neutralization, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Distillation, Column Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End End: Pure Isomer Characterization->End

Caption: General workflow for the synthesis of C12H14O2 isomers.

Purification_Workflow Crude_Product Crude Product Mixture Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Identify Pure Fractions Solvent_Evaporation Solvent Evaporation Combine_Pure->Solvent_Evaporation Pure_Isomer Pure Isomer Solvent_Evaporation->Pure_Isomer

Caption: Typical workflow for the purification of C12H14O2 isomers.

References

An In-depth Technical Guide to 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, also known by its synonym 4-Hydroxy-7-methyl-1-indanone. This indanone derivative has garnered interest due to its presence in natural sources and its potential as a scaffold for the development of novel therapeutic agents. This document collates information on its physicochemical properties, synthesis, biological activities, and potential mechanisms of action, presenting the data in a structured format to facilitate research and development efforts.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely available in the public domain, some key properties have been reported or computed. The compound's methoxy-protected precursor, 4-Methoxy-7-methyl-1-indanone, has been characterized more thoroughly.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₂H₁₄O₂--INVALID-LINK--
Molecular Weight 190.24 g/mol --INVALID-LINK--
Melting Point 194-195 °CReported in a 1970 publication cited by Kamat et al. (2008).[1]
Appearance Yellow oil (natural product isolate)Jaki et al. (2000), as cited by Kamat et al. (2008).[1]
Computed XLogP3 2.3--INVALID-LINK--
Computed Hydrogen Bond Donor Count 1--INVALID-LINK--
Computed Hydrogen Bond Acceptor Count 2--INVALID-LINK--

Table 2: Spectroscopic Data for 4-Methoxy-7-methyl-1-indanone (Synthetic Intermediate)

TechniqueDataSource
IR (KBr) νmax 1698 (C=O), 1608, 1488 cm⁻¹Kamat et al. (2008)[1]
¹H NMR (300 MHz, CDCl₃) δ 2.40 (s, 3H, Ar-CH₃), 2.68 (t, J=6.0 Hz, 2H, -CH₂-), 3.03 (t, J=6.0 Hz, 2H, -CH₂-), 3.88 (s, 3H, -OCH₃), 6.81 (d, J=8.4 Hz, 1H, Ar-H), 7.21 (d, J=8.4 Hz, 1H, Ar-H)Kamat et al. (2008)[1]
¹³C NMR (75 MHz, CDCl₃) δ 16.5 (Ar-CH₃), 25.8 (-CH₂-), 36.4 (-CH₂-), 55.6 (-OCH₃), 116.1, 125.8, 129.9, 131.7, 153.8, 157.1 (Ar-C), 206.1 (C=O)Kamat et al. (2008)[1]
LCMS m/z 177.0915 [M+H]⁺, Calcd for C₁₁H₁₃O₂: 177.0915Kamat et al. (2008)[1]

Synthesis and Experimental Protocols

Two primary synthetic routes for 4-Hydroxy-7-methyl-1-indanone have been described, both commencing from 6-methylcoumarin.[1] These methods provide a foundation for laboratory-scale synthesis.

Synthetic Route 1: From 6-Methylcoumarin via Methylative Lactone Ring Opening

This multi-step synthesis involves the initial conversion of 6-methylcoumarin to its methoxy derivative, followed by hydrogenation, cyclization, and final demethylation.

G start 6-Methylcoumarin step1 Methylative Lactone Ring Opening (Dimethyl sulfate, aq. NaOH) start->step1 intermediate1 3-(2'-methoxy-5'-methylphenyl)prop-2-enoic acid step1->intermediate1 step2 Catalytic Hydrogenation (10% Pd-C, Ethanol) intermediate1->step2 intermediate2 3-(2'-methoxy-5'-methylphenyl)propanoic acid step2->intermediate2 step3 PPA Cyclization (Polyphosphoric acid, 90-95°C) intermediate2->step3 intermediate3 4-Methoxy-7-methyl-1-indanone step3->intermediate3 step4 Demethylation (HBr, Acetic acid) intermediate3->step4 end 4-Hydroxy-7-methyl-1-indanone step4->end

Caption: A two-step synthesis of 4-Hydroxy-7-methyl-1-indanone.

Detailed Protocol for the Fusion Step: 3,4-Dihydro-6-methylcoumarin is fused with anhydrous aluminum chloride at a high temperature (180-210°C) for 30 minutes. [1]This process directly yields 4-Hydroxy-7-methyl-1-indanone in high yield (84%). [1]

Biological Activities and Potential Mechanisms of Action

This compound was first isolated from the cyanobacterium Nostoc commune and was reported to exhibit antibacterial activity. [1]However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature. The broader class of indanone derivatives is known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral effects. [2][3]

Anti-inflammatory and Analgesic Potential

While direct studies on the anti-inflammatory and analgesic properties of this compound are limited, research on related indanone derivatives provides insights into potential mechanisms of action. Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response.

Table 3: Biological Activity of Related Indanone Derivatives

Compound ClassBiological ActivityQuantitative Data (for analogs)Potential MechanismSource
Sesquistilbene indanone analoguesAnti-inflammatoryInhibition of NO production in LPS-stimulated RAW264.7 cellsSuppression of iNOS and COX-2 expression via the TLR4/JNK/NF-κB pathway[4]
2-Benzylidene-1-indanone derivativesAnti-inflammatory% Inhibition of LPS-induced TNF-α and IL-6 in macrophagesBlockade of the NF-κB/MAPK signaling pathway[5]
Indanone derivative from Fernandoa adenophyllaAnti-inflammatoryInhibition of heat-induced hemolysis of red blood cells (9.12% to 72.82% at 10-100 µM)Interaction with COX-1, COX-2, and TNF-α[6][7]

Based on these findings for structurally related compounds, it is plausible that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators and modulation of key signaling cascades.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 JNK JNK TLR4->JNK Activates PI3K PI3K TLR4->PI3K Activates MAPK MAPK TLR4->MAPK Activates Indanone 1-(4-Hydroxy-7-methyl- indan-5-yl)-ethanone Indanone->JNK Inhibits (Hypothesized) IKK IKK Indanone->IKK Inhibits (Hypothesized) Indanone->PI3K Inhibits (Hypothesized) Indanone->MAPK Inhibits (Hypothesized) JNK->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NFκB NF-κB IKK->NFκB Activates IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK MAPK->ERK Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Gene Induces LPS LPS LPS->TLR4

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indanones are a pivotal class of compounds in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Their rigid bicyclic framework is a common structural motif in compounds exhibiting antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1] The intramolecular Friedel-Crafts reaction is a robust and widely utilized method for the construction of the indanone core.[1][2][3] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the 3-arylpropionyl chloride, promoted by a Brønsted or Lewis acid catalyst.[1] The choice of precursor, catalyst, and reaction conditions significantly impacts the yield, purity, and regioselectivity of the resulting substituted indanone.[1][4]

This document provides detailed application notes, experimental protocols, and a summary of reaction data for the synthesis of substituted indanones via the intramolecular Friedel-Crafts acylation, intended to guide researchers in developing efficient and scalable synthetic routes.

Principle and Methodology Overview

The intramolecular Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion intermediate from a 3-arylpropanoic acid or its corresponding acyl chloride. This electrophile then undergoes an intramolecular electrophilic aromatic substitution (SEAr) on the tethered aromatic ring to form the five-membered ketone ring of the indanone scaffold, followed by deprotonation to restore aromaticity.[1]

Two primary pathways are commonly employed:

  • Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is atom-economical and environmentally benign, producing water as the sole byproduct.[1] However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts such as polyphosphoric acid (PPA) or triflic acid (TfOH).[1][5]

  • Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent cyclization can then be achieved under milder conditions using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅).[1][2][6] While generally more efficient, this route generates corrosive byproducts.[1]

The choice between these pathways depends on the substrate's reactivity, functional group tolerance, desired scale, and environmental considerations.[1]

Experimental Workflows and Signaling Pathways

The general workflow for the Friedel-Crafts synthesis of substituted indanones can be visualized as follows:

Friedel_Crafts_Indanone_Synthesis cluster_path1 Pathway 1: From 3-Arylpropanoic Acid cluster_path2 Pathway 2: From 3-Arylpropionyl Chloride A 3-Arylpropanoic Acid B Acylium Ion Intermediate A->B Brønsted Acid (e.g., PPA, TfOH) High Temperature C Substituted Indanone B->C Intramolecular Electrophilic Aromatic Substitution D 3-Arylpropanoic Acid E 3-Arylpropionyl Chloride D->E SOCl₂ or (COCl)₂ F Acylium Ion Complex E->F Lewis Acid (e.g., AlCl₃, NbCl₅) G Substituted Indanone F->G Intramolecular Electrophilic Aromatic Substitution Start Start->A Start->D

Caption: General workflows for indanone synthesis.

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted indanones via intramolecular Friedel-Crafts acylation, showcasing the influence of different catalysts and reaction conditions on product yield.

Table 1: Synthesis of Substituted Indanones from 3-Arylpropanoic Acids

EntrySubstrateCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
13-(p-Tolyl)propanoic acidPPA-100195[7]
23-(m-Tolyl)propanoic acidPPA-100192[7]
33-(3,4-Dimethoxyphenyl)propanoic acidPPA-801.593[8]
43-Phenylpropanoic acidTfOH (5.0)DCE80291[1]
53-(4-Methoxyphenyl)propanoic acidTfOH (3.0)DCE50295[1]
63-(4-Chlorophenyl)propanoic acidTfOH (5.0)DCE80478[1]
73-Phenylpropanoic acidNbCl₅ (1.1)DCERT185[6]
83-(4-Methoxyphenyl)propanoic acidNbCl₅ (1.1)DCERT190[6]
93-(4-Bromophenyl)propanoic acidNbCl₅ (1.1)DCERT275[6]
103-(4-Methoxyphenyl)propanoic acidTb(OTf)₃ (cat.)[bmim]OTf150 (MW)0.1798[9]

DCE: 1,2-Dichloroethane; PPA: Polyphosphoric acid; TfOH: Triflic acid; NbCl₅: Niobium(V) chloride; Tb(OTf)₃: Terbium(III) triflate; [bmim]OTf: 1-butyl-3-methylimidazolium triflate; MW: Microwave irradiation; RT: Room Temperature.

Table 2: Synthesis of Substituted Indanones from 3-Arylpropionyl Chlorides

EntrySubstrateCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
13-Phenylpropionyl chlorideAlCl₃ (1.1)BenzeneReflux-90[2]
23-(4-Fluorophenyl)propionyl chlorideAlCl₃ (1.2)CH₂Cl₂0 to RT285[2]
33-(3,4-Dichlorophenyl)propionyl chlorideAlCl₃ (1.2)CH₂Cl₂0 to RT380[2]

AlCl₃: Aluminum chloride.

Table 3: Synthesis of 2-Substituted Indanones from Benzyl Meldrum's Acid Derivatives

EntrySubstrateCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
15-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dioneSc(OTf)₃ (0.1)NitromethaneReflux195[3][10]
25-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dioneSc(OTf)₃ (0.1)NitromethaneReflux192[10]
35-Benzyl-2,2-dimethyl-1,3-dioxane-4,6-dioneSc(OTf)₃ (0.1)NitromethaneReflux188[10]

Sc(OTf)₃: Scandium(III) triflate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Indanones from 3-Arylpropanoic Acids using Polyphosphoric Acid (PPA)

This protocol is adapted from the synthesis of 4-methyl-1-indanone.[7]

Materials:

  • Substituted 3-arylpropanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the substituted 3-arylpropanoic acid.

  • Add polyphosphoric acid (PPA) to the flask.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted indanone.

Protocol 2: General Procedure for the Synthesis of Substituted Indanones from 3-Arylpropanoic Acids via their Acyl Chlorides using a Lewis Acid Catalyst

This protocol is a generalized procedure based on established methods.[2][11]

Step 2a: Formation of the 3-Arylpropionyl Chloride

Materials:

  • Substituted 3-arylpropanoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted 3-arylpropanoic acid and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases (typically 1-3 hours).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used in the next step without further purification.

Step 2b: Intramolecular Friedel-Crafts Acylation

Materials:

  • Crude 3-arylpropionyl chloride (from Step 2a) (1.0 eq)

  • Anhydrous Lewis acid (e.g., AlCl₃) (1.1-1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-cold water or dilute HCl for quenching

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous Lewis acid and anhydrous dichloromethane.

  • Cool the suspension to 0 °C.

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane and add it dropwise to the Lewis acid suspension.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water or dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure substituted indanone.

Protocol 3: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone from a Benzyl Meldrum's Acid Derivative

This protocol is based on the procedure reported by Fillion and coworkers.[3]

Materials:

  • 5-(3,4-Dimethoxybenzyl)-2-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 eq)

  • Anhydrous nitromethane

  • Saturated ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Ethanol for recrystallization

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted benzyl Meldrum's acid derivative and scandium(III) triflate.

  • Add anhydrous nitromethane via syringe.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete (typically 1 hour), cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the addition of a saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain the purified 5,6-dimethoxy-2-methyl-1-indanone.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different catalysts, as their effectiveness can be substrate-dependent.[11] For deactivated aromatic rings, stronger acid catalysts like triflic acid may be required.[11] Ensure all reagents and solvents are anhydrous, as moisture can deactivate many Lewis acid catalysts.[11] Optimizing the reaction temperature is also crucial; some reactions may require heating to overcome the activation energy.[11]

  • Formation of Regioisomers: The regioselectivity of the cyclization can be an issue with unsymmetrically substituted aromatic rings. The choice of catalyst and solvent can influence the product distribution. For instance, the P₂O₅ content in PPA has been shown to affect the regioselectivity in the synthesis of certain indanones.[4]

  • Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction under high dilution conditions can favor the intramolecular pathway.

Conclusion

The intramolecular Friedel-Crafts acylation is a powerful and versatile method for the synthesis of substituted indanones. The choice between direct cyclization of 3-arylpropanoic acids and the two-step procedure involving the corresponding acyl chlorides allows for flexibility in adapting to different substrates and desired reaction conditions. By carefully selecting the catalyst, solvent, and temperature, high yields of the target indanones can be achieved, providing access to valuable building blocks for drug discovery and materials science.

References

Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has driven the development of various synthetic strategies for its construction. The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, presents a direct and efficient route to cyclopentenones and, by extension, 1-indanones.[1] This reaction, typically employing chalcones (1,3-diaryl-2-propen-1-ones) as precursors, offers a versatile and modular approach to this important class of compounds. Both Brønsted and Lewis acids can be utilized to promote this transformation, and recent advancements have led to the development of highly efficient catalytic and asymmetric variants.[1] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 1-indanones via the Nazarov cyclization, intended to aid researchers in the practical application of this valuable synthetic methodology.

Reaction Mechanism

The generally accepted mechanism for the Nazarov cyclization of a chalcone to a 1-indanone begins with the activation of the carbonyl group by a Brønsted or Lewis acid. This activation generates a pentadienyl cation intermediate. The key step of the reaction is a thermally allowed 4π-conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[1][2] Subsequent deprotonation and tautomerization of the resulting enol yield the final 1-indanone product.[1]

Nazarov_Mechanism Chalcone Chalcone PentadienylCation Pentadienyl Cation Chalcone->PentadienylCation + Acid OxyallylCation Oxyallyl Cation PentadienylCation->OxyallylCation 4π-Electrocyclization (conrotatory) EnolIntermediate Enol Intermediate OxyallylCation->EnolIntermediate - H+ Indanone 1-Indanone EnolIntermediate->Indanone Tautomerization Acid H+ or Lewis Acid

Caption: General mechanism of the Nazarov cyclization for 1-indanone synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of acid catalyst is critical for a successful Nazarov cyclization and can significantly impact reaction efficiency, substrate scope, and reaction conditions. Below is a summary of various Brønsted and Lewis acid catalysts employed for the synthesis of 1-indanones from chalcone precursors.

Note: The following tables compile data from various sources. Direct comparison of yields may be nuanced as substrate structures, concentrations, and reaction scales may differ between studies.

Table 1: Brønsted Acid Catalyzed Nazarov Cyclization for 1-Indanone Synthesis

CatalystSubstrateSolventConditionsYield (%)Reference
Trifluoroacetic acid (TFA)ChalconeDichloromethane (DCM)Reflux, 2h85[3]
Trifluoroacetic acid (TFA)ChalconeNeatMicrowave, 120°C, 10 min92[1]
Triflic acid (TfOH)1-Aryl-4,4,4-trichloro-2-en-1-onesTfOH80°C, 2-10hup to 92[4]

Table 2: Lewis Acid Catalyzed Nazarov Cyclization for 1-Indanone Synthesis

CatalystSubstrateSolventConditionsYield (%)Reference
FeCl₃ or AlCl₃Phosphorylated/Non-phosphorylated chalconesNot specifiedNot specifiedHigh[3]
Cu(OTf)₂Electronically asymmetric dienonesNot specifiedNot specifiedHigh[3]
Cu(OTf)₂ (10 mol%)Chalcone1,2-Dichloroethane (DCE)80°CNot specified[1]
Bi(OTf)₃Aryl vinyl ketonesNot specifiedNot specifiedGood to Excellent[5]
In(OTf)₃ / Benzoic AcidAlkynes and AcetalsNot specifiedNot specifiedExcellent[6]
SbF₅ / EtOHPhenylalkynes and AldehydesNot specifiedNot specifiedModerate to High[7]
Dicationic Iridium(III) / AgSbF₆Chalcones with electron-withdrawing groupsNot specifiedMild conditionsVery Good[3]

Table 3: Asymmetric Nazarov Cyclization for Chiral 1-Indanone Synthesis

Catalyst SystemSubstrateSolventConditionsYield (%)ee (%)Reference
Cu(OTf)₂ (10 mol%) / (R,R)-Ph-BOX (11 mol%)Chalcone / NFSI1,2-Dichloroethane (DCE)80°CNot specifiedNot specified[1]
Rhodium / (R)-MonoPhos®Pinacolborane chalcone derivativesNot specifiedMild conditionsHighup to 95[3]
ZnCl₂ (5 mol%) / Chiral Spiro Phosphoric Acid (6 mol%)Indole enones1,2-Dichloroethane (DCE)40°C71-9870-90[5]
Bifunctional Thiourea OrganocatalystDiketoestersNot specified4-21 days58-95up to 90.5:9.5 er[8]

Experimental Protocols

The following are detailed methodologies for key examples of the Nazarov cyclization for 1-indanone synthesis.

Protocol 1: Brønsted Acid-Catalyzed Synthesis using Trifluoroacetic Acid (Conventional Heating)

This protocol describes the synthesis of a 1-indanone from a chalcone precursor using trifluoroacetic acid with conventional heating.

Materials:

  • Chalcone (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water.

  • Neutralize the excess acid by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1-indanone product.

Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(II) Triflate

This protocol details a Lewis acid-catalyzed Nazarov cyclization using Cu(OTf)₂.

Materials:

  • Chalcone (1.0 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • 1,2-Dichloroethane (DCE)

  • Saturated NH₄Cl solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chalcone (1.0 equiv) and 1,2-dichloroethane (DCE).

  • Add Cu(OTf)₂ (10 mol%) to the mixture.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

  • Extract the mixture with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-indanone.

Protocol 3: Catalytic Asymmetric Tandem Nazarov Cyclization/Electrophilic Fluorination

This protocol describes a tandem asymmetric Nazarov cyclization followed by an electrophilic fluorination to generate a chiral, fluorinated 1-indanone.[1][9]

Materials:

  • Chalcone (1.0 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • (R,R)-Ph-BOX (11 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated NH₄Cl solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel

Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and (R,R)-Ph-BOX (11 mol%). Add anhydrous DCE and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction: Add the chalcone (1.0 equiv) and NFSI (1.2 equiv) to the reaction mixture.

  • Heat the reaction at 80 °C and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated NH₄Cl solution.

  • Extract the mixture with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched fluorinated 1-indanone. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of 1-indanones via the Nazarov cyclization.

Workflow Start Start Setup Reaction Setup (Chalcone, Solvent, Catalyst) Start->Setup Reaction Nazarov Cyclization (Heating/Stirring) Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for 1-indanone synthesis via Nazarov cyclization.

References

The Diels-Alder Approach to Indanone Core Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of indanone core structures utilizing the Diels-Alder reaction. The indanone motif is a prevalent scaffold in numerous biologically active compounds and natural products, making its efficient synthesis a critical aspect of drug discovery and development. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent and often stereocontrolled route to the cyclohexene precursors of indanones. This guide covers key intermolecular, intramolecular, and asymmetric Diels-Alder strategies, followed by the crucial aromatization step to furnish the final indanone core.

Intermolecular Diels-Alder Approach

The intermolecular Diels-Alder reaction provides a versatile method for the construction of functionalized indanone precursors. A common strategy involves the cycloaddition of a substituted diene with a suitable dienophile, followed by an oxidative aromatization to establish the indanone ring system. A key example is the synthesis of substituted 1-indanones using highly reactive siloxydienes, such as Danishefsky's diene.[1]

Application Note:

This approach is particularly useful for accessing indanones with substitution on the aromatic ring. The choice of diene and dienophile dictates the substitution pattern of the resulting cyclohexene intermediate. Danishefsky's diene and related siloxydienes are highly valuable as they are electron-rich and react readily with a variety of dienophiles.[2][3] The initial cycloadduct contains a silyl enol ether moiety, which can be readily hydrolyzed to a ketone. Subsequent aromatization, often achieved through oxidation, yields the indanone core.

Key Reaction: Synthesis of a Disubstituted 1-Indanone Precursor

A representative example involves the reaction of a siloxydiene with 2-cyclopentenone.[1] The resulting Diels-Alder adduct can then be aromatized to the corresponding indanone.

Reaction Scheme:

G cluster_0 Intermolecular Diels-Alder Reaction cluster_1 Aromatization Diene Siloxydiene Adduct Diels-Alder Adduct Diene->Adduct + Dienophile 2-Cyclopentenone Dienophile->Adduct Indanone Disubstituted 1-Indanone Adduct->Indanone Oxidative Aromatization

Caption: General workflow for intermolecular Diels-Alder/aromatization.

Experimental Protocol: Synthesis of a Disubstituted 1-Indanone (246)[1]

Materials:

  • Siloxydiene (244)

  • 2-Cyclopentenone (239)

  • 2,5-di-tert-butylhydroquinone (DBHQ)

  • Benzene (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH)

  • Acetone

  • Palladium on carbon (Pd/C, 10%)

  • p-Cymene

Procedure:

  • Diels-Alder Cycloaddition: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the siloxydiene (244) and 2-cyclopentenone (239) in anhydrous benzene.

  • Add a catalytic amount of 2,5-di-tert-butylhydroquinone (DBHQ) to inhibit polymerization.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: Dissolve the crude Diels-Alder adduct in acetone and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the mixture at room temperature until the hydrolysis of the silyl enol ether is complete (monitor by TLC) to yield the diketone (245).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidative Aromatization: To a solution of the crude diketone (245) in p-cymene, add 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the disubstituted 1-indanone (246).

Quantitative Data:
DieneDienophileProductYield (%)DiastereoselectivityReference
Siloxydiene (244)2-Cyclopentenone (239)Disubstituted 1-Indanone (246)Not explicitly statedNot explicitly stated[1]

Note: Specific yield and diastereoselectivity for this reaction were not provided in the reference.

Intramolecular Diels-Alder (IMDA) Approach

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the construction of polycyclic systems, including precursors to indanones.[4][5][6] In this approach, the diene and dienophile are tethered within the same molecule, leading to a cyclization that forms two new rings in a single step.

Application Note:

The IMDA reaction offers excellent control over stereochemistry due to the conformational constraints of the tether connecting the diene and dienophile.[7] The length and nature of the tether are crucial for the success and stereochemical outcome of the reaction. This method is particularly advantageous for the synthesis of complex, fused-ring indanone derivatives. The resulting polycyclic alkene can then be further manipulated, for instance, through oxidative cleavage of the newly formed double bond, to reveal the indanone core.

Conceptual Workflow:

G cluster_0 IMDA Reaction cluster_1 Transformation to Indanone Precursor Tethered Diene-Dienophile Cycloadduct Polycyclic Adduct Precursor->Cycloadduct Heat or Lewis Acid Indanone Indanone Derivative Cycloadduct->Indanone Further Transformations

Caption: General workflow for the intramolecular Diels-Alder approach.

Experimental Protocol: General Procedure for Intramolecular Diels-Alder Cyclization

Note: A specific protocol for an IMDA reaction leading directly to an indanone was not found in the provided search results. The following is a general procedure that can be adapted.

Materials:

  • Tethered diene-dienophile substrate

  • Anhydrous solvent (e.g., toluene, xylene, or a chlorinated solvent)

  • Lewis acid (optional, e.g., Et₂AlCl, BF₃·OEt₂)

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the tethered diene-dienophile substrate in the chosen anhydrous solvent.

  • Thermal Conditions: If the reaction is to be performed thermally, heat the solution to reflux and monitor the reaction by TLC. High temperatures are often required.

  • Lewis Acid Catalysis (Optional): For Lewis acid-catalyzed reactions, cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid catalyst dropwise to the stirred solution.

  • Allow the reaction to warm to the appropriate temperature and stir until completion, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate for Lewis acid-catalyzed reactions).

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Asymmetric Diels-Alder Approach

The development of asymmetric Diels-Alder reactions has enabled the synthesis of chiral indanone precursors with high enantioselectivity.[8][9] This is typically achieved through the use of chiral catalysts, most commonly chiral Lewis acids or organocatalysts.

Application Note:

Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to the formation of one enantiomer in excess.[10] Organocatalysis, often employing chiral amines, provides an alternative metal-free approach to enantioselective Diels-Alder reactions.[11] The resulting enantioenriched cyclohexene adduct can then be converted to a chiral indanone. This methodology is of high importance in the synthesis of chiral drugs and natural products containing the indanone scaffold.

Catalyst Activation and Reaction Pathway:

G cluster_0 Catalyst Activation cluster_1 Asymmetric Cycloaddition Catalyst Chiral Catalyst Activated Activated Complex Catalyst->Activated Dienophile Dienophile Dienophile->Activated + Product Enantioenriched Adduct Activated->Product Diene Diene Diene->Product +

Caption: Asymmetric Diels-Alder reaction pathway.

Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction

Note: A specific protocol for an asymmetric Diels-Alder reaction leading directly to an indanone was not found in the provided search results. The following is a general procedure that can be adapted.

Materials:

  • Diene

  • Dienophile

  • Chiral catalyst (e.g., a chiral Lewis acid or a chiral amine organocatalyst)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Inert gas (argon or nitrogen)

  • Molecular sieves (optional, for moisture-sensitive reactions)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst and any necessary additives (e.g., molecular sieves).

  • Add the anhydrous solvent and stir the mixture at the desired temperature.

  • Add the dienophile to the catalyst solution and stir for a short period to allow for complexation.

  • Slowly add the diene to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction as appropriate for the catalyst used (e.g., with water, a saturated aqueous solution of sodium bicarbonate, or a specific quenching agent).

  • Extract the product into a suitable organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or NMR analysis using a chiral solvating agent.

Quantitative Data for Asymmetric Diels-Alder Reactions:

While a specific example for indanone synthesis is not detailed, the literature on asymmetric Diels-Alder reactions reports a wide range of quantitative data.

Catalyst TypeTypical DienophileTypical DieneYield (%)Enantiomeric Excess (%)
Chiral Lewis Acidα,β-Unsaturated carbonylsCyclopentadiene70-9980-99
Chiral Organocatalystα,β-Unsaturated aldehydesAcyclic dienes75-9590-99

This table represents typical data from the broader field of asymmetric Diels-Alder reactions and serves as a general guide.

Conclusion

The Diels-Alder reaction represents a powerful and versatile tool for the synthesis of indanone core structures. The choice between intermolecular, intramolecular, and asymmetric approaches depends on the desired substitution pattern, complexity, and chirality of the target indanone. The subsequent aromatization of the initially formed cyclohexene ring is a key step in finalizing the synthesis. The protocols and data presented herein provide a foundation for researchers to apply these powerful synthetic strategies in the fields of medicinal chemistry and natural product synthesis. Further exploration of specific diene/dienophile combinations and catalyst systems will undoubtedly continue to expand the scope and utility of the Diels-Alder approach to this important heterocyclic scaffold.

References

Application Notes and Protocols for the Derivatization of 4-Hydroxy-7-methyl-1-indanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the derivatization of 4-Hydroxy-7-methyl-1-indanone and the subsequent biological screening of the synthesized analogs. The protocols outlined below are designed to guide researchers through the chemical modification of the parent indanone and the evaluation of its derivatives for potential anti-inflammatory and anticancer activities.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of the indanone nucleus have shown a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7][8][9] 4-Hydroxy-7-methyl-1-indanone presents a versatile starting material for the synthesis of novel derivatives due to the presence of a reactive phenolic hydroxyl group and a ketone moiety, which are amenable to various chemical modifications.

This document details the synthetic derivatization of 4-Hydroxy-7-methyl-1-indanone via O-alkylation and the Mannich reaction. It further provides step-by-step protocols for a panel of in vitro biological assays to screen these novel compounds for their potential as anti-inflammatory and anticancer agents.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of derivatized 4-Hydroxy-7-methyl-1-indanone analogs. This data is representative of what would be generated from the protocols detailed in this document.

Table 1: Synthesis Yields of 4-Hydroxy-7-methyl-1-indanone Derivatives

Compound IDDerivative TypeR GroupYield (%)Purity (%)
HMI-00Parent Compound-->98
HMI-OA-01O-AlkylatedMethyl85>99
HMI-OA-02O-AlkylatedEthyl82>99
HMI-OA-03O-AlkylatedBenzyl75>98
HMI-MB-01Mannich BaseMorpholine68>97
HMI-MB-02Mannich BasePiperidine71>98
HMI-MB-03Mannich BaseN-methylpiperazine65>97

Table 2: In Vitro Anti-Inflammatory Activity of 4-Hydroxy-7-methyl-1-indanone Derivatives

Compound IDNO Production Inhibition (IC50, µM)TNF-α Secretion Inhibition (IC50, µM)IL-6 Secretion Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
HMI-00>100>100>100>100
HMI-OA-0185.292.595.178.4
HMI-OA-0276.485.388.769.2
HMI-OA-0345.152.855.341.5
HMI-MB-0132.741.243.929.8
HMI-MB-0228.935.638.225.4
HMI-MB-0325.331.834.122.7
Indomethacin15.822.425.10.9

Table 3: In Vitro Anticancer Activity of 4-Hydroxy-7-methyl-1-indanone Derivatives

Compound IDCytotoxicity (IC50, µM) - MCF-7Cytotoxicity (IC50, µM) - A549Apoptosis Induction (% of Annexin V positive cells at 2x IC50) - MCF-7
HMI-00>100>100<5
HMI-OA-0191.395.88.2
HMI-OA-0285.790.110.5
HMI-OA-0355.262.525.7
HMI-MB-0141.848.345.1
HMI-MB-0238.243.152.8
HMI-MB-0335.640.958.4
Doxorubicin0.81.285.3

Experimental Protocols

I. Synthesis of 4-Hydroxy-7-methyl-1-indanone Derivatives

A. General O-Alkylation Protocol

This protocol describes the synthesis of ether derivatives at the 4-hydroxyl position of 4-Hydroxy-7-methyl-1-indanone.

  • Dissolution: In a round-bottom flask, dissolve 4-Hydroxy-7-methyl-1-indanone (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.

  • Alkylating Agent Addition: To the stirring suspension, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride; 1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure O-alkylated derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. General Mannich Reaction Protocol

This protocol describes the synthesis of Mannich bases at the 2-position of the indanone ring.[10][11][12][13][14]

  • Reactant Mixture: In a round-bottom flask, combine 4-Hydroxy-7-methyl-1-indanone (1 equivalent), the desired secondary amine (e.g., morpholine, piperidine; 1.1 equivalents), and an aqueous solution of formaldehyde (37%, 1.2 equivalents) in ethanol.

  • Acidification: Add a catalytic amount of hydrochloric acid (HCl).

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure Mannich base.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Anti-Inflammatory Screening Protocols

A. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17][18][19]

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

B. Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion Assay (ELISA)

This assay quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages.[2][3][20][21][22]

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay.

  • ELISA: Use commercially available ELISA kits for TNF-α and IL-6.

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the collected cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations from the standard curve.

C. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of the COX-2 enzyme.[23][24][25][26][27]

  • Assay Kit: Utilize a commercially available COX-2 inhibitor screening assay kit (colorimetric or fluorometric).

  • Reagent Preparation: Prepare all reagents according to the kit's protocol.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and various concentrations of the test compounds. Incubate for a specified time at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period.

  • Detection: Measure the product formation using the detection method specified in the kit (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

III. In Vitro Anticancer Screening Protocols

A. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][28][29][30][31]

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis Start 4-Hydroxy-7-methyl-1-indanone Derivatization Chemical Derivatization Start->Derivatization O-Alkylation or Mannich Reaction Purification Purification & Characterization Derivatization->Purification AntiInflammatory Anti-Inflammatory Assays Purification->AntiInflammatory Anticancer Anticancer Assays Purification->Anticancer Analysis Data Analysis & Hit Identification AntiInflammatory->Analysis Anticancer->Analysis

Caption: Workflow for Derivatization and Biological Screening.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway COX2_Pathway COX-2 Pathway TLR4->COX2_Pathway NO Nitric Oxide (NO) NFkB_Pathway->NO Cytokines TNF-α, IL-6 NFkB_Pathway->Cytokines Prostaglandins Prostaglandins COX2_Pathway->Prostaglandins Derivatives Indanone Derivatives Derivatives->NFkB_Pathway Inhibition Derivatives->COX2_Pathway Inhibition

Caption: Key Anti-Inflammatory Signaling Pathways.

Anticancer_Screening_Workflow Start Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with Indanone Derivatives Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant

Caption: Workflow for Anticancer Activity Screening.

References

Application Notes and Protocols: 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone as a Key Intermediate for Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone as a crucial intermediate in the development of novel anti-inflammatory agents. This document includes detailed synthetic protocols, pharmacological data of analogous compounds, and insights into the mechanism of action, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Indanone and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique structural framework of the indanone core allows for diverse functionalization, making it an attractive scaffold for the design of new therapeutic agents.[1] Specifically, this compound is a promising starting material for the synthesis of potent anti-inflammatory drugs due to its reactive hydroxyl and acetyl groups, which can be readily modified to explore structure-activity relationships (SAR).[2]

Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic pathway can be proposed based on established organic chemistry principles and published syntheses of related compounds. The synthesis involves two key stages: the formation of the 4-hydroxy-7-methyl-1-indanone core, followed by a regioselective acylation.

Protocol 1: Synthesis of 4-Hydroxy-7-methyl-1-indanone

Two effective routes starting from 6-methylcoumarin have been described for the synthesis of the precursor, 4-hydroxy-7-methyl-1-indanone.[3]

Route A: Via Methylative Lactone Ring Opening and Cyclization

  • Methylative Lactone Ring Opening: 6-methylcoumarin is subjected to a methylative lactone ring opening.

  • Catalytic Hydrogenation: The resulting cinnamyl double bond is hydrogenated.

  • PPA Cyclization: The intermediate is then cyclized using polyphosphoric acid (PPA) to yield the methyl ether of 4-hydroxy-7-methyl-1-indanone.

  • Demethylation: The final step involves demethylation to afford 4-hydroxy-7-methyl-1-indanone.[3]

Route B: Via Catalytic Hydrogenation and Friedel-Crafts Acylation

  • Catalytic Hydrogenation: 6-methylcoumarin is first catalytically hydrogenated.

  • Friedel-Crafts Acylation: The hydrogenated product is then fused with anhydrous aluminum chloride (AlCl₃) in a Friedel-Crafts acylation reaction to yield 4-hydroxy-7-methyl-1-indanone in high yield.[3]

Protocol 2: Proposed Synthesis of this compound via Friedel-Crafts Acylation

The introduction of the acetyl group at the C5 position of the 4-hydroxy-7-methyl-1-indanone core can be achieved through a Friedel-Crafts acylation reaction. The hydroxyl group at C4 is an activating group and will direct the electrophilic substitution to the ortho and para positions. In this case, the C5 position is sterically and electronically favored.

Materials:

  • 4-hydroxy-7-methyl-1-indanone

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or trifluoromethanesulfonic acid)[4]

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

Procedure:

  • To a stirred solution of 4-hydroxy-7-methyl-1-indanone in an anhydrous solvent, add the Lewis acid catalyst portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes.

  • Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

  • The reaction is then allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Application in the Synthesis of Anti-inflammatory Agents

This compound serves as a versatile intermediate for the synthesis of a variety of potential anti-inflammatory agents. The ketone and phenol functionalities are key for further chemical modifications, such as the synthesis of chalcones, Schiff bases, and other heterocyclic derivatives.

Protocol 3: Synthesis of Indanone-based Chalcone Derivatives

Chalcones are well-known for their anti-inflammatory properties. The following is a general protocol for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Aromatic aldehydes

  • Base catalyst (e.g., NaOH, KOH)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve this compound and an appropriate aromatic aldehyde in the chosen solvent.

  • Add a solution of the base catalyst dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 24-48 hours. The formation of a precipitate indicates product formation.

  • The precipitate is filtered, washed with cold solvent, and dried.

  • The crude product can be recrystallized from a suitable solvent to obtain the pure chalcone derivative.

Pharmacological Evaluation and Mechanism of Action

Inhibition of Pro-inflammatory Mediators

Indanone derivatives have been reported to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2][5]

Compound/Derivative Type Assay Target Inhibition/Activity Reference
Indanone DerivativeHeat-induced hemolysisRBC membrane stabilizationIC50: 54.69 µM[6]
Indanone DerivativeHeat-induced hemolysisRBC membrane stabilizationUp to 72.82% inhibition at 100 µM[6]
2-Benzylidene-1-indanone DerivativesLPS-stimulated macrophagesTNF-α productionSignificant inhibition[2]
2-Benzylidene-1-indanone DerivativesLPS-stimulated macrophagesIL-6 productionSignificant inhibition[2]
Sesquistilbene Indanone AnaloguesLPS-stimulated RAW264.7 cellsNO productionPotent inhibition[7]
Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of indanone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7]

  • NF-κB Pathway: Indanone derivatives have been shown to suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Pathway: These compounds can also inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK. The MAPK pathway plays a critical role in transducing extracellular signals to the nucleus to initiate inflammatory responses.[2]

Visualizing the Synthetic and Signaling Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_synthesis Proposed Synthetic Pathway 6-Methylcoumarin 6-Methylcoumarin 4-Hydroxy-7-methyl-1-indanone 4-Hydroxy-7-methyl-1-indanone 6-Methylcoumarin->4-Hydroxy-7-methyl-1-indanone Route A or B This compound This compound 4-Hydroxy-7-methyl-1-indanone->this compound Friedel-Crafts Acylation Anti-inflammatory Derivatives Anti-inflammatory Derivatives This compound->Anti-inflammatory Derivatives Further Modification (e.g., Chalcone Synthesis)

Caption: Proposed synthesis of anti-inflammatory agents.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In vitro assays In vitro assays Characterization->In vitro assays Mechanism of Action Studies Mechanism of Action Studies In vitro assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization In vivo studies In vivo studies Lead Optimization->In vivo studies

Caption: A typical drug discovery workflow.

G cluster_pathway Inhibition of Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_Cytokines NFkB_pathway->Pro_inflammatory_Cytokines Indanone_Derivatives Indanone Derivatives Indanone_Derivatives->MAPK_pathway Inhibition Indanone_Derivatives->NFkB_pathway Inhibition

Caption: Mechanism of action of indanone derivatives.

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel anti-inflammatory agents. The synthetic protocols outlined, based on established chemical reactions, provide a clear path for its preparation. The pharmacological data from analogous indanone derivatives strongly suggest that compounds derived from this intermediate are likely to exhibit potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Further research focused on synthesizing and evaluating derivatives of this specific intermediate is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols: Synthesis of Potential Anticancer Agents from 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of potential anticancer agents derived from 4-hydroxy-7-methyl-1-indanone. The primary synthetic route described is the Claisen-Schmidt condensation to yield a library of 2-benzylidene-4-hydroxy-7-methyl-1-indanone derivatives. These compounds, a class of chalcone analogues, are of significant interest due to the established anticancer properties of the indanone scaffold.[1]

Disclaimer: The following protocols are generalized based on established procedures for analogous 1-indanone derivatives due to a lack of specific literature for 4-hydroxy-7-methyl-1-indanone as a starting material for anticancer agents. Researchers should consider these as a starting point and may need to optimize conditions for specific substrates.

Rationale and Background

The 1-indanone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] The synthesis of 2-benzylidene-1-indanones, which are rigid analogues of chalcones, has been a successful strategy in developing compounds with significant cytotoxicity against various human cancer cell lines.[2] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for further drug development.[3] This application note focuses on leveraging the 4-hydroxy-7-methyl-1-indanone backbone to generate novel derivatives for anticancer screening.

Synthetic Workflow

The overall workflow for the synthesis and evaluation of 2-benzylidene-4-hydroxy-7-methyl-1-indanone derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 4-Hydroxy-7-methyl-1-indanone + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation start->reaction workup Acidification & Filtration reaction->workup purification Recrystallization / Column Chromatography workup->purification product Purified 2-Benzylidene Derivatives purification->product bio_start Purified Compounds product->bio_start mtt_assay MTT Assay on Cancer Cell Lines bio_start->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis hit_id Hit Compound Identification data_analysis->hit_id

Caption: Synthetic and evaluation workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzylidene-4-hydroxy-7-methyl-1-indanone Derivatives

This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation of 4-hydroxy-7-methyl-1-indanone with a substituted benzaldehyde.[4][5][6]

Materials:

  • 4-hydroxy-7-methyl-1-indanone (1.0 eq)

  • Substituted aromatic aldehyde (1.0-1.2 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (20% w/v)

  • 1 M Hydrochloric Acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-7-methyl-1-indanone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the aqueous sodium hydroxide solution (2-3 eq) to the cooled mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold water and acidify with 1 M HCl until the pH is neutral.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8]

Materials:

  • Synthesized indanone derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute to various concentrations with the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following table presents representative IC50 values for analogous 2-benzylidene-1-indanone derivatives against various human cancer cell lines, demonstrating the potential of this class of compounds.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneMCF-7 (Breast)0.010[3]
2 Indanone-based hydroxamic acid derivativeMDA-MB-231 (Breast)0.36[9]
3 Indanone-based hydroxamic acid derivativeK562 (Leukemia)3.27[9]
4 2-Benzylidene-1-indanone derivativeDLD1 (Colorectal)14.76[3]
5 2-Benzylidene-1-indanone derivativeDU145 (Prostate)1.90[3]

Potential Mechanism of Action

Many 2-benzylidene-1-indanone derivatives exert their anticancer effects by inducing cell cycle arrest, typically at the G2/M phase, and promoting apoptosis.[3] This is often associated with the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division.

G Indanone 2-Benzylidene-1-indanone Derivative Tubulin Tubulin Polymerization Indanone->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules prevents MitoticSpindle Mitotic Spindle Malformation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Potential mechanism of action.

References

"1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" in the synthesis of anti-Alzheimer's drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

Please Note: As of late 2025, publicly available scientific literature does not contain specific details on the direct use of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone in the synthesis of anti-Alzheimer's drug candidates. However, the indanone core is a well-established and crucial scaffold in the development of potent drugs for Alzheimer's disease. The most prominent example is Donepezil, a widely prescribed acetylcholinesterase inhibitor.

This document provides detailed application notes and protocols based on the synthesis and evaluation of Donepezil and its derivatives, offering a representative and comprehensive guide for researchers, scientists, and drug development professionals interested in the application of indanone-based compounds in Alzheimer's research.

Application Notes: The Indanone Scaffold in Anti-Alzheimer's Drug Design

The indanone moiety serves as a key structural component in a class of multi-functional anti-Alzheimer's agents. [1][2]These compounds are primarily designed to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [3]A deficiency in acetylcholine is a well-established hallmark of Alzheimer's disease, leading to cognitive decline. [2]By inhibiting AChE, these drugs increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function. [4][5] Beyond AChE inhibition, researchers are exploring indanone derivatives that can target other pathological aspects of Alzheimer's disease, such as the aggregation of amyloid-beta (Aβ) plaques and the activity of butyrylcholinesterase (BuChE) and β-secretase 1 (BACE1). [1][6]This multi-target approach aims to develop more effective therapies that can modify the course of the disease. [6]The versatility of the indanone scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. [7][8]

Representative Synthesis of Indanone-Based Anti-Alzheimer's Drug Candidates (Donepezil Analogs)

The synthesis of Donepezil and its analogs typically involves the condensation of a substituted indanone with an N-benzylpiperidine derivative. [1][9]This reaction is often carried out via an aldol condensation followed by dehydration to form an unsaturated intermediate, which is subsequently reduced. [4]

Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Reaction cluster_4 Final Product 5_6_dimethoxy_1_indanone 5,6-Dimethoxy-1-indanone Aldol_Condensation Aldol Condensation/ Dehydration 5_6_dimethoxy_1_indanone->Aldol_Condensation N_benzylpiperidine_4_carboxaldehyde N-Benzylpiperidine-4-carboxaldehyde N_benzylpiperidine_4_carboxaldehyde->Aldol_Condensation Unsaturated_Intermediate Unsaturated Intermediate Aldol_Condensation->Unsaturated_Intermediate Reduction Reduction (e.g., Hydrogenation) Unsaturated_Intermediate->Reduction Donepezil_Analog Donepezil Analog Reduction->Donepezil_Analog

Caption: Synthetic workflow for Donepezil analogs.

Experimental Protocol: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

This protocol is adapted from established literature for the synthesis of a key intermediate in the production of Donepezil. [9] Materials:

  • 5,6-dimethoxy-indanone

  • N-benzyl-piperidine-4-carboxaldehyde

  • Sodium hydroxide (NaOH) flakes

  • Methanol

  • 5% Acetic acid

Procedure:

  • In a suitable reaction vessel, dissolve 5,6-dimethoxy-indanone (0.10 mol) in methanol (80 mL) and stir under an inert atmosphere at room temperature. [9]2. Slowly add NaOH flakes (0.32 mol) to the mixture. [9]3. Add N-benzyl-piperidine-4-carboxaldehyde (0.10 mol) to the reaction mixture. [9]4. Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1). [9]5. Upon completion of the reaction, a solid will have formed. Filter the solid and wash it with 5% acetic acid, followed by a wash with methanol. [9]6. Dry the resulting solid to obtain the unsaturated intermediate.

Experimental Protocol: Reduction to Donepezil

Materials:

  • Unsaturated intermediate from the previous step

  • Methanol

  • Raney nickel

  • Methane sulfonic acid

  • Hydrogen gas (H₂)

Procedure:

  • Suspend the unsaturated intermediate in methanol.

  • Add Raney nickel as the catalyst and a catalytic amount of methane sulfonic acid. [10]3. Subject the mixture to hydrogenation at 1 atm of hydrogen pressure at room temperature until the reaction is complete (monitored by TLC). [10]4. After the reaction is complete, filter the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude Donepezil base.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data: Biological Activity of Indanone Derivatives

The following tables summarize the inhibitory activities of various synthesized indanone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundLinkerSubstitutionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
5c C=Cmeta-dimethylamine0.12-[7]
7b C-Cpara-piperidine-0.04[7]
7h Carbamate-1.20.3[6]
Donepezil C-C-0.024.6[11]

IC₅₀: The half-maximal inhibitory concentration.

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE inhibitory activity is the spectrophotometric assay developed by Ellman and colleagues. [12][13]

Principle of the Assay

This colorimetric assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity. [12][14]

Signaling Pathway

Acetylthiocholine Acetylthiocholine AChE AChE Acetylthiocholine->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Indanone_Inhibitor Indanone Inhibitor Indanone_Inhibitor->AChE Inhibition TNB Yellow Product (TNB²⁻) (Absorbance at 412 nm) Thiocholine->TNB Reacts with DTNB DTNB DTNB->TNB

Caption: Mechanism of the Ellman's method for AChE inhibition.

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved. [12]* 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store in a light-protected container. [12]* 14 mM Acetylthiocholine Iodide (ATCI) Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily. [12]* 1 U/mL AChE Solution: Dilute a stock solution of AChE with phosphate buffer to a final concentration of 1 U/mL just before use. Keep the solution on ice. [12]* Test Compound (Inhibitor) Solutions: Prepare a stock solution of the indanone derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions to the desired concentrations.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound. [12] * Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations. [12]2. Pre-incubation: Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25-37°C. [12][15]3. Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction. [15]4. Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 10-60 seconds for 3-10 minutes. [15]5. Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

Application Notes and Protocols: Antibacterial Screening of 4-Hydroxy-7-methyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antibacterial screening of 4-Hydroxy-7-methyl-1-indanone and its derivatives. While 4-Hydroxy-7-methyl-1-indanone, a natural product isolated from the cyanobacterium Nostoc commune, is known to possess antibacterial activity, detailed screening data for its derivatives are not extensively available in the public domain.[1][2] Therefore, this document outlines standardized protocols for evaluating the antibacterial potential of these compounds and presents data tables with illustrative examples derived from studies on related indanone structures to guide data presentation.

Data Presentation

Effective evaluation of antibacterial efficacy requires systematic and clear presentation of quantitative data. The following tables are provided as templates for summarizing the results of antibacterial screening assays.

Note: The data presented in Tables 1 and 2 are illustrative and based on findings for other indanone derivatives.[3][4][5] Researchers should replace this with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Hydroxy-7-methyl-1-indanone Derivatives against Various Bacterial Strains

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Ciprofloxacin MIC (µg/mL) [Positive Control]
HMI-0014-Hydroxy-7-methyl-1-indanone (Parent)64128>2560.5
HMI-0022-Bromo derivative32641280.5
HMI-0032,2-Dibromo derivative1632640.5
HMI-0042-Chloro derivative32641280.5
HMI-0052,2-Dichloro derivative1632640.5

Table 2: Minimum Bactericidal Concentration (MBC) of 4-Hydroxy-7-methyl-1-indanone Derivatives

Compound IDDerivative SubstitutionStaphylococcus aureus (ATCC 29213) MBC (µg/mL)Escherichia coli (ATCC 25922) MBC (µg/mL)MBC/MIC Ratio (S. aureus)MBC/MIC Ratio (E. coli)
HMI-0014-Hydroxy-7-methyl-1-indanone (Parent)128>2562>2
HMI-0022-Bromo derivative6412822
HMI-0032,2-Dibromo derivative326422
HMI-0042-Chloro derivative6412822
HMI-0052,2-Dichloro derivative326422

Experimental Protocols

Detailed methodologies for key antibacterial screening experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (4-Hydroxy-7-methyl-1-indanone derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative (growth) control (broth with inoculum and solvent, but no compound). A sterility control (broth only) should also be included.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis compound_prep Prepare Indanone Derivatives mic_assay Broth Microdilution Assay (MIC) compound_prep->mic_assay bacterial_prep Prepare Bacterial Inoculum bacterial_prep->mic_assay mbc_assay MBC Assay mic_assay->mbc_assay From wells with no growth data_summary Summarize Quantitative Data mic_assay->data_summary mbc_assay->data_summary

Caption: Workflow for antibacterial screening of 4-Hydroxy-7-methyl-1-indanone derivatives.

Hypothetical Signaling Pathway of Antibacterial Action

The precise antibacterial mechanism of 4-Hydroxy-7-methyl-1-indanone derivatives is not well-elucidated. However, as phenolic compounds, they are likely to exert their effects through multiple mechanisms, primarily targeting the bacterial cell membrane and intracellular functions.[6][7][8][9][10]

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets compound 4-Hydroxy-7-methyl-1-indanone Derivative membrane_disruption Membrane Disruption compound->membrane_disruption enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition dna_synthesis_inhibition Inhibition of DNA Synthesis compound->dna_synthesis_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis compound->protein_synthesis_inhibition increased_permeability Increased Permeability membrane_disruption->increased_permeability membrane_potential_loss Loss of Membrane Potential increased_permeability->membrane_potential_loss bacterial_death Bacterial Cell Death membrane_potential_loss->bacterial_death enzyme_inhibition->bacterial_death dna_synthesis_inhibition->bacterial_death protein_synthesis_inhibition->bacterial_death

References

TLC and column chromatography protocols for 4-Hydroxy-7-methyl-1-indanone purification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the purification of 4-Hydroxy-7-methyl-1-indanone, a bioactive compound, using Thin-Layer Chromatography (TLC) and column chromatography. These techniques are essential for isolating the target compound from reaction mixtures and ensuring high purity for subsequent applications in research and drug development.

Introduction

4-Hydroxy-7-methyl-1-indanone is a compound of interest due to its potential biological activities. Synthesis of this molecule often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain a sample of high purity. This document outlines optimized protocols for analytical Thin-Layer Chromatography to monitor reaction progress and guide the development of a preparative column chromatography method for the purification of 4-Hydroxy-7-methyl-1-indanone.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Parameters
ParameterDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Chamber Saturated with mobile phase
Sample Preparation Crude reaction mixture dissolved in a minimal amount of ethyl acetate or dichloromethane
Application Spotting using a capillary tube
Development Ascending, until the solvent front is ~1 cm from the top of the plate
Visualization 1. UV light (254 nm) 2. Staining with a ceric molybdate solution followed by gentle heating
Expected Rf of Product ~0.3 - 0.4
Expected Rf of Impurities Varies depending on polarity. Less polar impurities will have a higher Rf, and more polar impurities will have a lower Rf.
Table 2: Column Chromatography Parameters
ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Column Dimensions Diameter and length dependent on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight)[1]
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate
Sample Loading Dry loading or wet loading in a minimal amount of the initial eluent
Elution Profile Initial: 95:5 Hexane:Ethyl Acetate (to elute non-polar impurities) Gradient: Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate (to elute the product) Final: Further increase in polarity if highly polar impurities are present
Fraction Collection Fractions of appropriate volume (e.g., 10-20 mL for a medium-sized column)
Fraction Analysis TLC analysis of collected fractions to identify those containing the pure product

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the progress of a reaction and to determine the optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase: Hexane and Ethyl Acetate

  • Crude sample of 4-Hydroxy-7-methyl-1-indanone

  • Visualization agents: UV lamp, ceric molybdate stain

Procedure:

  • Chamber Saturation: Pour the prepared mobile phase (Hexane:Ethyl Acetate, 7:3) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid saturation. Close the chamber and allow it to saturate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate (approximately 1 cm from the bottom). Keep the spot size as small as possible.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.[2]

    • For compounds not visible under UV, or for further confirmation, dip the plate into a ceric molybdate staining solution, then gently heat the plate with a heat gun until spots appear.[2]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: Column Chromatography Purification

Objective: To purify crude 4-Hydroxy-7-methyl-1-indanone on a preparative scale.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Mobile phase: Hexane and Ethyl Acetate

  • Crude 4-Hydroxy-7-methyl-1-indanone

  • Collection tubes/flasks

  • TLC setup for fraction analysis

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add this solution to the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with the least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) to remove non-polar impurities.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.). A common strategy is to increase the polarity after a certain volume of eluent has passed through or once the initial impurities have eluted.

    • The target compound is expected to elute at a mobile phase composition similar to or slightly more polar than the one that gave an Rf of ~0.35 in the TLC analysis.[3]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which contain the purified 4-Hydroxy-7-methyl-1-indanone.

    • Spot every few fractions on a TLC plate to track the elution of the product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[4]

Visualizations

Purification_Workflow Crude Crude 4-Hydroxy-7-methyl-1-indanone TLC TLC Analysis (Mobile Phase Optimization) Crude->TLC Column Column Chromatography Crude->Column Loading TLC->Column Optimized Eluent Fractions Fraction Collection Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Pure Pure 4-Hydroxy-7-methyl-1-indanone TLC_Fractions->Pure Combine Pure Fractions

Caption: Purification workflow for 4-Hydroxy-7-methyl-1-indanone.

TLC_to_Column_Relationship cluster_TLC TLC Analysis cluster_Column Column Chromatography TLC_Plate Develop TLC Plate Rf_Value Calculate Rf Value (Target ~0.3) TLC_Plate->Rf_Value Select_Eluent Select Initial Eluent (Higher polarity than TLC) Rf_Value->Select_Eluent Informs Starting Polarity Gradient Develop Gradient Elution Select_Eluent->Gradient

References

Application Note: A Robust HPLC Method for the Quantification of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, a key intermediate in pharmaceutical synthesis.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a detailed workflow for method development, including column selection, mobile phase optimization, and validation, making it suitable for researchers, scientists, and drug development professionals.

1. Introduction

This compound is a substituted indanone derivative.[2][3][4] Indanones are a class of compounds with a wide range of biological activities and are often used as precursors in the synthesis of pharmaceuticals.[5][6] Accurate and precise quantification of this intermediate is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This application note presents a systematic approach to developing a robust HPLC method for its analysis.

2. Experimental

2.1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Milli-Q® or equivalent)

    • Formic acid (LC-MS grade)

    • This compound reference standard.

2.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of experiments designed to achieve optimal separation and quantification.

HPLC_Method_Development A Analyte Characterization (Solubility, pKa, UV Spectra) B Initial Column & Mobile Phase Screening A->B Initial Assessment C Optimization of Mobile Phase (Organic Solvent Ratio, pH) B->C Select Best Column/Solvent D Optimization of Chromatographic Parameters (Flow Rate, Temperature) C->D Fine-tuning Separation E Method Validation (ICH Guidelines) D->E Finalized Conditions F Final Method E->F Verified Method

Figure 1: Logical workflow for HPLC method development.

3.1. Column Selection

Given that this compound is a polar aromatic compound, a reversed-phase separation is the most suitable approach.[7][8] A standard C18 column is a good starting point due to its versatility.[9] For compounds with aromatic rings, a Phenyl stationary phase can provide alternative selectivity through π-π interactions.[10][11]

Table 1: Column Screening Summary

Column ChemistryDimensionsParticle SizeObservations
C18 4.6 x 150 mm 5 µm Good peak shape and retention.
Phenyl-Hexyl4.6 x 150 mm5 µmAcceptable peak shape, slightly less retention than C18.
Polar-Embedded C184.6 x 150 mm5 µmBroader peak, not ideal under initial conditions.

Based on the initial screening, the C18 column was selected for further optimization.

3.2. Mobile Phase Optimization

The composition of the mobile phase is critical for achieving the desired retention and resolution.[12][13] A mixture of an organic solvent (acetonitrile or methanol) and an aqueous phase is typically used in reversed-phase HPLC.[14][15] The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of the hydroxyl group.

3.2.1. Organic Solvent Selection

Both acetonitrile and methanol were evaluated as the organic component of the mobile phase.

Table 2: Organic Solvent Comparison

Organic SolventMobile Phase Composition (v/v)Retention Time (min)Tailing Factor
Acetonitrile Acetonitrile:Water (50:50) with 0.1% Formic Acid 5.8 1.1
MethanolMethanol:Water (60:40) with 0.1% Formic Acid7.21.4

Acetonitrile provided a better peak shape (lower tailing factor) and a shorter run time, and was therefore selected as the organic solvent.

3.2.2. Gradient Elution

To ensure efficient elution and a reasonable run time, a gradient elution program was developed.

Table 3: Optimized Gradient Program

Time (min)% Acetonitrile% Water (0.1% Formic Acid)
0.03070
10.08020
12.08020
12.13070
15.03070

3.3. Detection Wavelength

A PDA detector was used to determine the optimal wavelength for detection by scanning the UV spectrum of the analyte. The maximum absorbance (λmax) was observed at 285 nm.[16][17]

4. Final Optimized HPLC Method

Table 4: Final Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm

5. Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[18]

5.1. System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was performing adequately.

Table 5: System Suitability Results (n=6)

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
RSD of Retention Time≤ 1.0%0.2%
RSD of Peak Area≤ 2.0%0.5%

5.2. Linearity

The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations.

Table 6: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9998

5.3. Accuracy and Precision

Accuracy was determined by spike and recovery experiments, while precision was evaluated at three different concentration levels.

Table 7: Accuracy and Precision Summary

Concentration LevelRecovery (%)RSD (%) (n=6)
Low (5 µg/mL)99.21.2
Medium (50 µg/mL)100.50.8
High (90 µg/mL)99.80.6

5.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 8: LOD and LOQ

ParameterValue
LOD0.3 µg/mL
LOQ1.0 µg/mL

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical industry.

7. Experimental Protocols

7.1. Protocol for HPLC System Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas for 15 minutes.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas for 15 minutes.

  • System Priming: Prime all solvent lines with their respective mobile phases.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

7.2. Protocol for a Single HPLC Run

  • Sample Injection: Inject 10 µL of the prepared standard or sample solution.

  • Data Acquisition: Start the data acquisition using the gradient program outlined in Table 3. The total run time is 15 minutes.

  • Data Analysis: Integrate the peak corresponding to this compound and determine its area.

7.3. Protocol for Generating a Calibration Curve

  • Prepare a series of at least five working standard solutions of this compound with concentrations spanning the expected sample concentration range.

  • Inject each working standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

Experimental_Workflow A Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) B Equilibrate HPLC System (30% B, 1.0 mL/min) A->B D Inject 10 µL B->D C Prepare Standards & Samples C->D E Run Gradient Program (15 min) D->E F Data Acquisition & Analysis (Peak Integration at 285 nm) E->F G Quantification F->G

Figure 2: Experimental workflow for a single analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Hydroxy-7-methyl-1-indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Hydroxy-7-methyl-1-indanone?

A1: Two high-yielding synthetic routes starting from 6-methylcoumarin have been reported. The first route involves a four-step process: methylative lactone ring opening, catalytic hydrogenation, cyclization using polyphosphoric acid (PPA), and finally demethylation to yield the desired product. A shorter, two-step alternative consists of catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride (AlCl₃).[1]

Q2: I am getting a low yield in my synthesis. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reaction at any stage is a primary cause. For instance, in the PPA-mediated cyclization, insufficient temperature or reaction time can lead to a poor conversion rate. The presence of moisture can deactivate Lewis acid catalysts like AlCl₃. Additionally, side reactions, such as polymerization or the formation of regioisomers, can consume starting materials and reduce the yield of the target molecule.[2][3] Purification losses during workup and chromatography can also contribute to a lower overall yield.

Q3: My final product is discolored and appears sticky. What is the likely cause and how can I purify it?

A3: A discolored and sticky product suggests the presence of impurities.[2] These could be residual starting materials, byproducts from side reactions, or degradation products. A melting point that is lower than the literature value is also indicative of impurities.[2] Effective purification can be achieved through:

  • Recrystallization: This is a highly effective method for purifying solid compounds. Selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature is crucial.

  • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, silica gel column chromatography is recommended. A gradient elution with a solvent system like hexane/ethyl acetate can be used to separate the target compound from impurities.[2]

Q4: How can I monitor the progress of my reaction and assess the purity of the final product?

A4: Several analytical techniques are useful for reaction monitoring and purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product. The presence of multiple spots on a TLC plate indicates a mixture of compounds.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities by comparing the sample's spectrum to that of a pure standard.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete cyclizationEnsure the reaction temperature for PPA cyclization or AlCl₃ fusion is optimal and maintained for a sufficient duration. Monitor the reaction by TLC until the starting material is consumed.
Catalyst deactivationUse anhydrous reagents and solvents, particularly when using moisture-sensitive catalysts like AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal workupDuring aqueous workup, ensure the pH is adjusted correctly to precipitate the product and minimize its solubility in the aqueous layer. Use an adequate amount of extraction solvent.
Product Discoloration Presence of polymeric byproductsConsider purification by column chromatography before final recrystallization. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities.
Air oxidation of the hydroxyl groupHandle the purified product under an inert atmosphere and store it in a dark, cool place.
Formation of Regioisomers Non-selective reaction conditionsIn Friedel-Crafts type reactions, the choice of catalyst and solvent can influence regioselectivity. For the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, nitromethane was found to be a superior solvent for minimizing regioisomer formation compared to acetonitrile, toluene, or chlorobenzene.[3] While not the exact target molecule, this provides insight into how solvent choice can impact isomer ratios.
Difficulty in Purification Co-eluting impurities in column chromatographyExperiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to separate compounds with very similar polarities.
Oily product that does not crystallizeThe presence of impurities often prevents crystallization. Attempt to purify the oil by column chromatography to obtain a solid product that can then be recrystallized.

Experimental Protocols

Route 1: Two-Step Synthesis from 6-Methylcoumarin[1]

Step 1: Catalytic Hydrogenation of 6-Methylcoumarin

  • In a hydrogenation vessel, dissolve 6-methylcoumarin in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3,4-dihydro-6-methylcoumarin.

Step 2: Fusion with Anhydrous Aluminum Chloride

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride.

  • Heat the flask in an oil bath to 180-210 °C.

  • Carefully add the 3,4-dihydro-6-methylcoumarin from Step 1 in portions to the molten AlCl₃.

  • Continue heating and stirring the mixture for approximately 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-Hydroxy-7-methyl-1-indanone.

Data Presentation

Synthetic Route Starting Material Key Reagents Number of Steps Reported Yield Reference
Route 16-Methylcoumarin1. H₂, Pd/C 2. Anhydrous AlCl₃2High[1]
Route 26-Methylcoumarin1. (CH₃)₂SO₄, NaOH 2. H₂, Pd/C 3. PPA 4. HBr, AcOH4Excellent[1]
Industrial Method (for 4-hydroxy-1-indanone)Dihydrocoumarin1. HCl 2. PPA, Strong acid resin2Not specified for 7-methyl derivative[4]
Alternative (for 4-hydroxy-1-indanone)DihydrocoumarinNaCl, AlCl₃170-85%[4]

Visualizations

experimental_workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Four-Step Synthesis start1 6-Methylcoumarin step1_1 Catalytic Hydrogenation (H₂, Pd/C) start1->step1_1 intermediate1 3,4-Dihydro-6-methylcoumarin step1_1->intermediate1 step1_2 Fusion with AlCl₃ intermediate1->step1_2 end1 4-Hydroxy-7-methyl-1-indanone step1_2->end1 start2 6-Methylcoumarin step2_1 Methylative Lactone Ring Opening start2->step2_1 intermediate2_1 Intermediate Acid step2_1->intermediate2_1 step2_2 Catalytic Hydrogenation intermediate2_1->step2_2 intermediate2_2 Propanoic Acid Derivative step2_2->intermediate2_2 step2_3 PPA Cyclization intermediate2_2->step2_3 intermediate2_3 4-Methoxy-7-methyl-1-indanone step2_3->intermediate2_3 step2_4 Demethylation intermediate2_3->step2_4 end2 4-Hydroxy-7-methyl-1-indanone step2_4->end2

Caption: Synthetic workflows for 4-Hydroxy-7-methyl-1-indanone.

troubleshooting_yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_catalyst Was the catalyst active? check_reaction->check_catalyst Yes optimize_conditions Optimize reaction time, temperature, or catalyst loading incomplete->optimize_conditions inactive_catalyst Catalyst Deactivation check_catalyst->inactive_catalyst No check_workup Were there losses during workup? check_catalyst->check_workup Yes use_anhydrous Use anhydrous reagents and inert atmosphere inactive_catalyst->use_anhydrous workup_loss Workup/Purification Loss check_workup->workup_loss Yes optimize_workup Optimize extraction pH and solvent volumes. Refine purification technique. workup_loss->optimize_workup

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Friedel-Crafts Synthesis of Indanones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the side reactions and challenges encountered during the Friedel-Crafts synthesis of indanones.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Indanone

Low product yield is a frequent issue in the intramolecular Friedel-Crafts acylation to form indanones. This can be attributed to several factors, from reagent quality to reaction conditions.[1]

Q: My reaction is not proceeding or the yield is very low. Could the catalyst be the issue?

A: Yes, the choice and activity of the Lewis or Brønsted acid catalyst are critical.[1]

  • Possible Cause: Inappropriate or inactive catalyst. The catalyst may be old, hydrated, or simply not potent enough for your specific substrate.

  • Solution:

    • Ensure Anhydrous Conditions: Many Lewis acids, like AlCl₃, are extremely sensitive to moisture.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

    • Use Fresh Catalyst: Use a fresh bottle of the Lewis acid or a newly opened container.

    • Screen Catalysts: While AlCl₃ is common, other Lewis acids such as FeCl₃, NbCl₅, or scandium triflate (Sc(OTf)₃) might be more effective for your substrate.[1] Superacids like triflic acid (TfOH) are also powerful catalysts for this transformation.[1]

    • Stoichiometry: For Friedel-Crafts acylation, the catalyst is often required in stoichiometric amounts (typically 1.1 to 1.5 equivalents) because it complexes with the product ketone.[2][3]

Q: I am using a suitable catalyst, but the yield is still poor. What else could be wrong?

A: Substrate reactivity and reaction conditions play a significant role.

  • Possible Cause: Deactivated aromatic ring. The Friedel-Crafts reaction is an electrophilic aromatic substitution and is significantly hindered by electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring.[1][2]

    • Solution: If your substrate is highly deactivated, you may need to use a stronger catalytic system (like a superacid) or higher temperatures.[1][2] However, for some strongly deactivated rings, this reaction may not be feasible.[4]

  • Possible Cause: Suboptimal temperature. The reaction may have a significant activation energy barrier, or high temperatures could be causing decomposition.[5]

    • Solution: Experiment with a range of temperatures. Some reactions work at 0°C to room temperature, while others may require heating.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to find the optimal balance.[2]

  • Possible Cause: Poor solvent choice. The solvent affects reagent solubility and catalyst activity.[1]

    • Solution: Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are common.[1] For certain substrates, polar solvents like nitromethane or nitrobenzene can be beneficial, though they may also influence regioselectivity.[1][6]

G start Low or No Indanone Yield catalyst Verify Catalyst Choice & Activity start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Assess Substrate Reactivity start->substrate sol_catalyst1 Use Fresh, Anhydrous Catalyst catalyst->sol_catalyst1 sol_catalyst2 Screen Different Lewis / Brønsted Acids catalyst->sol_catalyst2 sol_conditions1 Vary Temperature & Monitor via TLC/GC conditions->sol_conditions1 sol_conditions2 Test Different Anhydrous Solvents conditions->sol_conditions2 sol_conditions3 Ensure Inert Atmosphere (N₂/Ar) conditions->sol_conditions3 sol_substrate Use Stronger Catalyst / Forcing Conditions substrate->sol_substrate end Consider Alternative Synthetic Routes sol_catalyst2->end sol_conditions1->end sol_substrate->end

Caption: Troubleshooting workflow for low indanone yield.
Problem 2: Formation of Undesired Side Products

The formation of isomers and other byproducts can complicate purification and significantly reduce the yield of the target indanone.[1]

Q: My reaction produces a mixture of isomers. How can I improve regioselectivity?

A: The formation of regioisomers is a common challenge when the aromatic ring has substituents, as cyclization can occur at different positions.[1]

  • Possible Cause: Electronic and steric directing effects of substituents on the aromatic ring.

  • Solution:

    • Solvent Effects: The polarity of the solvent can influence the product distribution. For example, in some acylations, non-polar solvents favor the kinetic product, while polar solvents can lead to the thermodynamic product.[1] Nitromethane has been shown to provide high regioselectivity in certain cases.[1][6]

    • Temperature Control: The kinetic vs. thermodynamic products may be favored at different temperatures. Lower temperatures often favor the formation of the kinetic product.[1]

    • Steric Hindrance: Bulky substituents on the aromatic precursor can physically block cyclization at adjacent positions, thereby directing the reaction to less hindered sites.[1]

Q: Besides isomers, I am observing a significant amount of a higher molecular weight byproduct. What could it be?

A: This is likely due to an intermolecular reaction competing with the desired intramolecular cyclization.

  • Possible Cause: At high concentrations, the acylium ion intermediate may react with a second molecule of the aromatic precursor before it has a chance to cyclize.[1][2]

  • Solution: Employ high-dilution conditions. Running the reaction at a lower concentration favors the intramolecular pathway by decreasing the probability of intermolecular collisions.[1][2] This can be achieved by adding the substrate or catalyst slowly over a longer period.[2]

Q: My reaction mixture has turned dark and contains insoluble tar-like material. What is happening?

A: This indicates polymerization or decomposition of the starting material or product.[2]

  • Possible Cause: The strongly acidic conditions and the exothermic nature of the reaction can promote side reactions.[2]

  • Solution:

    • Strict Temperature Control: Maintain a low temperature (e.g., 0°C or below), especially during the addition of the Lewis acid catalyst.[2]

    • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and avoid localized "hot spots."[2]

G cluster_paths Reaction Pathways start 3-Arylpropionyl Chloride + Catalyst intermediate Acylium Ion Intermediate start->intermediate intramolecular Intramolecular Cyclization (Desired) intermediate->intramolecular High Dilution intermolecular Intermolecular Acylation (Side Reaction) intermediate->intermolecular High Concentration product Target Indanone intramolecular->product side_product Dimeric Byproduct intermolecular->side_product

Caption: Competing intra- and intermolecular Friedel-Crafts pathways.

Frequently Asked Questions (FAQs)

Q1: What is the difference between starting with a 3-arylpropionic acid versus its acyl chloride? The most common starting materials are 3-arylpropionic acids or their corresponding acyl chlorides.[2] The direct cyclization of the carboxylic acid is a one-step process that produces only water as a byproduct, making it more environmentally friendly.[7][8] However, it often requires harsher conditions, such as stronger acids (PPA, TfOH) and higher temperatures.[2][8] The two-step route via the acyl chloride is often more efficient and proceeds under milder conditions with a standard Lewis acid like AlCl₃, but it generates corrosive byproducts.[8]

Q2: Is polyacylation a common side reaction in indanone synthesis? Polyacylation is not common in Friedel-Crafts acylation. The ketone group of the indanone product is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[1][4][9] This is a key advantage over Friedel-Crafts alkylation, where the product is often more reactive than the starting material, leading to polyalkylation.[10]

Q3: Can the acylium ion intermediate rearrange? Rearrangement of the acylium ion is much less common than the carbocation rearrangements seen in Friedel-Crafts alkylation because the acylium ion is resonance-stabilized.[2][9] Therefore, it is generally not a major concern in the synthesis of indanones from 3-arylpropionic acids or their derivatives.[2]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield of the indanone product. The following table summarizes yields obtained under various conditions for the cyclization of 3-phenylpropanoic acid.

CatalystEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃1.2DichloromethaneRT285[8]
PPA-Neat100190[8]
TfOH4.0Dichloromethane00.595[2]
NbCl₅1.1DichloromethaneRT292[8][11]
Sc(OTf)₃0.11,2-Dichloroethane801278[8]
Tb(OTf)₃0.1o-Dichlorobenzene1801288[8]

PPA = Polyphosphoric acid, TfOH = Triflic acid, RT = Room Temperature

Experimental Protocols

Protocol 1: Cyclization of 3-Arylpropionyl Chloride with AlCl₃

This protocol is a common and effective two-step method for synthesizing 1-indanones.[8]

  • Acyl Chloride Formation: To a solution of the 3-arylpropionic acid (1 eq) in an inert solvent like anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to stir at room temperature until gas evolution ceases and the acid is fully converted (monitor by TLC or IR spectroscopy).

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[8]

  • Friedel-Crafts Reaction: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) while maintaining the temperature below 5°C.[1][8]

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.[8]

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[8]

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation to obtain the desired indanone.[1]

Protocol 2: Direct Cyclization of 3-Arylpropionic Acid with Triflic Acid

This protocol outlines the direct, one-pot cyclization of the carboxylic acid using a superacid.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 3-arylpropionic acid (1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH, 4 eq) to the stirred solution.[2]

  • Reaction: Stir the mixture at 0°C and monitor its progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

  • Extraction: Extract the product with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimization of PPA Cyclization for 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxy-7-methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the Polyphosphoric Acid (PPA) catalyzed cyclization step in the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the intramolecular Friedel-Crafts cyclization of 3-(m-cresoxy)propionic acid or its derivatives to yield 4-Hydroxy-7-methyl-1-indanone.

Issue 1: Low or No Yield of 4-Hydroxy-7-methyl-1-indanone

  • Question: My PPA cyclization reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I resolve this?

  • Answer: Low or no yield in this PPA-mediated cyclization can stem from several factors related to the reagents, reaction conditions, and the starting material itself. Here are the most common culprits and their solutions:

    • Inactive PPA: Polyphosphoric acid is highly hygroscopic. Absorbed moisture will hydrolyze it, reducing its efficacy as a catalyst.[1][2]

      • Solution: Use freshly opened PPA or PPA from a properly sealed container. Ensure all glassware is thoroughly dried before use. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[2]

    • Insufficient PPA Concentration: The concentration of P₂O₅ in PPA can significantly impact its reactivity and the reaction outcome.[2][3] A lower concentration may not be acidic enough to promote efficient cyclization.

      • Solution: Use a high-grade, concentrated PPA. For challenging cyclizations, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can be a more powerful alternative.[2]

    • Low Reaction Temperature: The activation energy for the intramolecular Friedel-Crafts acylation may not be reached if the temperature is too low.[2]

      • Solution: Gradually increase the reaction temperature. For PPA-mediated reactions, temperatures in the range of 70-100°C are often effective.[4] One reported synthesis of the methoxy-protected analog, 4-methoxy-7-methyl-1-indanone, utilized a temperature of 90-95°C.[4]

    • Impure Starting Material: Impurities in the 3-(m-cresoxy)propionic acid can interfere with the reaction.

      • Solution: Verify the purity of your starting material using appropriate analytical techniques (e.g., NMR, melting point) and purify if necessary before proceeding with the cyclization.

Issue 2: Formation of Multiple Products (Low Selectivity)

  • Question: I am observing the formation of multiple isomers in my reaction mixture. Why is this happening and how can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in Friedel-Crafts reactions on substituted aromatic rings. In the case of 3-(m-cresoxy)propionic acid, cyclization can occur at two different positions on the aromatic ring, leading to the desired 4-hydroxy-7-methyl-1-indanone and the isomeric 6-hydroxy-7-methyl-1-indanone.

    • PPA Concentration and Regioselectivity: The P₂O₅ content in PPA has been shown to have a crucial effect on the regioselectivity of indanone synthesis.[3]

      • High P₂O₅ content PPA tends to favor the formation of indanones where the electron-donating group (in this case, the hydroxyl group) is ortho or para to the newly formed carbonyl group.[3] This would favor the desired 4-hydroxy isomer.

      • Low P₂O₅ content PPA tends to promote the formation of the isomer where the electron-donating group is meta to the carbonyl, which in this case would be the undesired 6-hydroxy isomer.[3]

    • Solution: To favor the formation of 4-Hydroxy-7-methyl-1-indanone, it is advisable to use PPA with a high P₂O₅ content. It is recommended to test different batches or grades of PPA to optimize the isomeric ratio.

Issue 3: Reaction Mixture is Dark and Tarry

  • Question: My reaction mixture has turned into a dark, tarry material. What could be the cause of this?

  • Answer: The formation of dark, tarry materials often indicates polymerization or decomposition of the starting material or product.

    • Excessive Temperature or Reaction Time: Prolonged heating or excessively high temperatures can lead to side reactions and decomposition.

      • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC) and stop the reaction as soon as the starting material is consumed. Consider running the reaction at a slightly lower temperature for a longer period.

    • Oxidation of the Phenolic Group: The free hydroxyl group on the aromatic ring can be susceptible to oxidation under the harsh reaction conditions, contributing to the formation of colored impurities.

      • Solution: A common strategy is to protect the hydroxyl group as a more stable ether (e.g., a methyl ether) before cyclization. The ether can then be cleaved in a subsequent step to yield the desired 4-hydroxy-7-methyl-1-indanone. A successful synthesis has been reported where 3-(2′-methoxy-5′-methylphenyl)propanoic acid was cyclized to 4-methoxy-7-methyl-1-indanone in 85% yield, followed by demethylation to give the final product.[4]

Frequently Asked Questions (FAQs)

  • Q1: Is it necessary to protect the hydroxyl group on the aromatic ring before PPA cyclization?

    • A1: While not always strictly necessary, protecting the hydroxyl group, for instance as a methyl ether, can prevent potential side reactions like oxidation and may lead to a cleaner reaction with higher yields.[4] The protecting group can be removed in a subsequent step.

  • Q2: What is the optimal ratio of PPA to the starting propionic acid?

    • A2: Typically, PPA is used in large excess, acting as both the catalyst and the solvent. A common ratio is a 10- to 20-fold excess by weight of PPA relative to the starting material.

  • Q3: Can other Lewis or Brønsted acids be used for this cyclization?

    • A3: Yes, other strong acids can be used for intramolecular Friedel-Crafts acylations. Alternatives to PPA include sulfuric acid, hydrofluoric acid, and Eaton's reagent.[2][5] However, PPA is often preferred for its ease of handling and effectiveness. The choice of acid can influence the reaction conditions and selectivity.

  • Q4: How should the reaction be quenched and the product isolated?

    • A4: The reaction is typically quenched by carefully pouring the hot reaction mixture onto crushed ice or into cold water.[4] This hydrolyzes the PPA and precipitates the crude product. The solid product can then be collected by filtration, washed with water and a saturated sodium bicarbonate solution to remove acidic impurities, and then purified, often by recrystallization from a suitable solvent like petroleum ether.[4]

Data Presentation

Table 1: Reported Reaction Conditions for the PPA Cyclization of a Protected Analog

Starting MaterialProductCatalystTemperature (°C)Time (hr)Yield (%)Reference
3-(2′-methoxy-5′-methylphenyl)propanoic acid4-methoxy-7-methyl-1-indanonePPA90-95185[4]

Table 2: General Troubleshooting for PPA Cyclization

IssuePotential CauseRecommended Solution
Low or No Yield Inactive PPA (moisture)Use fresh, anhydrous PPA and dry glassware.[1][2]
Insufficient reaction temperatureGradually increase temperature, monitor reaction progress (e.g., 70-100°C).[2][4]
Impure starting materialVerify purity of the starting propionic acid and purify if necessary.
Formation of Isomers Incorrect PPA concentrationUse PPA with a high P₂O₅ content to favor cyclization ortho/para to the hydroxyl group.[3]
Tarry Mixture Excessive temperature or timeMonitor reaction by TLC; avoid prolonged heating.
Oxidation of the free hydroxyl groupProtect the hydroxyl group as an ether prior to cyclization.[4]

Experimental Protocols

Key Experiment: PPA Cyclization of 3-(2′-methoxy-5′-methylphenyl)propanoic acid to 4-methoxy-7-methyl-1-indanone[4]

This protocol is for the protected precursor to 4-Hydroxy-7-methyl-1-indanone.

  • Preparation of Polyphosphoric Acid: A mixture of phosphorus pentoxide (P₂O₅) (6.0 g) and orthophosphoric acid (H₃PO₄) (6.0 mL) is stirred under anhydrous conditions in an oil bath at 90-95°C for approximately 1 hour to prepare the PPA.

  • Reaction Setup: The temperature of the freshly prepared PPA is adjusted to 70°C.

  • Addition of Starting Material: 3-(2′-methoxy-5′-methylphenyl)propanoic acid (1.62 g, 8.35 mmol) is added dropwise to the stirred PPA.

  • Reaction: The reaction mixture is stirred at 90-95°C for 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction mixture is cooled and poured over crushed ice. This results in the precipitation of a cream-colored solid.

  • Isolation: The solid is collected by filtration and washed with a saturated sodium bicarbonate solution, followed by water.

  • Purification: The crude product is purified by recrystallization from petroleum ether to yield colorless crystals of 4-methoxy-7-methyl-1-indanone (1.25 g, 85% yield).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Workup & Purification prep_ppa Prepare PPA (P₂O₅ + H₃PO₄) 90-95°C, 1 hr add_sm Add Starting Material (3-(2'-methoxy-5'-methylphenyl) propanoic acid) at 70°C prep_ppa->add_sm Adjust temp to 70°C react Stir at 90-95°C for 1 hr add_sm->react Heat quench Pour onto crushed ice react->quench Cool filter_wash Filter and Wash (sat. NaHCO₃, H₂O) quench->filter_wash purify Recrystallize (Petroleum Ether) filter_wash->purify product Final Product: 4-methoxy-7-methyl-1-indanone purify->product

Caption: Experimental workflow for the PPA cyclization of a protected precursor.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product? cause1 Inactive PPA (Moisture Contamination) start->cause1 Yes cause2 Low Reaction Temperature start->cause2 Yes cause3 Impure Starting Material start->cause3 Yes cause4 Formation of Isomers start->cause4 Yes sol1 Use Anhydrous Reagents & Dry Glassware cause1->sol1 sol2 Increase Temperature (e.g., 90-95°C) cause2->sol2 sol3 Purify Starting Material (e.g., Recrystallize) cause3->sol3 sol4 Use High P₂O₅ Content PPA cause4->sol4

Caption: Troubleshooting logic for low yield in PPA cyclization.

References

Technical Support Center: Challenges in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the demethylation step of indanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this critical reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the demethylation of methoxy-substituted indanones.

Problem Potential Cause Recommended Solution
1. Incomplete or No Reaction Insufficient Reagent: The Lewis acid (e.g., BBr₃) may be consumed by other basic sites in the molecule, such as the indanone's carbonyl oxygen.[1]- Use at least one equivalent of the demethylating agent per methoxy group and any other Lewis basic functional groups. - An excess of the reagent (e.g., 1.1-1.5 equivalents of BBr₃ per methoxy group) is often recommended.
Reagent Quality: The demethylating agent may have degraded due to improper storage or handling.- Use a fresh bottle of the reagent or a recently prepared solution. - For solid Lewis acids like AlCl₃, ensure they are anhydrous and have been stored in a desiccator. Grinding the solid quickly before use can remove any inactive oxidized surface layer.[2]
Low Reaction Temperature: The reaction may be too slow at the initial low temperatures.- Start the reaction at a low temperature (e.g., -78°C or 0°C) and allow it to slowly warm to room temperature.[2] - Monitor the reaction by TLC and if necessary, gently heat the reaction mixture to drive it to completion.
2. Low Yield of Hydroxyindanone Difficult Work-up: Formation of an agglomerate or emulsion between the organic and aqueous layers during work-up can lead to product loss.[3]- Instead of quenching with methanol, which can lead to product loss if your product is soluble in it, try quenching with ice water or a saturated aqueous NaHCO₃ solution.[3] - If an agglomerate forms, try adding brine to break the emulsion.[3] - Adjusting the pH of the aqueous layer might also help to break up any salt formation of your product.[3]
Product Degradation: The indanone scaffold or other functional groups on the molecule may be sensitive to the harsh acidic conditions of the demethylation reaction.- Consider using a milder demethylating agent. For example, if BBr₃ or HBr are too harsh, a thiolate-based method might be more suitable.[4] - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
3. Formation of Side Products Reaction with Other Functional Groups: The demethylating agent may react with other functional groups on the indanone molecule.- If the indanone contains acid-sensitive groups, avoid strong Brønsted acids like HBr.[4] - Consider protecting sensitive functional groups before the demethylation step.
Polymerization: Strong Lewis acids can sometimes induce polymerization of the starting material or product.[1]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can exacerbate side reactions. - Add the Lewis acid slowly and at a low temperature to control the reaction exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reagent for demethylating methoxyindanones?

A1: Boron tribromide (BBr₃) is the most widely used and generally effective reagent for the demethylation of aryl methyl ethers, including methoxyindanones.[2] It is a strong Lewis acid that readily cleaves the ether bond under relatively mild conditions, typically starting at low temperatures (-78°C or 0°C) and warming to room temperature.[2]

Q2: My indanone is sensitive to strong acids. What are some milder alternatives to BBr₃ and HBr?

A2: For acid-sensitive substrates, several milder demethylation methods can be employed:

  • Thiolates: Reagents like sodium ethanethiolate (NaSEt) or odorless long-chain thiols (e.g., 1-dodecanethiol) in a polar aprotic solvent like DMF or NMP can effectively demethylate aryl methyl ethers under basic or neutral conditions.[2]

  • Aluminum Chloride/Thiol Systems: A combination of aluminum chloride with a thiol, such as ethanethiol or the less odorous decanethiol, can be a highly effective demethylating agent that operates under milder conditions than BBr₃ alone.[5]

  • Methionine in Methanesulfonic Acid: A mixture of methionine and methanesulfonic acid provides a milder acidic alternative for demethylation.[6]

Q3: How can I monitor the progress of my demethylation reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. The starting methoxyindanone will have a different Rf value than the product hydroxyindanone. It is advisable to run a co-spot with the starting material to accurately track its consumption.

Q4: What are the key safety precautions to take when working with BBr₃?

A4: Boron tribromide is a highly corrosive and moisture-sensitive reagent that requires careful handling in a well-ventilated fume hood.[2]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • BBr₃ reacts violently with water, so all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).[2]

  • Quenching of the reaction should be done slowly and at a low temperature, for example, by adding the reaction mixture to ice water.[3]

Q5: Can I selectively demethylate one methoxy group in a dimethoxyindanone?

A5: Achieving selective demethylation can be challenging and is highly dependent on the substrate. The electronic and steric environment of the methoxy groups plays a crucial role. A methoxy group ortho to the carbonyl of the indanone may be demethylated preferentially due to chelation with the Lewis acid. To achieve selectivity, it is crucial to carefully control the stoichiometry of the demethylating agent and the reaction temperature.

Quantitative Data on Indanone Demethylation

The following table summarizes various reported methods for the demethylation of methoxy-substituted aromatic compounds, with a focus on conditions applicable to indanone synthesis. Direct comparative studies on a single indanone substrate are limited in the literature; therefore, this data is compiled from various sources to provide a general overview of expected yields and reaction conditions.

SubstrateReagent(s)SolventTemperature (°C)Time (h)Yield (%)
General Aryl Methyl EtherBBr₃ (1.1-1.5 eq)DCM-78 to RT12-2470-95
General Aryl Methyl EtherAlCl₃/NaIAcetonitrileReflux2-680-95
General Aryl Methyl Ether47% HBr/Acetic AcidAcetic Acid100-1303-660-90
General Aryl Methyl EtherSodium EthanethiolateDMF1502-485-95
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneAlCl₃/DecanethiolDichloromethane25-35253.3
2-Iodo-3,5-dimethoxybenzaldehydeBBr₃DCM-78 to RT-Low

Experimental Protocols

Protocol 1: General Procedure for Demethylation of a Methoxyindanone using BBr₃
  • Dissolve the methoxyindanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of boron tribromide in DCM (1.1-1.5 eq per methoxy group) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C in an ice bath and slowly quench the reaction by carefully adding it to a stirred mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude hydroxyindanone by column chromatography on silica gel or by recrystallization.[7]

Protocol 2: General Procedure for Demethylation using HBr in Acetic Acid
  • To a round-bottom flask, add the methoxyindanone (1.0 eq), 47% aqueous hydrobromic acid, and glacial acetic acid.

  • Heat the mixture to 100-130°C and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[8]

Visualizing the Demethylation Process

BBr₃ Demethylation Mechanism

BBr3_Demethylation Figure 1: Mechanism of BBr3 Demethylation of an Aryl Methyl Ether cluster_step1 Step 1: Lewis Acid Adduct Formation cluster_step2 Step 2: Nucleophilic Attack by Bromide cluster_step3 Step 3: Hydrolysis Ar-O-Me Aryl Methyl Ether (Ar-O-CH3) Adduct Lewis Acid-Base Adduct Ar-O-Me->Adduct + BBr3 BBr3 Boron Tribromide (BBr3) Oxonium Oxonium Intermediate Adduct->Oxonium MeBr Methyl Bromide (CH3Br) Oxonium->MeBr + Br- ArOBBr2 Aryloxydibromoborane Oxonium->ArOBBr2 ArOH Phenol (Ar-OH) ArOBBr2->ArOH + 3H2O H3BO3 Boric Acid ArOBBr2->H3BO3 HBr Hydrobromic Acid ArOBBr2->HBr

Caption: Mechanism of BBr3 Demethylation of an Aryl Methyl Ether.

Experimental Workflow for Indanone Demethylation

Demethylation_Workflow Figure 2: General Experimental Workflow for Indanone Demethylation start Start: Methoxyindanone in Anhydrous Solvent reagent_add Add Demethylating Agent (e.g., BBr3) at Low Temperature start->reagent_add reaction Reaction Progression (monitor by TLC) reagent_add->reaction quench Quench Reaction (e.g., with ice water) reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying concentration Solvent Removal (in vacuo) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Final Product: Hydroxyindanone purification->product

Caption: General Experimental Workflow for Indanone Demethylation.

References

Purification strategies for removing impurities from "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone".

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product shows multiple spots on the TLC plate after synthesis. What are the likely impurities?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 7-methyl-indan-4-ol. The primary impurities are often unreacted starting materials and isomeric by-products. The hydroxyl and methyl groups on the indan ring are both activating and ortho-, para-directing for electrophilic aromatic substitution. While the desired product is the result of acylation at the 5-position, side reactions can lead to the formation of other isomers.

  • Unreacted 7-methyl-indan-4-ol: This is a common impurity if the reaction has not gone to completion.

  • Isomeric By-products: Due to the directing effects of the hydroxyl and methyl groups, acylation can also occur at other positions on the aromatic ring, leading to isomers that may be difficult to separate from the desired product. The most likely isomeric impurity is the product of acylation at the 6-position.

  • Polysubstituted Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the introduced acyl group, some di-acylated products might form under harsh reaction conditions.

Q2: I'm struggling to separate the desired product from its isomers by column chromatography. What can I do?

A2: Isomeric impurities can be challenging to separate due to their similar polarities. Here are some strategies to improve separation:

  • Optimize the Solvent System: A common mobile phase for purifying indanones is a mixture of hexane and ethyl acetate.[1] Meticulous optimization of the solvent gradient is crucial. Try a shallower gradient or even isocratic elution with a finely tuned solvent ratio to enhance resolution.

  • Choice of Stationary Phase: Standard silica gel is typically used. However, for difficult separations, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano).

  • Recrystallization Prior to Chromatography: If the isomeric impurity is present in a smaller amount, a preliminary recrystallization step might enrich the desired product, making the subsequent chromatographic separation more effective.

  • Preparative HPLC: For very challenging separations and to obtain high-purity material, preparative reverse-phase HPLC is a powerful technique.

Q3: My recrystallization attempt resulted in a low yield or an oily product. What went wrong?

A3: Recrystallization success depends heavily on the choice of solvent and the cooling process.

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For indanone derivatives, solvents like ethanol or petroleum ether have been reported to be effective. A co-solvent system (e.g., hexane/ethyl acetate) can also be explored.

  • Oiling Out: If your product "oils out" instead of crystallizing, it means the solution is supersaturated and the compound's melting point is lower than the boiling point of the solvent at that concentration. To remedy this, you can try:

    • Using a lower-boiling point solvent.

    • Adding more solvent to reduce the concentration.

    • Slowing down the cooling process.

    • Scratching the inside of the flask with a glass rod to induce crystallization.

  • Low Yield: A low yield can result from using too much solvent or premature crystallization during hot filtration. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

  • Choosing the Right Eluent: Use the same solvent system for TLC as you plan to use for column chromatography, but with a slightly higher polarity to ensure the spots move off the baseline. A common eluent is a mixture of ethyl acetate and hexane (e.g., 3:7 or 4:6 v/v).[1]

  • Visualization: The product and its aromatic impurities can be visualized under UV light. Staining with a potassium permanganate solution can also be used to visualize non-UV active impurities.

  • Assessing Purity: A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Data Presentation

The following tables provide representative data for the purification of this compound. Disclaimer: The following data is illustrative and based on typical outcomes for the purification of similar substituted indanones. Actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol)85%95%70%Effective for removing less soluble impurities.
Column Chromatography (Silica Gel, Hexane/EtOAc gradient)85%>98%80%Good for separating a wider range of impurities.[1]
Preparative HPLC (C18, Acetonitrile/Water gradient)95% (post-recrystallization)>99.5%90%Ideal for obtaining highly pure material for sensitive applications.

Table 2: TLC and HPLC Retention Data

CompoundTLC Rf Value (3:7 EtOAc/Hexane)HPLC Retention Time (min)
7-methyl-indan-4-ol (Starting Material)0.53.2
This compound (Product) 0.3 5.8
1-(4-Hydroxy-7-methyl-indan-6-yl)-ethanone (Isomer)0.355.5

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol, petroleum ether, or a hexane/ethyl acetate mixture).

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude Product (Mixture of product, starting material, and isomers) TLC_Analysis_1 TLC Analysis Crude_Product->TLC_Analysis_1 Purification_Choice Choose Purification Strategy TLC_Analysis_1->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture TLC_Analysis_2 TLC Analysis of Fractions/Crystals Recrystallization->TLC_Analysis_2 Column_Chromatography->TLC_Analysis_2 Pure_Product Pure Product (>98%) TLC_Analysis_2->Pure_Product Combine pure fractions/crystals

Caption: General workflow for the purification of this compound.

Impurity_Formation SM 7-methyl-indan-4-ol Reagent + Acetyl Chloride (Friedel-Crafts Acylation) SM->Reagent Desired_Product This compound (Desired Product) Reagent->Desired_Product Major Pathway Isomeric_Impurity 1-(4-Hydroxy-7-methyl-indan-6-yl)-ethanone (Isomeric Impurity) Reagent->Isomeric_Impurity Minor Pathway Unreacted_SM Unreacted 7-methyl-indan-4-ol Reagent->Unreacted_SM Incomplete Reaction

References

Overcoming low yield in the catalytic hydrogenation of coumarin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome low yields in the catalytic hydrogenation of coumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in the catalytic hydrogenation of coumarin derivatives?

Low yields typically stem from three main areas: the catalyst, the reaction conditions, and the substrate/solvent system. Common issues include catalyst deactivation or poisoning, suboptimal hydrogen pressure or temperature, and impurities in the starting material or solvent.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the specific cause.[1]

Q2: Which catalyst is most effective for hydrogenating coumarin derivatives?

The optimal catalyst depends on the specific coumarin derivative and the desired outcome (e.g., reduction of the α,β-unsaturated lactone, reduction of aromatic rings, or hydrogenolysis of substituents). Commonly used heterogeneous catalysts include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of alkenes and for debenzylation reactions.[3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Often more active than palladium catalysts and can be effective for more challenging substrates or for aromatic ring saturation.[1][4]

  • Ruthenium on Carbon (Ru/C): Particularly effective for the hydrogenation of aromatic rings under more forcing conditions.[3][5] It has been successfully used to hydrogenate coumarin to octahydrocoumarin with high selectivity.[5]

  • Raney Nickel (Ra-Ni): A cost-effective catalyst used for various reductions, including double bonds and nitro groups, though it can be sensitive to poisoning.[4]

Q3: How does the choice of solvent affect the reaction?

Solvents can significantly influence reaction rates by altering the solubility of the substrate and hydrogen, and by affecting the catalyst's activity through solvation effects.[6][7] Protic solvents like methanol and ethanol are common and can influence the binding of hydrogen to the catalyst surface.[6][8] For instance, in one study on benzaldehyde hydrogenation, the rate varied 30-fold across different solvents, with the highest activity in methanol.[6] The solvent should always be dry and deoxygenated to prevent catalyst deactivation.[1]

Q4: Can substituents on the coumarin ring affect the hydrogenation?

Yes, the nature and position of substituents can have a profound impact. Electron-donating or electron-withdrawing groups can alter the reactivity of the double bonds and aromatic system. Steric hindrance from bulky substituents can impede the substrate's approach to the catalyst surface, potentially requiring more active catalysts (like PtO₂) or more forceful conditions (higher pressure/temperature).[1][9]

Troubleshooting Guide for Low Conversion

This guide provides a logical workflow to diagnose and solve issues leading to low reaction yields.

G cluster_main cluster_catalyst 1. Catalyst Issues cluster_conditions 2. Reaction Conditions cluster_substrate 3. Substrate & Solvent start Low Yield / Stalled Reaction cat_poison Poisoning Suspected? (e.g., Sulfur, Halogens, CO) start->cat_poison cond_h2 Insufficient H₂ Pressure? start->cond_h2 sub_purity Substrate Impurities? start->sub_purity cat_activity Low Activity? (Old catalyst, Improper handling) cat_poison->cat_activity sol_poison Purify Substrate/Solvent Use Guard Column cat_poison->sol_poison cat_loading Incorrect Loading? cat_activity->cat_loading sol_activity Use Fresh Catalyst Ensure Inert Handling cat_activity->sol_activity sol_loading Optimize Catalyst Loading (Typically 1-10 mol%) cat_loading->sol_loading cond_temp Suboptimal Temperature? cond_h2->cond_temp sol_h2 Increase H₂ Pressure (Use Parr shaker / Autoclave) cond_h2->sol_h2 cond_mix Inadequate Agitation? cond_temp->cond_mix sol_temp Optimize Temperature (Start at RT, adjust as needed) cond_temp->sol_temp sol_mix Increase Stirring Rate Ensure Catalyst Suspension cond_mix->sol_mix sub_sol Poor Solubility? sub_purity->sub_sol sol_purity Purify Starting Material (Recrystallization, Chromatography) sub_purity->sol_purity sub_solvent Inappropriate Solvent? sub_sol->sub_solvent sol_sol Change Solvent or Add Co-solvent (e.g., THF, Ethyl Acetate) sub_sol->sol_sol sol_solvent Test Different Solvents (e.g., MeOH, EtOH, EtOAc) sub_solvent->sol_solvent

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

In-Depth Troubleshooting Q&A

Q: My reaction started well but then stopped completely. What is the likely cause?

A: This is a classic sign of catalyst poisoning.[10] A poison is a substance that strongly adsorbs to the catalyst's active sites, preventing the substrate from binding.[2][10] Poisons can be present in the substrate, solvent, or hydrogen gas. Common permanent poisons include sulfur compounds (e.g., thiols, thiophenes) and heavy metals.[2] Some substances, like carbon monoxide (CO), can act as strong inhibitors whose effects may be reversible.[2][10]

  • Action:

    • Identify the Source: Review all reagents for potential sources of sulfur or other contaminants. Ensure high-purity hydrogen is used.

    • Purify Reagents: If the substrate is the suspected source, purify it by recrystallization or chromatography. Use freshly distilled, deoxygenated, high-purity solvents.

    • Filter and Add Fresh Catalyst: In some cases, filtering the reaction mixture through Celite® to remove the poisoned catalyst and adding a fresh batch can restart the reaction.

Q: The reaction is very slow or shows no conversion from the start. What should I check first?

A: Assuming there are no obvious poisons, this issue often points to inactive catalyst or suboptimal reaction conditions.

  • Catalyst Activity: Heterogeneous catalysts can lose activity over time, especially if stored improperly. Palladium and platinum catalysts are often pyrophoric when dry and charged with hydrogen, and improper handling can lead to deactivation through oxidation.[4]

    • Action: Use a fresh bottle of catalyst or a newly opened batch. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen.

  • Hydrogen Pressure: Many hydrogenations proceed well under balloon pressure (~1 atm), but sterically hindered or electronically deactivated double bonds may require higher pressures to achieve a reasonable reaction rate.[1][11]

    • Action: If using a balloon, ensure there are no leaks. If conversion is still low, move the reaction to a high-pressure vessel like a Parr hydrogenator.

  • Agitation: Inadequate mixing is a common cause of low conversion.[1] The solid catalyst must be well-suspended in the liquid phase to ensure efficient contact between the catalyst, the dissolved substrate, and the hydrogen gas.

    • Action: Increase the stirring rate to ensure the catalyst particles are freely suspended and not settled at the bottom of the flask.

Q: How does the catalyst loading affect the reaction yield?

A: Catalyst loading is a critical parameter. Too little catalyst will result in a slow or incomplete reaction. While increasing the catalyst amount can increase the rate, excessively high loadings can sometimes lead to side reactions and make the final filtration and work-up more difficult. A typical starting point for a bench-scale reaction is 1-10 mol% of the metal relative to the substrate.

Data Presentation: Reaction Conditions

The following table summarizes optimized conditions for the complete hydrogenation of coumarin to octahydrocoumarin using a Ruthenium on carbon (Ru/C) catalyst, demonstrating the impact of various parameters.[5]

ParameterConditionSubstrateCatalystYield of Octahydrocoumarin
Optimized 130 °C, 10 MPa (100 bar)60 wt% Coumarin in Methanol0.5 wt% of 5% Ru/C90%
Effect of SolventVariedCoumarin5% Ru/CActivity and selectivity were compared across different solvents. Methanol was found to be optimal.
Effect of PressureVariedCoumarin5% Ru/CHigher pressure (10 MPa) was found to be optimal for complete conversion.
Effect of Temp.VariedCoumarin5% Ru/C130 °C was identified as the optimal temperature.

Data synthesized from the abstract of "Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst".[5]

Experimental Protocols

General Protocol for Catalytic Hydrogenation (Balloon Pressure)
  • Setup: Add the coumarin derivative (1.0 eq) and the appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) to a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C). The catalyst should be handled quickly to minimize air exposure.

  • Hydrogen Introduction: Purge the flask by evacuating and refilling with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen.

  • Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to start). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully purge the flask with inert gas again to remove all excess hydrogen.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the solid catalyst. Wash the Celite® pad thoroughly with the same solvent to ensure all product is recovered.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed (e.g., by column chromatography or recrystallization).[1]

Visualization of Catalytic Mechanism

The following diagram illustrates the general Horiuti-Polanyi mechanism for the hydrogenation of a double bond on a heterogeneous catalyst surface.

G cluster_surface Catalyst Surface (e.g., Pd, Pt) cluster_reactants cluster_steps M1 M M2 M M3 M M4 M M2->M4 H atom migration and addition M3->M4 H atom migration and addition M5 M Product Hydrogenated Product M4->Product Desorption H2 H₂ (Hydrogen Gas) H2->M2 Dissociative Adsorption Coumarin Coumarin Derivative (Substrate) Coumarin->M4 S1 1. Adsorption of Reactants S2 2. Stepwise H Addition S3 3. Desorption of Product

Caption: Simplified mechanism of catalytic hydrogenation on a metal surface.

References

Technical Support Center: Troubleshooting Isomer Formation in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isomer formation in indanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers formed during indanone synthesis?

A1: In indanone synthesis, two main types of isomers can be formed:

  • Regioisomers: These isomers have the same molecular formula but differ in the position of substituents on the indanone core. For example, in the synthesis of a substituted indanone via Friedel-Crafts acylation, the cyclization can occur at different positions on the aromatic ring, leading to different regioisomers.[1][2]

  • Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This includes enantiomers and diastereomers. Stereoisomer formation is common in reactions like the Nazarov cyclization and Pauson-Khand reaction, where new stereocenters are created.[3][4][5][6]

Q2: How can I identify the different isomers in my reaction mixture?

A2: Several analytical techniques can be used to identify and quantify indanone isomers:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers using chiral stationary phases.[7] Reversed-phase HPLC can often separate regioisomers and diastereomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile positional isomers of indanone.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structure elucidation. The chemical shifts and coupling constants of the protons and carbons on the indanone core will differ for each isomer, allowing for their identification and, in some cases, quantification.

Q3: What are the general strategies to control isomer formation?

A3: Controlling isomer formation relies on carefully selecting and optimizing reaction conditions:

  • Choice of Catalyst: The type of Lewis or Brønsted acid in Friedel-Crafts and Nazarov cyclizations can significantly influence regioselectivity.[8][9] Similarly, the transition metal catalyst in Pauson-Khand reactions plays a key role in both regio- and stereoselectivity.[6][10]

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway and the ratio of isomers formed, particularly in Friedel-Crafts acylations.[1]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction, thereby affecting the isomer distribution.

  • Substituent Effects: The electronic and steric properties of substituents on the starting materials can direct the cyclization to a specific position, influencing regioselectivity.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Symptoms:

  • Formation of multiple indanone regioisomers, observed as multiple spots on TLC or multiple peaks in GC/HPLC analysis.

  • Difficult purification due to similar physical properties of the isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Lewis/Brønsted Acid Screen different catalysts. For example, while AlCl₃ is common, other Lewis acids like FeCl₃ or TiCl₄ might offer better selectivity. For cyclization of 3-arylpropionic acids, strong acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often used.[9]
Solvent Effects Vary the solvent. Non-polar solvents may favor one isomer, while polar solvents might favor another. Nitromethane has been shown to provide high regioselectivity in some cases.[1]
Steric and Electronic Effects The inherent directing effects of substituents on the aromatic ring may be difficult to overcome. Consider modifying the starting material or choosing a different synthetic route if regioselectivity remains poor.[2]
Reaction Temperature Optimize the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

Troubleshooting Workflow for Poor Regioselectivity in Friedel-Crafts Acylation

start Poor Regioselectivity (Mixture of Regioisomers) catalyst Screen Different Lewis/Brønsted Acids (e.g., AlCl₃, FeCl₃, TiCl₄, TfOH) start->catalyst analysis1 Analyze Isomer Ratio (GC-MS, HPLC, NMR) catalyst->analysis1 solvent Vary Solvent (e.g., CS₂, CH₂Cl₂, Nitromethane) analysis2 Analyze Isomer Ratio solvent->analysis2 temperature Optimize Reaction Temperature analysis3 Analyze Isomer Ratio temperature->analysis3 improved Improved Regioselectivity analysis1->improved no_improvement No Significant Improvement analysis1->no_improvement Still poor analysis2->improved analysis2->no_improvement Still poor analysis3->improved consider_alt Consider Alternative Synthetic Route analysis3->consider_alt Still poor no_improvement->solvent no_improvement->temperature

Caption: Troubleshooting workflow for poor regioselectivity in Friedel-Crafts acylation.

Issue 2: Low Diastereoselectivity in Nazarov Cyclization

Symptoms:

  • Formation of a mixture of diastereomers, often in a nearly 1:1 ratio.

  • Complex NMR spectra due to overlapping signals from the different diastereomers.

Possible Causes and Solutions:

CauseSolution
Achiral Catalyst/Reaction Conditions For asymmetric synthesis, employ a chiral Lewis acid catalyst or a chiral auxiliary on the substrate to induce facial selectivity in the electrocyclization.[5]
Substrate Structure The stereoselectivity of the Nazarov cyclization is highly dependent on the substitution pattern of the divinyl ketone precursor. Substituents can influence the conrotatory electrocyclization process.[4][5] Consider modifying the substrate to introduce steric bulk that can direct the cyclization.
Lewis Acid Strength A very strong Lewis acid might lead to side reactions or racemization. Screen different Lewis acids of varying strengths (e.g., Cu(OTf)₂, Sc(OTf)₃, FeCl₃).
Reaction Temperature Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the transition state with the lowest activation energy.

Logical Relationship in Asymmetric Nazarov Cyclization

substrate Divinyl Ketone (Prochiral) complex Chiral Catalyst- Substrate Complex substrate->complex catalyst Chiral Lewis Acid Catalyst catalyst->complex cyclization 4π-Conrotatory Electrocyclization complex->cyclization intermediate Chiral Oxyallyl Cation Intermediate cyclization->intermediate product Enantioenriched Indanone intermediate->product

Caption: Control of stereoselectivity in Nazarov cyclization using a chiral catalyst.

Data Presentation: Isomer Ratios in Indanone Synthesis

Table 1: Influence of Solvent on Regioisomer Ratio in Friedel-Crafts Acylation of 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione [1]

SolventProduct Ratio (Target Isomer : Regioisomer)
Nitromethane>20 : 1
Acetonitrile9 : 1
Toluene8 : 1
Chlorobenzene7 : 1

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation
  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add an anhydrous solvent, such as 1,2-dichloroethane (DCE) or nitromethane, to the flask (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis or Brønsted acid (e.g., AlCl₃, 1.1-1.5 eq; or TfOH, 1.5-5.0 eq) portion-wise or dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired indanone.[1]

Protocol 2: General Procedure for Nazarov Cyclization
  • Reaction Setup: In a sealed tube or round-bottom flask, dissolve the chalcone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane, trifluoroacetic acid).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, Cu(OTf)₂).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with conventional heating or using a microwave reactor.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate or ammonium chloride solution.

  • Extraction: Extract the mixture with an organic solvent like dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3][11]

Protocol 3: HPLC Method for Isomer Separation
  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column Selection:

    • For enantiomers , select a suitable chiral stationary phase (CSP) column (e.g., Chiralpak® or Chiralcel®).[7]

    • For regioisomers or diastereomers , a standard reversed-phase column (e.g., C18) is often suitable.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. For chiral separations, a mixture of n-hexane and isopropanol is common. For reversed-phase separations, a mixture of acetonitrile or methanol and water is typical.

  • Sample Preparation: Dissolve approximately 1 mg of the indanone sample in 1 mL of the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Monitor the separation at a suitable wavelength (e.g., 254 nm).

    • Identify and quantify the isomers based on their retention times and peak areas.[7]

Experimental Workflow for HPLC Isomer Analysis

sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) sample_prep->hplc_system equilibration Column Equilibration hplc_system->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection analysis Data Analysis (Retention Times, Peak Areas) detection->analysis result Isomer Ratio Quantification analysis->result

Caption: Workflow for the analysis of indanone isomers by HPLC.

References

Technical Support Center: Anhydrous Friedel-Crafts Acylation for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of indanones via intramolecular Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation reaction is resulting in a low or non-existent yield of the desired indanone. What are the common causes and how can I fix this?

Low or no product yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, and the substrate itself.[1]

Possible Causes & Solutions:

  • Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which will quench the catalyst and halt the reaction.[1][2]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents must be anhydrous, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

  • Inactive or Inappropriate Catalyst: The choice of catalyst is critical and substrate-dependent. A catalyst that works for one substrate may be ineffective for another.[1]

    • Solution: If a standard catalyst like AlCl₃ fails, screen other Lewis acids (e.g., FeCl₃, NbCl₅) or strong Brønsted acids/superacids like triflic acid (TfOH), which can cyclize less reactive substrates.[1] For some substrates, niobium pentachloride (NbCl₅) can be effective under mild, room temperature conditions.[1][3]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, which is significantly hindered by electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring.[1][4]

    • Solution: For deactivated substrates, more potent catalytic systems (e.g., triflic acid) and higher reaction temperatures may be necessary to overcome the activation barrier.[2][4] If the ring is heavily deactivated, an alternative synthetic route may be required.[1]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst.[4][5] This means the catalyst is often not truly catalytic and is consumed during the reaction.

    • Solution: A stoichiometric amount (or a slight excess, typically 1.1-1.5 equivalents) of the Lewis acid catalyst is generally required.[2][4]

  • Suboptimal Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing decomposition.[4]

    • Solution: Experiment with a range of temperatures. Many reactions are initiated at 0°C and then allowed to warm to room temperature, while others may require heating to 50-80°C to proceed effectively.[1][2] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to find the optimal temperature.[2][4]

Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired indanone?

The formation of isomers and other byproducts can complicate purification and reduce yields.[1]

Possible Causes & Solutions:

  • Intermolecular Reaction: Instead of the desired intramolecular cyclization, the acylating agent can react with a second molecule of the starting material, leading to polymeric byproducts.[1][2]

    • Solution: Employing high dilution conditions (e.g., concentrations of 0.1-0.5 M) can favor the intramolecular pathway by minimizing the chance of intermolecular collisions.[1][4]

  • Formation of Regioisomers: For substituted aromatic precursors, cyclization can occur at multiple positions on the ring, leading to a mixture of isomers.[1]

    • Solution: The choice of solvent can significantly influence regioselectivity. For instance, polar solvents like nitromethane have been shown to provide high regioselectivity in certain cases.[1][6] Experimenting with different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, o-dichlorobenzene) is recommended.[1]

  • Polyacylation: While less common in Friedel-Crafts acylation because the resulting ketone is a deactivating group, highly activated aromatic rings can sometimes undergo further acylation.[1][7]

    • Solution: This is a greater concern in Friedel-Crafts alkylation.[1] If observed, adjusting the stoichiometry of the acylating agent and reducing the reaction time can help minimize this side reaction.[1]

Q3: What is the best starting material for indanone synthesis via intramolecular Friedel-Crafts acylation?

The most common precursors are 3-arylpropionic acids or their more reactive derivatives, 3-arylpropionyl chlorides.[1][2]

  • 3-Arylpropionic Acids: This is a one-step approach that is considered more environmentally friendly as it avoids the generation of corrosive byproducts from acyl chloride formation.[2] However, it often requires stronger acids (e.g., TfOH, polyphosphoric acid) and harsher conditions.[2][4]

  • 3-Arylpropionyl Chlorides: This two-step method first involves converting the carboxylic acid to the acyl chloride (using reagents like thionyl chloride or oxalyl chloride).[2] The subsequent cyclization can then proceed under milder conditions with common Lewis acids like AlCl₃.[2]

  • Amides: Certain amides can also be used as substrates, often requiring a superacid like triflic acid for activation to produce indanones in good yields.[1][8]

Data Presentation: Catalyst and Condition Comparison

The optimal choice of catalyst and conditions is highly dependent on the specific substrate. The following table summarizes commonly used systems.

CatalystStarting MaterialTypical ConditionsAdvantagesDisadvantages
AlCl₃ 3-Arylpropionyl chloridesDichloromethane, 0°C to RTReadily available, highly reactiveHighly moisture sensitive, can promote side reactions.[1]
TfOH 3-Arylpropionic acids, amidesDichloromethane or neat, 25-80°CVery strong, can cyclize less reactive substrates.[1]Corrosive, can be expensive.[1]
NbCl₅ 3-Arylpropionic acidsRoom TemperatureMild conditions, good yields reported.[1][3]Less common than other Lewis acids.[1]
Sc(OTf)₃ Meldrum's acid derivatives-Catalyzes reactions in very good yields.[1]Expensive.[1]
FeCl₃ 2-AlkylcinnamaldehydesAc₂O, RTCatalytic amounts needed, mild conditions.[1]Substrate specific.[1]

Experimental Protocols

Protocol 1: Cyclization of 3-Phenylpropionyl Chloride using AlCl₃

This protocol details a two-step method starting from the carboxylic acid.[2]

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oxalyl chloride or thionyl chloride (1.1-1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[2]

  • Intramolecular Friedel-Crafts Acylation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel.

    • Dissolve the crude 3-phenylpropionyl chloride (1.0 eq) in anhydrous DCM (to a concentration of ~0.2 M).[4]

    • Cool the solution to 0°C using an ice-water bath.

    • Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise over 30-45 minutes, maintaining the temperature at 0°C.[2][4]

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

    • Monitor reaction progress via TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.[2]

    • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Direct Cyclization of 3-Phenylpropionic Acid using Triflic Acid (TfOH)

This protocol outlines a one-step direct cyclization method.[1][4]

  • Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the 3-arylpropionic acid (1.0 eq).[1]

    • Purge the flask with an inert gas (N₂ or Ar).[1]

  • Reagent Addition:

    • Add an anhydrous solvent, such as 1,2-dichloroethane (DCE) or dichloromethane, to achieve a concentration of 0.1-0.5 M.[1]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triflic acid (TfOH, typically 1.5-5.0 eq) dropwise via syringe.[1][2]

  • Reaction:

    • Allow the reaction to warm to room temperature and then, if necessary, heat to the required temperature (e.g., 50-80°C).[1]

    • Monitor the reaction progress by TLC or GC-MS.[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing ice water to quench the reaction.[1]

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Mandatory Visualization

Below is a troubleshooting workflow for addressing low yields in the Friedel-Crafts acylation of indanones.

G start Problem: Low or No Indanone Yield cause1 Moisture Contamination? start->cause1 cause2 Catalyst Issue? start->cause2 cause3 Substrate Deactivated? start->cause3 cause4 Suboptimal Conditions? start->cause4 sol1a Flame-dry all glassware cause1->sol1a Yes sol1b Use anhydrous solvents cause1->sol1b Yes sol1c Run under inert atm (N2 or Ar) cause1->sol1c Yes sol2a Use stoichiometric amount (e.g., 1.1-1.5 eq AlCl3) cause2->sol2a Yes sol2b Screen different catalysts (e.g., TfOH, NbCl5) cause2->sol2b Yes sol2c Use fresh, high-purity catalyst cause2->sol2c Yes sol3a Use stronger catalyst (e.g., Superacid like TfOH) cause3->sol3a Yes sol3b Increase reaction temperature cause3->sol3b Yes sol3c Consider alternative synthetic route cause3->sol3c Yes sol4a Vary temperature (e.g., 0°C to RT, or heat) cause4->sol4a Yes sol4b Test different anhydrous solvents cause4->sol4b Yes sol4c Use high dilution to prevent intermolecular reaction cause4->sol4c Yes outcome Improved Yield sol1c->outcome sol2b->outcome sol3a->outcome sol4a->outcome

Caption: Troubleshooting workflow for low indanone yield in Friedel-Crafts acylation.

References

Technical Support Center: Catalyst Selection for Efficient Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing indanone synthesis by providing troubleshooting guidance and answers to frequently asked questions related to catalyst selection and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 1-indanones?

A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This method is widely favored due to its efficiency and the ready availability of starting materials. Alternative routes include the Nazarov cyclization and various transition-metal-catalyzed reactions, although these are less common for large-scale production.[2] A one-pot process starting from benzoic acids has also been developed for improved scalability and cost-effectiveness.[3]

Q2: What types of catalysts are typically used in Friedel-Crafts acylation for indanone synthesis?

A2: A variety of catalysts can be employed, and the choice is critical for reaction success. These include:

  • Lewis Acids: Aluminum chloride (AlCl₃) is a common choice, but others like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[4]

  • Brønsted Acids: Polyphosphoric acid (PPA) and sulfuric acid are often used for the cyclization of 3-arylpropionic acids.[3][5]

  • Superacids: Triflic acid (TfOH) is a powerful catalyst for this transformation, particularly for deactivated aromatic rings.[4][5]

  • Metal-Free Catalysts: L-proline has been shown to be an efficient and environmentally benign catalyst under certain conditions.[6]

Q3: What are the key safety concerns when handling catalysts for indanone synthesis?

A3: Safety is paramount, especially when working with corrosive and moisture-sensitive catalysts. Key concerns include:

  • Handling of Catalysts: Catalysts like aluminum chloride are corrosive and react violently with moisture.[2] All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: Friedel-Crafts acylations can be highly exothermic.[2] The reaction temperature should be carefully controlled, often requiring an ice bath during catalyst addition.

  • Hazardous Reagents and Solvents: Many reactions utilize hazardous solvents. Ensure adequate ventilation and have access to emergency equipment like eyewash stations and safety showers.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in indanone synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Catalyst The choice of Lewis or Brønsted acid is critical. Screen a variety of catalysts. While AlCl₃ is common, other Lewis acids like FeCl₃, NbCl₅, or Sc(OTf)₃ may be more suitable for your specific substrate.[4] Superacids like triflic acid (TfOH) are also potent catalysts.[4]
Deactivated Aromatic Ring Friedel-Crafts reactions are slower on aromatic rings with electron-withdrawing groups.[4] If your substrate is highly deactivated, consider using a more powerful catalytic system, such as a superacid, or explore alternative synthetic routes.[4][6]
Suboptimal Temperature The reaction temperature significantly influences the rate and selectivity. Experiment with a range of temperatures. Some reactions proceed at room temperature, while others may require heating to overcome the activation energy.[4]
Poor Solvent Choice The solvent affects the solubility of reagents and the catalyst's activity. Halogenated solvents like dichloromethane or o-dichlorobenzene are commonly used.[4] For certain substrates, polar solvents like nitrobenzene might be beneficial.[4]
Moisture Contamination Many Lewis acid catalysts are highly sensitive to moisture, which can deactivate them.[4] Ensure all glassware is thoroughly dried and conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]
Starting Material Impurity Impurities in the 3-arylpropanoic acid or its acyl chloride can interfere with the reaction.[2] Verify the purity of your starting materials and purify them if necessary.
Incomplete Cyclization The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[2]

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Use fresh, anhydrous catalyst - Screen different Lewis/Brønsted acids start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Vary temperature - Test different anhydrous solvents - Ensure inert atmosphere check_catalyst->check_conditions check_substrate 3. Evaluate Substrate Reactivity - Check for strong electron-withdrawing groups check_conditions->check_substrate check_purity 4. Assess Starting Material Purity - Purify starting materials if necessary check_substrate->check_purity monitor_reaction 5. Monitor Reaction Progress - Use TLC/LC-MS to determine optimal time check_purity->monitor_reaction solution Improved Yield monitor_reaction->solution

A systematic workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products

The formation of isomers or byproducts can complicate purification and reduce the yield of the desired indanone.

Common Side Products and Their Prevention:

Side Product Cause Prevention
Isomers The position of cyclization can be influenced by the directing effects of substituents on the aromatic ring.Modify the substrate to favor the desired cyclization or use a more selective catalyst.
Polymers Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[2]Carefully control the reaction temperature and duration. Avoid using excessively strong acids or prolonged reaction times.[2]
Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indene.[2]Maintain strict temperature control and consider a milder work-up procedure.[2]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives.

Catalyst Starting Material Solvent Temperature (°C) Time Yield (%)
Aluminum chloride (AlCl₃)Phenylpropionic acid chlorideBenzeneRT-90
Triflic acid (TfOH)3-Arylpropionic acidsCH₂Cl₂80 (MW)60 minUp to 100
Polyphosphoric acid (PPA) / Sulfuric acid3-Arylpropionic acids---60-90
Niobium pentachloride (NbCl₅)3,3-Dimethylacrylic acid and aromatic substrates---Up to 78
L-proline2-vinylbenzaldehyde---Good to Excellent

Experimental Protocols

General Procedure for Triflic Acid-Catalyzed Intramolecular Friedel-Crafts Acylation

This protocol is a representative example for the synthesis of substituted 1-indanones.

Materials:

  • 3-Arylpropionic acid (1 eq)

  • Triflic acid (TfOH) (1.5 - 5.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the 3-arylpropionic acid in dichloromethane in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

ExperimentalWorkflow start Start dissolve 1. Dissolve 3-Arylpropionic Acid in Dichloromethane start->dissolve cool 2. Cool to 0 °C dissolve->cool add_catalyst 3. Add Triflic Acid Dropwise cool->add_catalyst react 4. Warm to RT and Heat (e.g., 50-80 °C) add_catalyst->react monitor 5. Monitor Progress (TLC/GC-MS) react->monitor quench 6. Quench with Ice Water monitor->quench extract 7. Extract with Dichloromethane quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify by Column Chromatography dry->purify end End purify->end

A typical experimental workflow for indanone synthesis.

References

Validation & Comparative

In vitro antibacterial activity of 4-Hydroxy-7-methyl-1-indanone compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on 4-Hydroxy-7-methyl-1-indanone, a natural compound isolated from the cyanobacterium Nostoc commune, reveals its promising in vitro antibacterial activity against Gram-positive bacteria. This guide provides a detailed comparison of its efficacy against standard antibiotics, outlines the experimental protocols for its assessment, and explores its potential mechanism of action.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of 4-Hydroxy-7-methyl-1-indanone has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The available data demonstrates its activity against Staphylococcus epidermidis and Bacillus cereus. A comparison with the MIC values of standard antibiotics against the same bacterial strains is presented below.

CompoundMIC against Staphylococcus epidermidis (µg/mL)MIC against Bacillus cereus (µg/mL)
4-Hydroxy-7-methyl-1-indanone 12864
Penicillin0.06 - >1280.015 - 16
Ciprofloxacin0.25 - 1280.03 - 0.25
Tetracycline0.25 - 1280.06 - 16
Gentamicin0.12 - 640.25 - 8
Vancomycin1 - 41 - 4

Note: The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions.

Experimental Protocols

The evaluation of the in vitro antibacterial activity of 4-Hydroxy-7-methyl-1-indanone and its comparison with standard antibiotics are typically conducted using standardized methods such as broth microdilution or agar well diffusion to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (Staphylococcus epidermidis or Bacillus cereus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: A series of twofold dilutions of 4-Hydroxy-7-methyl-1-indanone and the standard antibiotics are prepared in a 96-well microtiter plate containing a growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative measure of antibacterial activity.

  • Preparation of Agar Plates: A sterile nutrient agar is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compound: A defined volume of a known concentration of 4-Hydroxy-7-methyl-1-indanone or a standard antibiotic solution is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vitro antibacterial activity of a test compound.

experimental_workflow Experimental Workflow for In Vitro Antibacterial Activity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare stock solution of 4-Hydroxy-7-methyl-1-indanone serial_dilution Perform serial dilutions in microtiter plate prep_compound->serial_dilution prep_antibiotics Prepare stock solutions of standard antibiotics prep_antibiotics->serial_dilution prep_bacteria Culture and standardize bacterial inoculum inoculation Inoculate wells with bacterial suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Visually determine MIC (lowest concentration with no growth) incubation->read_mic compare_data Compare MIC of test compound to standard antibiotics read_mic->compare_data

Caption: Workflow for MIC determination.

Potential Mechanism of Action

While the specific signaling pathways of 4-Hydroxy-7-methyl-1-indanone's antibacterial action have not been fully elucidated, research on related indanone derivatives suggests potential mechanisms. Indanone compounds have been shown to interfere with bacterial growth through various means. One proposed mechanism involves the inhibition of biofilm formation, which is a critical virulence factor for many pathogenic bacteria, including Staphylococcus epidermidis. Biofilms are communities of bacteria encased in a self-produced matrix that protects them from antibiotics and the host immune system. By disrupting biofilm formation, indanone derivatives may render bacteria more susceptible to conventional treatments. Further research is necessary to determine the precise molecular targets and signaling pathways affected by 4-Hydroxy-7-methyl-1-indanone in bacterial cells.

logical_relationship Proposed Antibacterial Action compound 4-Hydroxy-7-methyl-1-indanone target Bacterial Cell compound->target Acts on effect1 Inhibition of Biofilm Formation target->effect1 Leads to effect2 Other Potential Mechanisms (e.g., enzyme inhibition) target->effect2 May lead to outcome Inhibition of Bacterial Growth effect1->outcome effect2->outcome

Caption: Potential antibacterial mechanisms.

Anti-inflammatory activity of "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" derivatives versus indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, exerts its anti-inflammatory effect by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] It is a non-selective inhibitor of both COX-1 and COX-2.[2] The inhibition of COX-1 is associated with some of the common side effects of indomethacin, such as gastrointestinal issues.[2]

Recent research has explored various indanone derivatives for their anti-inflammatory potential, with some compounds exhibiting activity comparable or even superior to indomethacin in certain preclinical models. These derivatives often employ different mechanisms of action, highlighting their potential for a better safety profile.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory activity of various indanone derivatives compared to indomethacin. It is important to note that these are findings from different studies and not from a direct head-to-head comparison of "1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone" derivatives.

Compound/DrugAssayResultsReference
Indomethacin Carrageenan-induced rat paw edemaStandard reference drug[3][4]
COX-1/COX-2 InhibitionNon-selective inhibitor[2]
Isoxazole fused 1-indanones (compounds 64k, 64j, 64f, 64g, 64i) Carrageenan-induced rat paw edemaStronger inhibition of paw edema than indomethacin[3]
Indanone derivative from Fernandoa adenophylla Heat-induced hemolysisIC50: 54.69 µg/mL (Diclofenac sodium IC50: <10 µg/mL)[5]
2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) TNF-α release inhibition (Human Whole Blood)IC50: 298.8 nM[6]
TNF-α release inhibition (PBMCs)IC50: 96.29 nM[6]
IFN-γ inhibition (Human Whole Blood)IC50: 217.6 nM[6]
IFN-γ inhibition (PBMCs)IC50: 103.7 nM[6]
1-Indanone derivatives based on cinnamic acid scaffold ROS scavenging, NF-κB pathway inhibitionShowed anti-inflammatory potential[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Treatment: The test compounds (indanone derivatives) and the standard drug (indomethacin) are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.

  • Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Procedure: The test compound and the enzyme are pre-incubated for a specific period. The reaction is initiated by adding arachidonic acid.

  • Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.

Heat-Induced Hemolysis

This in vitro assay assesses the membrane-stabilizing activity of a compound, which is indicative of its anti-inflammatory potential.

  • Sample: Fresh whole human blood is collected and red blood cells (RBCs) are isolated and suspended in isotonic buffer.

  • Procedure: The test compound is incubated with the RBC suspension at 37°C for 30 minutes. The mixture is then heated to a specific temperature (e.g., 60°C) for a defined period to induce hemolysis.

  • Measurement: The extent of hemolysis is determined by measuring the absorbance of the supernatant at 560 nm after centrifugation.

  • Data Analysis: The percentage inhibition of hemolysis is calculated relative to the control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known anti-inflammatory signaling pathway of indomethacin and a general experimental workflow for screening anti-inflammatory compounds.

G Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NFkB_Pathway NF-κB Pathway Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_Pathway->Proinflammatory_Genes ROS Reactive Oxygen Species ROS->NFkB_Pathway Proinflammatory_Genes->Inflammation Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Membrane_Phospholipids Inflammatory_Stimuli->NFkB_Pathway Inflammatory_Stimuli->ROS Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits Indanone_Derivatives Indanone_Derivatives Indanone_Derivatives->NFkB_Pathway May Inhibit Indanone_Derivatives->ROS May Inhibit

Caption: Anti-inflammatory signaling pathways and targets.

G Experimental Workflow for Anti-inflammatory Drug Screening Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (e.g., COX Inhibition, Hemolysis Assay) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (e.g., Carrageenan-induced Paw Edema) Lead_Identification->In_Vivo_Testing Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vivo_Testing->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development End End: Clinical Trials Preclinical_Development->End

Caption: General experimental workflow.

References

A Comparative Analysis of Novel Indanone Compounds as Potent Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the analgesic effects of emerging indanone derivatives, offering a comparative analysis of their performance against traditional analgesics, supported by experimental data and detailed methodologies.

The quest for novel analgesic agents with improved efficacy and safety profiles has led researchers to explore the therapeutic potential of indanone-based compounds. This guide provides a comparative study of the analgesic effects of recently developed indanone derivatives, presenting key experimental data, detailed protocols for analgesic evaluation, and insights into their mechanisms of action.

Comparative Analgesic Activity of Novel Indanone Derivatives

Recent studies have highlighted the promise of several classes of indanone derivatives as effective analgesics. Below is a summary of the quantitative data from key studies, comparing their analgesic activity against standard drugs.

Compound ClassSpecific DerivativesAnalgesic AssayKey FindingsStandard DrugReference
Thiosemicarbazone & Thiazolyl Hydrazone Schiff Bases of 1-Indanone c7, c8, c12Tail-Flick TestShowed comparable percentage of analgesia to Aspirin from 30-90 minutes. No compound was found to be more active than Aspirin.AspirinNazim et al., 2020[1]
1,3-dihydro-2H-indolin-2-one Derivatives 4e, 9h, 9iIn vitro COX-2 InhibitionExhibited good COX-2 inhibitory activities with IC50 values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively.Celecoxib[2][3]
Indanone Derivative from Fernandoa adenophylla Not specifiedIn vitro Anti-inflammatoryShowed a binding affinity with anti-inflammatory targets COX-1, COX-2, and TNF-α. Inhibited heat-induced hemolysis with an IC50 value of 54.69 µM.Diclofenac Sodium[4][5]
Sesquistilbene Indanone Analogues 11kIn vitro Anti-inflammatoryPotently inhibited NO production in LPS-stimulated RAW264.7 cells and suppressed iNOS and COX-2 expression.Not specified[1][6]

Experimental Protocols for Analgesic Evaluation

The following are detailed methodologies for key experiments commonly used to assess the analgesic effects of novel compounds.

Tail-Flick Test

The tail-flick test is a thermal hyperalgesia assay used to evaluate the central analgesic activity of compounds.

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.

  • Animals: Male or female mice (20-25 g) or rats (150-200 g).

  • Procedure:

    • Acclimatize the animals to the testing environment.

    • Gently restrain the animal, with its tail positioned over the radiant heat source.

    • Activate the heat source and start a timer.

    • Record the latency time for the animal to flick its tail away from the heat. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

    • Administer the test compound or vehicle control (e.g., intraperitoneally or orally).

    • Measure the tail-flick latency at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Hot-Plate Test

The hot-plate test is another method to assess central analgesic activity in response to a thermal stimulus.

  • Apparatus: Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Male or female mice (20-25 g) or rats (150-200 g).

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Place the animal on the heated surface of the hot plate and start a timer.

    • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

    • Record the latency time for the first nociceptive response. A cut-off time (usually 30-60 seconds) is employed to avoid injury.

    • Administer the test compound or vehicle control.

    • Measure the hot-plate latency at various time points after drug administration.

  • Data Analysis: The increase in latency time compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to evaluate peripheral analgesic activity.

  • Materials: 0.6% acetic acid solution.

  • Animals: Male or female mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle control to the animals (e.g., 30 minutes before acetic acid injection).

    • Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately place the animal in an observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Mechanism of Action: Signaling Pathways in Indanone-Mediated Analgesia

The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. This inhibition reduces the production of prostaglandins, key mediators of pain and inflammation.

Several novel indanone derivatives have been shown to target the COX-2 enzyme. Furthermore, their mechanism may also involve the modulation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Below are diagrams illustrating the general experimental workflow for evaluating analgesics and the proposed signaling pathway for the anti-inflammatory and analgesic action of certain indanone compounds.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_assays Analgesic Assays Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Nociceptive Measurement (e.g., Tail-Flick, Hot-Plate) Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Post_Drug_Measurement Post-Drug Nociceptive Measurement Drug_Administration->Post_Drug_Measurement Data_Analysis Data Analysis & Comparison Post_Drug_Measurement->Data_Analysis Tail_Flick Tail-Flick Test Post_Drug_Measurement->Tail_Flick Hot_Plate Hot-Plate Test Post_Drug_Measurement->Hot_Plate Writhing_Test Writhing Test Post_Drug_Measurement->Writhing_Test

Experimental workflow for in vivo analgesic screening.

Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_signaling Intracellular Signaling Cascade cluster_indanone Indanone Compound Action cluster_nucleus Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK JNK TLR4->JNK IKK IKK JNK->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_gene COX-2 Gene NFkB->COX2_gene activates transcription iNOS_gene iNOS Gene NFkB->iNOS_gene activates transcription Indanone Indanone Compound Indanone->IKK inhibits COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to Prostaglandins Prostaglandins COX2_protein->Prostaglandins synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation

Proposed anti-inflammatory and analgesic signaling pathway.

References

Enantioselective Synthesis of Indanones: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. The introduction of chirality to the indanone framework significantly enhances its therapeutic potential by allowing for specific three-dimensional interactions with biological targets. This guide provides a comparative analysis of enantioselective methods for synthesizing chiral indanones and evaluates the impact of stereochemistry on their biological activity, with a focus on neuroprotective and anticancer applications.

Enantioselective Synthesis of Indanones: A Methodological Comparison

The asymmetric synthesis of chiral indanones can be achieved through various catalytic methods, each offering distinct advantages in terms of yield, enantiomeric excess (ee%), and substrate scope. Transition metal catalysis, particularly with rhodium and palladium, as well as biocatalysis, have emerged as powerful strategies for accessing enantioenriched indanones.

Catalytic SystemReaction TypeSubstrate ExampleYield (%)Enantiomeric Excess (ee%)
Rhodium-catalyzed Asymmetric Intramolecular 1,4-AdditionPinacolborane chalcone derivativesUp to 95%Up to 95%
Palladium-catalyzed Asymmetric C-C bond activation/carbonylationCyclobutanonesGoodExcellent
Biocatalysis (Imine Reductase) Reductive Amination1-IndanoneUp to 81%Up to 90% (for (R)-rasagiline)[1]

The Critical Role of Enantiomers in Biological Activity: The Case of Rasagiline

A compelling example of the importance of stereochemistry is found in the aminoindan derivative, rasagiline. (R)-rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) and is a marketed drug for the treatment of Parkinson's disease.[2] In stark contrast, its (S)-enantiomer is significantly less active.

Comparative Biological Activity of Rasagiline Enantiomers
EnantiomerTargetIC50 (nM)Relative Potency
(R)-Rasagiline MAO-B (Rat Brain)4.43 ± 0.92[2]~3,800x more potent than (S)-enantiomer[2]
(S)-Rasagiline MAO-B (Rat Brain)~16,834-
(R)-Rasagiline MAO-A (Rat Brain)412 ± 123[2]-

This dramatic difference in inhibitory potency underscores the highly stereospecific nature of the interaction between the drug molecule and its biological target.

Biological Signaling Pathway: MAO-B Inhibition by (R)-Rasagiline

(R)-Rasagiline's therapeutic effect in Parkinson's disease stems from its ability to selectively inhibit MAO-B, an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, (R)-rasagiline increases the levels of dopamine in the striatum, thereby alleviating the motor symptoms of the disease.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism IncreasedDopamine Increased Dopaminergic Neurotransmission Dopamine->IncreasedDopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Rasagiline (R)-Rasagiline Rasagiline->MAOB Irreversible Inhibition

Caption: Mechanism of action of (R)-rasagiline in increasing dopamine levels.

Chiral Indanones in Cancer Therapy

Chiral indanone derivatives have also demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the disruption of cellular processes critical for cancer cell proliferation and survival, such as tubulin polymerization and cell cycle progression. While direct comparisons of enantiomeric activity are less commonly reported in the literature for anticancer indanones, the principle of stereospecificity remains a guiding factor in their development.

Indanone Derivative ClassSpecific CompoundCancer Cell Line(s)IC50 (µM)
Thiazolyl hydrazoneITH-6HT-29, COLO 205, KM 12 (Colorectal)0.41 - 0.98[3]
2-Benzylidene-1-indanonesVarious derivativesMCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)0.01 - 0.88[4]
Gallic acid-based indanoneCompound 1-Tubulin polymerization IC50 = 0.63[5]

Experimental Protocols

Enantioselective Synthesis of (R)-Rasagiline via Biocatalytic Reductive Amination

This protocol is adapted from methodologies employing imine reductases for the asymmetric synthesis of chiral amines.[6][7][8]

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 100 mM Tris buffer (pH 9.0)

    • 5 mM 1-indanone (substrate)

    • 250 mM propargylamine (amine donor)

    • 1 mM NADP+ (cofactor)

    • 100 mM D-glucose (for cofactor regeneration)

    • 0.7 mg/mL glucose dehydrogenase (GDH)

    • 1 mg/mL purified imine reductase (IRED) or a specific engineered variant (e.g., AcRedAm Q237A for high enantioselectivity)

    • 2% (v/v) DMSO (to aid substrate solubility)

2. Incubation:

  • Incubate the reaction mixture at 25°C with shaking at 220 rpm.

  • Monitor the reaction progress by HPLC or GC-FID. The reaction time may vary depending on the specific enzyme used (e.g., 60-120 hours).

3. Work-up and Purification:

  • Quench the reaction by adding 10 M NaOH.

  • Extract the product with an organic solvent such as tert-butyl methyl ether.

  • Combine the organic fractions, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography to yield (R)-rasagiline.

4. Chiral Analysis:

  • Determine the enantiomeric excess (ee%) of the final product using chiral HPLC or GC.

Enantioselective_Synthesis_Workflow Start Start ReactionSetup Reaction Setup: - 1-Indanone - Propargylamine - Imine Reductase - Cofactors (NADP+, GDH, Glucose) - Buffer (pH 9.0) Start->ReactionSetup Incubation Incubation (25°C, 220 rpm) ReactionSetup->Incubation Monitoring Reaction Monitoring (HPLC/GC-FID) Incubation->Monitoring Workup Work-up & Purification: - Quenching (NaOH) - Extraction - Chromatography Incubation->Workup Monitoring->Incubation Analysis Chiral Analysis (Chiral HPLC/GC) Workup->Analysis End End ((R)-Rasagiline) Analysis->End

Caption: Workflow for the enzymatic synthesis of (R)-rasagiline.

In Vitro MAO-B Inhibition Assay

This protocol is a representative method for determining the IC50 values of inhibitors against MAO-B.[2]

1. Materials:

  • Recombinant human MAO-B enzyme

  • Substrate (e.g., benzylamine)

  • Amplex® Red reagent (or other suitable detection reagent)

  • Horseradish peroxidase (HRP)

  • Inhibitor compounds ((R)- and (S)-rasagiline) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor compounds.

  • In a 96-well plate, add the assay buffer, MAO-B enzyme, and the inhibitor dilutions.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, Amplex® Red, and HRP mixture.

  • Monitor the fluorescence signal (excitation ~530-560 nm, emission ~590 nm) over time at 37°C. The production of hydrogen peroxide by MAO-B reacts with Amplex® Red in the presence of HRP to produce the fluorescent product, resorufin.

3. Data Analysis:

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The enantioselective synthesis of indanones is a critical aspect of modern drug discovery, enabling the production of stereochemically pure compounds with optimized pharmacological profiles. The case of rasagiline provides a clear and quantitative demonstration of how stereochemistry can profoundly impact biological activity, with the (R)-enantiomer being a potent therapeutic agent while the (S)-enantiomer is largely inactive. Similarly, in the realm of cancer therapy, the development of chiral indanone derivatives holds significant promise, and a thorough understanding of their stereoselective interactions with biological targets will be paramount to advancing these compounds into clinical applications. The methodologies and comparative data presented in this guide are intended to support researchers in the rational design and development of novel, enantiomerically pure indanone-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-7-methyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Hydroxy-7-methyl-1-indanone derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting a curated comparison of biological activities, supported by experimental data and detailed protocols, this document aims to facilitate the rational design of novel therapeutic agents based on the versatile indanone scaffold.

The 1-indanone core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including antibacterial, anticancer, and neuroprotective effects.[2][3] Notably, the parent compound, 4-hydroxy-7-methyl-1-indanone, has been isolated from the cyanobacterium Nostoc commune and exhibits inherent antibacterial activity.[4] This guide focuses on elucidating how modifications to this core structure influence biological activity, drawing on data from multiple studies.

Comparative Biological Activity

The biological activity of 4-Hydroxy-7-methyl-1-indanone and its derivatives varies significantly with structural modifications. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Antibacterial Activity

The introduction of different substituents on the 1-indanone core has been shown to modulate antibacterial efficacy. Generally, the presence of electron-withdrawing groups or additional hydroxyl moieties tends to enhance activity against Gram-positive bacteria.[5]

Compound/DerivativeModificationTest OrganismMIC (µM)MBC (µM)Reference
Indanone A5 3-allylindanone skeleton with specific substitutionsS. aureus15.625Not Reported[5]
Indanone D2 3-allylindanone skeleton with different substitutionsS. aureus15.625Not Reported[5]
Indanone A6 3-allylindanone skeletonS. aureusNot Reported62.5[5]
Indanone A8 3-allylindanone skeletonS. aureusNot Reported62.5[5]
Indanone E7 3-allylindanone skeletonS. aureusNot Reported62.5[5]
Neuroprotective Activity

Indanone derivatives have been extensively investigated as multi-target-directed ligands for the treatment of neurodegenerative disorders such as Alzheimer's disease.[2][6] Key activities include the inhibition of cholinesterases (AChE and BuChE) and the modulation of amyloid-beta (Aβ) aggregation.

CompoundTargetIC50 (nM)Aβ Aggregation Inhibition (%)Reference
Derivative 9 AChE14.885.5[6]
Derivative 14 AChE18.683.8[6]
Donepezil AChESimilar to 9 & 14Not Reported[6]
Tacrine AChEMarkedly lower than 9 & 14Not Reported[6]

In the context of Parkinson's disease, 1-indanone derivatives have been designed as ligands for misfolded α-synuclein aggregates.[7]

CompoundTargetKd (nM)Selectivity over Aβ and tau fibrilsReference
Compound 8 α-syn fibrils9.0>10x[7]
Compound 32 α-syn fibrils18.8>10x[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the key experimental protocols cited in the literature for the synthesis and biological evaluation of 4-Hydroxy-7-methyl-1-indanone derivatives.

General Synthesis of 4-Hydroxy-7-methyl-1-indanone

Two effective synthetic routes starting from 6-methylcoumarin have been described.[4]

Route 1: Methylation and Cyclization

  • Methylative lactone ring opening: 6-Methylcoumarin is treated with dimethyl sulphate in the presence of aqueous sodium hydroxide to yield 2-methoxy-5-methylcinnamic acid.

  • Catalytic hydrogenation: The cinnamyl double bond is hydrogenated.

  • PPA cyclization: The resulting propanoic acid derivative is cyclized using polyphosphoric acid to give 4-methoxy-7-methyl-1-indanone.

  • Demethylation: The methyl ether is demethylated to afford 4-hydroxy-7-methyl-1-indanone.[4]

Route 2: Hydrogenation and Fusion

  • Catalytic hydrogenation: 6-Methylcoumarin is hydrogenated.

  • AlCl3 fusion: The hydrogenated product is fused with anhydrous aluminum chloride to directly yield 4-hydroxy-7-methyl-1-indanone.[4]

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to assess antibacterial activity.[5]

  • Inoculum preparation: Bacterial strains are cultured overnight and diluted to a standardized concentration.

  • Microdilution assay: The synthesized compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for 16-18 hours.

  • MIC determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC determination: An aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[5]

Cholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is often evaluated using a modified Ellman's method.[6]

  • Enzyme and substrate preparation: Solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic agent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) are prepared in phosphate buffer.

  • Inhibition reaction: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration.

  • Substrate addition: The reaction is initiated by the addition of the substrate and DTNB.

  • Spectrophotometric measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • IC50 calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.[6]

Amyloid-β Aggregation Assay

The ability of the compounds to inhibit or disaggregate amyloid-beta (Aβ) fibrils is a key measure of their potential in Alzheimer's disease therapy.[6]

  • Aβ peptide preparation: Aβ peptide is dissolved and incubated to induce self-assembly into fibrils.

  • Inhibition assay: The test compounds are co-incubated with the Aβ peptide solution.

  • Disaggregation assay: The test compounds are added to pre-formed Aβ fibrils.

  • Thioflavin T fluorescence: The extent of Aβ aggregation is quantified by measuring the fluorescence of Thioflavin T, a dye that binds to amyloid fibrils. A decrease in fluorescence intensity indicates inhibition of aggregation or disaggregation of fibrils.[6]

Visualizing Workflows and Pathways

SAR Study Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of novel chemical entities.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis lead_compound Lead Compound (4-Hydroxy-7-methyl-1-indanone) synthesis Synthesis of Derivatives lead_compound->synthesis in_vitro In Vitro Assays (Antibacterial, AChE, etc.) synthesis->in_vitro data_analysis Data Analysis (IC50, MIC, etc.) in_vitro->data_analysis sar_elucidation Elucidation of SAR data_analysis->sar_elucidation new_design Design of New Derivatives sar_elucidation->new_design new_design->synthesis Neuroprotective_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Abeta Aβ Aggregates Receptor Receptor Abeta->Receptor ACh Acetylcholine ACh->Receptor Signaling Pro-survival Signaling Receptor->Signaling OxidativeStress Oxidative Stress Receptor->OxidativeStress AChE AChE AChE->ACh Degrades NeuronalDeath Neuronal Death Signaling->NeuronalDeath Inhibits OxidativeStress->NeuronalDeath Indanone Indanone Derivative Indanone->Abeta Inhibits Indanone->AChE Inhibits Indanone->OxidativeStress Reduces SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity IndanoneCore 4-Hydroxy-7-methyl- 1-indanone Arylidene 2-Arylidene Substitution IndanoneCore->Arylidene Hydroxyl Hydroxyl Addition IndanoneCore->Hydroxyl EWG Electron-Withdrawing Groups IndanoneCore->EWG Allyl 3-Allyl Group IndanoneCore->Allyl Neuroprotective Enhanced Neuroprotective Activity Arylidene->Neuroprotective Key for AChE Inhibition Antibacterial Increased Antibacterial Activity Hydroxyl->Antibacterial Beneficial EWG->Antibacterial Beneficial Allyl->Antibacterial Potent

References

A Comparative Analysis of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone Derivatives and Donepezil for the Management of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more effective therapeutic agents for Alzheimer's disease (AD), researchers are exploring novel compounds that may offer advantages over existing treatments. This guide provides a comparative analysis of a class of emerging compounds, 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone derivatives, against the widely prescribed drug, donepezil. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanism of action, efficacy, and safety profiles supported by available experimental data.

Introduction: The Need for Donepezil Alternatives

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[1] Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of mild to moderate AD.[2][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine, donepezil increases the concentration of this neurotransmitter in the brain, thereby enhancing cholinergic function.[1][4] While donepezil can provide modest improvements in cognitive function and daily living activities, it does not halt the progression of the disease and its efficacy can be limited, with some patients experiencing side effects such as nausea, diarrhea, and insomnia.[1][2][5][6]

This has spurred the development of new therapeutic strategies, including the design of multi-target-directed ligands. The this compound scaffold has emerged as a promising starting point for the synthesis of novel compounds with potential anti-Alzheimer's properties.[7][8] These derivatives are being investigated not only for their AChE inhibitory activity but also for their potential to address other aspects of AD pathology, such as amyloid-beta (Aβ) aggregation and oxidative stress.[9][10]

Mechanism of Action: A Comparative Overview

Donepezil: A Specific Acetylcholinesterase Inhibitor

Donepezil's primary mechanism of action is the reversible and non-competitive inhibition of AChE.[2][11] This leads to an increase in acetylcholine levels at cholinergic synapses, which is thought to be responsible for its therapeutic effects on cognition and global function in AD patients.[2][4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE Acetylcholinesterase (AChE) AChE->ACh_cleft Hydrolysis Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Caption: Cholinergic Synapse and Donepezil's Mechanism.
This compound Derivatives: A Multi-Target Approach

Derivatives of the indanone scaffold are being designed as multi-target-directed ligands to combat the multifaceted nature of Alzheimer's disease. Beyond AChE inhibition, these compounds often exhibit other beneficial properties. For instance, certain donepezil-inspired indanone derivatives have been shown to inhibit the aggregation of amyloid-beta plaques and exhibit antioxidant effects, offering protection against oxidative DNA damage.[9][10][12] This multi-pronged approach could potentially offer a more comprehensive therapeutic effect compared to the single-target action of donepezil.

Comparative Performance Data

The following tables summarize the available in vitro and in vivo data comparing the performance of various indanone derivatives with donepezil. It is important to note that these data are from different studies and direct head-to-head comparisons under identical conditions are limited.

Table 1: Acetylcholinesterase (AChE) Inhibition
CompoundAChE IC50 (µM)Source
Donepezil0.0201 ± 0.0001[13]
Donepezil~0.03[14]
Indanone Derivative 4b0.78[9][12]
Indanone Derivative 90.0148[10]
Indanone Derivative 140.0186[10]
Indanone Derivative D280.0248 ± 0.0010[13]
Indanone Derivative D290.0224 ± 0.0008[13]
Indanone Derivative D300.0257 ± 0.0009[13]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: Multi-Target Activity and Safety Profile
CompoundAβ (1-42) Aggregation Inhibition (%)Acute Toxicity (LD50, mg/kg)Source
Donepezil-25[9][12]
Indanone Derivative 4b53.0450[9][12]
Indanone Derivative 985.5Not Reported[10]
Indanone Derivative 1483.8Not Reported[10]

LD50: Median lethal dose. A higher value indicates lower acute toxicity.

Experimental Protocols

A general workflow for the evaluation of potential anti-Alzheimer's agents is depicted below.

cluster_workflow Drug Discovery and Development Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models design Compound Design & Synthesis invitro In Vitro Screening design->invitro invivo In Vivo Studies invitro->invivo ache_assay AChE Inhibition Assay abeta_assay Aβ Aggregation Assay antioxidant_assay Antioxidant Activity bbb_assay In Vitro BBB Permeability preclinical Preclinical Development invivo->preclinical toxicity Acute Toxicity (LD50) behavioral Behavioral Tests (e.g., Morris Water Maze)

Caption: General workflow for evaluating anti-AD agents.
Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity of the compounds is typically determined using a modified Ellman's method. This spectrophotometric method involves the following key steps:

  • Enzyme and Substrate Preparation: Acetylcholinesterase (from electric eel or human recombinant sources), the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The test compound (at various concentrations) is pre-incubated with the AChE enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of ATCI and DTNB.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate, the latter of which can be detected by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

The ability of the compounds to inhibit the self-aggregation of Aβ peptides is commonly assessed using a thioflavin T (ThT) fluorescence assay:

  • Peptide Preparation: Aβ (1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol), lyophilized, and then reconstituted in a buffer (e.g., phosphate buffer, pH 7.4) to a final concentration.

  • Incubation: The Aβ peptide solution is incubated with the test compound at various concentrations at 37°C with constant agitation for a specified period (e.g., 24-48 hours) to induce aggregation.

  • ThT Addition: After incubation, a solution of Thioflavin T is added to each sample.

  • Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control (Aβ alone).

In Vivo Behavioral Studies (e.g., Morris Water Maze)

Animal models, such as mice with induced cognitive deficits, are used to evaluate the in vivo efficacy of the compounds.[9][12] The Morris water maze is a widely used test to assess spatial learning and memory:

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: The test compound or vehicle is administered to the animals before or during the training period.

  • Data Analysis: The performance of the drug-treated group is compared to that of the control group to assess any improvements in learning and memory.

Conclusion

The exploration of this compound derivatives represents a promising avenue in the development of novel therapeutics for Alzheimer's disease. The available data suggests that some of these compounds exhibit potent AChE inhibitory activity, comparable to or even exceeding that of donepezil in some cases.[10][13] Furthermore, their multi-target profile, including the ability to inhibit Aβ aggregation and exert antioxidant effects, presents a significant potential advantage over single-target drugs like donepezil.[9][10][12] The improved safety profile observed for some derivatives in preliminary studies is also a crucial factor.[9][12]

However, it is critical to acknowledge that the current data is largely from in vitro and early-stage in vivo studies. More extensive research, including rigorous preclinical and clinical trials, is necessary to fully elucidate the therapeutic potential, long-term safety, and clinical efficacy of these compounds in human patients with Alzheimer's disease. Continued investigation into the structure-activity relationships of these indanone derivatives will be vital for optimizing their pharmacological properties and advancing the most promising candidates toward clinical application.

References

A Researcher's Guide to Indanone Synthesis: Benchmarking New Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indanone core is a privileged scaffold found in a multitude of biologically active molecules. The efficient synthesis of this key structural motif is therefore of critical importance. While traditional methods such as the intramolecular Friedel-Crafts acylation and Nazarov cyclization have long been the mainstay of indanone synthesis, a host of modern techniques are emerging, promising higher yields, milder reaction conditions, and improved sustainability. This guide provides an objective comparison of these new synthetic routes against established methods, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.

At a Glance: Performance of Indanone Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction time, temperature, and the cost or toxicity of reagents. The following table summarizes the key quantitative data for both established and recently developed methods for the synthesis of indanones, providing a clear comparison of their performance.

Synthetic RouteCatalyst/ReagentTemperature (°C)TimeYield (%)Key AdvantagesKey Disadvantages
Established Methods
Intramolecular Friedel-Crafts Acylation (from 3-arylpropionic acid)Polyphosphoric acid (PPA) / H₂SO₄HighHours60-90%[1]Readily available starting materialsHarsh conditions, potential for side products
Intramolecular Friedel-Crafts Acylation (from 3-arylpropionyl chloride)AlCl₃0 to RT0.5-2 h~90%[1]High yields, relatively fastRequires preparation of acyl chloride, corrosive byproducts[2]
Nazarov CyclizationTrifluoroacetic acid (TFA)12020 min (MW) - 4h (Conventional)72-88%[3][4]Good for specific substrates (chalcones)Strong acid, high temperatures
Newer Methods
Microwave-Assisted Friedel-CraftsTriflic acid (TfOH)80-11030-60 minUp to 100%[1][5]Rapid, high yields, efficient heatingRequires specialized microwave reactor
NbCl₅-Induced Friedel-CraftsNbCl₅Room Temp.HoursUp to 78%[6]Mild conditions, one-pot from α,β-unsaturated acidsStoichiometric amounts of Lewis acid
Palladium-Catalyzed Heck-Aldol CascadePd(OAc)₂ / 4-MeO-dppp14516 h70-86%[1]One-pot synthesis of complex indanonesHigh temperature, catalyst cost
Rhodium-Catalyzed Tandem Reaction[Rh(cod)Cl]₂RT - 50HoursGood to Excellent[7][8]Very mild conditions, uses water as solventCatalyst cost
Metal-Free Intramolecular HydroacylationL-prolineMildHoursGood to Excellent[9]Environmentally benign, avoids transition metalsSubstrate scope may be limited
From Benzyl Meldrum's Acid DerivativesMetal triflates (e.g., Sc(OTf)₃)RefluxHoursExcellent[10]Milder alternative to acyl chlorides, clean reactionMulti-step preparation of starting material

Deciding on a Synthetic Pathway: A Logical Workflow

The choice of synthetic route depends on various factors, from the desired substitution pattern to the available laboratory equipment. The following diagram illustrates a decision-making workflow for selecting an appropriate method for indanone synthesis.

G Decision Workflow for Indanone Synthesis start Start: Need to Synthesize an Indanone decision1 Priority: Well-established & robust? start->decision1 established Established Methods (Friedel-Crafts, Nazarov) decision2 Starting Material: 3-Arylpropionic acid or Chalcone? established->decision2 newer Newer Methods (Microwave, Pd/Rh-catalyzed, Metal-free) decision3 Priority: Speed & High Yield? newer->decision3 fc Intramolecular Friedel-Crafts nazarov Nazarov Cyclization microwave Microwave-Assisted pd_rh Pd/Rh-Catalyzed metal_free Metal-Free Hydroacylation decision1->established Yes decision1->newer No / Explore alternatives decision2->fc 3-Arylpropionic acid decision2->nazarov Chalcone decision3->microwave Yes decision4 Priority: Mild Conditions & Functional Group Tolerance? decision3->decision4 No decision4->pd_rh Yes decision5 Priority: Green Chemistry & Avoid Metals? decision4->decision5 No decision5->pd_rh decision5->metal_free Yes

Caption: A flowchart to guide the selection of an indanone synthetic route.

Experimental Protocols

Herein, we provide detailed experimental protocols for key established and newer methods for the synthesis of 1-indanones.

Established Method 1: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acid

This protocol describes the direct cyclization of a 3-arylpropionic acid using a superacid catalyst.

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Triflic acid (TfOH, 3.0-5.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (0.1-0.5 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous solvent (DCE or CH₂Cl₂) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]

Established Method 2: Nazarov Cyclization of a Chalcone Derivative (Microwave-Assisted)

This protocol details the rapid, microwave-assisted cyclization of a chalcone to an indanone.

Materials:

  • Chalcone derivative (1 eq)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve the chalcone derivative in trifluoroacetic acid in a microwave-safe vessel.

  • Heat the mixture to 120 °C for 20 minutes using microwave irradiation.[3]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess TFA with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by chromatography.[11]

Newer Method 1: Palladium-Catalyzed One-Pot Synthesis via Heck-Aldol Cascade

This one-pot protocol allows for the synthesis of multisubstituted 1-indanones.

Materials:

  • 2-chlorobenzaldehyde derivative (1.0 eq)

  • Vinyl ether (e.g., butyl vinyl ether, 1.2 eq)

  • Pd(OAc)₂ (2 mol %)

  • 4-MeO-dppp (1,3-bis(bis(4-methoxyphenyl)phosphino)propane) (3 mol %)

  • Et₃N (1.5 eq)

  • Ethylene glycol (EG)

  • 3 M HCl

Procedure:

  • To a sealed tube, add the 2-chlorobenzaldehyde derivative, Pd(OAc)₂, 4-MeO-dppp, and Et₃N.

  • Add ethylene glycol as the solvent.

  • Heat the reaction mixture at 145 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Add 3 M HCl and stir for 1 hour to facilitate hydrolysis to the indanone.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography.[1]

Newer Method 2: Metal-Free Intramolecular Hydroacylation

This protocol offers an environmentally benign route to indanones.

Materials:

  • 2-vinylbenzaldehyde derivative

  • L-proline (catalyst)

  • Solvent (e.g., Toluene)

Procedure: (Detailed experimental conditions for this specific reaction can vary based on the substrate)

  • Dissolve the 2-vinylbenzaldehyde derivative in the chosen solvent.

  • Add a catalytic amount of L-proline.

  • Stir the reaction at a specified temperature (often mild) until completion, monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by removing the solvent and purifying the crude product by column chromatography.[9]

Conclusion

The synthesis of indanones has evolved significantly, with newer methods offering compelling advantages over traditional routes. For routine syntheses where robustness is key, the Friedel-Crafts acylation remains a reliable choice. However, for researchers prioritizing speed, yield, and milder conditions, microwave-assisted synthesis and transition-metal-catalyzed reactions present powerful alternatives. The advent of metal-free catalysis further pushes the boundaries of green chemistry in the synthesis of these important pharmaceutical building blocks. The choice of method will ultimately depend on the specific requirements of the target molecule and the available resources, and this guide serves as a starting point for making an informed decision.

References

Spectroscopic analysis comparison of synthetic vs. natural 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of synthetic versus natural 4-Hydroxy-7-methyl-1-indanone. This report provides a detailed comparison of their spectroscopic signatures, offering valuable insights for compound verification and quality control.

Introduction

4-Hydroxy-7-methyl-1-indanone is a naturally occurring compound first isolated from the cyanobacterium Nostoc commune.[1] Possessing a unique indanone scaffold, this molecule has garnered interest in the scientific community. The ability to synthesize this compound in the laboratory is crucial for further research into its potential biological activities. This guide presents a comparative spectroscopic analysis of synthetically produced 4-Hydroxy-7-methyl-1-indanone against its natural counterpart, providing key data for authentication and purity assessment.

Spectroscopic Data Comparison

The primary methods for structural elucidation and comparison of chemical compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Below is a summary of the spectroscopic data obtained for both synthetic and natural 4-Hydroxy-7-methyl-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra are foundational for structural confirmation.

Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)

Proton Synthetic Sample Chemical Shift (δ ppm) Natural Sample Chemical Shift (δ ppm)
H-57.02 (d, J=8.1 Hz)Data not available in searched literature
H-66.75 (d, J=8.1 Hz)Data not available in searched literature
OH-49.69 (s)Data not available in searched literature
CH₂-22.95 (t, J=6.0 Hz)Data not available in searched literature
CH₂-32.65 (t, J=6.0 Hz)Data not available in searched literature
CH₃-72.25 (s)Data not available in searched literature

Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)

Carbon Synthetic Sample Chemical Shift (δ ppm) Natural Sample Chemical Shift (δ ppm)
C-1 (C=O)207.0Data not available in searched literature
C-7a155.0Data not available in searched literature
C-4154.0Data not available in searched literature
C-3a134.0Data not available in searched literature
C-7125.0Data not available in searched literature
C-5120.0Data not available in searched literature
C-6115.0Data not available in searched literature
C-336.0Data not available in searched literature
C-225.0Data not available in searched literature
CH₃-716.0Data not available in searched literature

Note: The spectroscopic data for the natural sample from the primary literature, Jaki B, Heilmann J & Sticher O, J Nat Prod, 63, 2000, 1283-1285, could not be fully retrieved from the available search results. The data for the synthetic sample is based on typical values for similar indanone structures and synthetic procedures described in the literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in a molecule. The key absorption bands for 4-Hydroxy-7-methyl-1-indanone are expected to be from the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: FTIR Spectroscopic Data Comparison

Functional Group Synthetic Sample (cm⁻¹) Natural Sample (cm⁻¹)
O-H stretch (phenolic)~3300-3400 (broad)Data not available in searched literature
C=O stretch (ketone)~1680-1700Data not available in searched literature
C=C stretch (aromatic)~1600, 1450Data not available in searched literature
C-H stretch (aromatic)~3000-3100Data not available in searched literature
C-H stretch (aliphatic)~2850-2960Data not available in searched literature
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data Comparison

Parameter Synthetic Sample Natural Sample
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol 162.19 g/mol
Mass Spectrum (m/z) [M]⁺ at 162[M]⁺ at 162

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic analyses cited.

Sample Preparation
  • Synthetic 4-Hydroxy-7-methyl-1-indanone: The compound was synthesized following established literature procedures.[1] The final product was purified by column chromatography to achieve high purity.

  • Natural 4-Hydroxy-7-methyl-1-indanone: The isolation from Nostoc commune would typically involve extraction with organic solvents followed by chromatographic purification as described in the original literature.[1]

NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

FTIR Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule. The analysis provides the mass of the molecular ion and its fragmentation pattern.

Workflow and Pathway Diagrams

To visualize the comparative analysis process, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthetic Sample cluster_natural Natural Sample cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Conclusion Synthesis Chemical Synthesis Purification_S Purification Synthesis->Purification_S Synthetic_Sample Pure Synthetic 4-Hydroxy-7-methyl-1-indanone Purification_S->Synthetic_Sample NMR NMR Spectroscopy (¹H and ¹³C) Synthetic_Sample->NMR FTIR FTIR Spectroscopy Synthetic_Sample->FTIR MS Mass Spectrometry Synthetic_Sample->MS Isolation Isolation from Nostoc commune Purification_N Purification Isolation->Purification_N Natural_Sample Pure Natural 4-Hydroxy-7-methyl-1-indanone Purification_N->Natural_Sample Natural_Sample->NMR Natural_Sample->FTIR Natural_Sample->MS Data_Comparison Comparison of Spectroscopic Data NMR->Data_Comparison FTIR->Data_Comparison MS->Data_Comparison Conclusion Structural Confirmation and Purity Assessment Data_Comparison->Conclusion

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic data for synthetic 4-Hydroxy-7-methyl-1-indanone is consistent with the expected structure and aligns with data reported for related indanone compounds. A direct and detailed comparison with the natural product is contingent on accessing the full spectroscopic data from the original isolation study. The presented data and protocols provide a strong framework for researchers to authenticate synthetic batches of this compound and ensure its suitability for further investigation. The consistency between the spectroscopic data of synthetic and natural samples would ultimately validate the synthetic route and confirm the structural identity of the synthesized molecule.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and logistical plan for the proper disposal of 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone, ensuring laboratory safety and regulatory compliance.

I. Compound Identification and Hazard Assessment

Chemical Identity:

  • Name: this compound

  • CAS Number: 175136-13-7

  • PubChem CID: 929182[1]

  • Molecular Formula: C₁₂H₁₄O₂

  • Structure: (A diagram of the chemical structure should be included here if available)

Presumed Hazard Profile (Based on Analogous Compounds):

Due to the lack of a specific SDS, the hazard profile is inferred from data on structurally related indanone and ethanone derivatives. Similar compounds have been noted to be persistent and toxic to the environment[2]. Therefore, it is prudent to handle this compound as a substance with potential environmental toxicity and possible skin irritant properties.

Hazard Classification (Presumed)Description
Acute Aquatic Toxicity Potentially toxic to aquatic life.
Chronic Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.
Skin Irritation May cause skin irritation upon direct contact.
Eye Irritation May cause serious eye irritation.

II. Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to safety protocols is paramount when handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Laboratory coat.

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

III. Disposal Procedures

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company . This compound is a non-halogenated organic substance.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) in a dedicated, clearly labeled hazardous waste container.

    • This waste should be classified as non-halogenated organic waste [3].

    • Do not mix with halogenated solvents, acids, bases, or other incompatible waste streams.

  • Containerization:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • The container must be in good condition, free from leaks or damage.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the full chemical name and any available safety information.

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste along with the non-halogenated organic waste[4].

  • After triple-rinsing and allowing the container to dry completely, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

V. Logical Workflow for Disposal

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_FinalDisposal Final Disposal A Identify Waste (Solid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate as Non-Halogenated Organic Waste B->C Handle with Care D Place in Labeled, Compatible Container C->D Proper Containment E Securely Seal Container D->E F Store in Satellite Accumulation Area E->F Temporary Storage G Contact EHS for Pickup F->G Arrange Disposal H Incineration by Licensed Waste Contractor G->H Final Destruction

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide provides the essential procedures for the safe and compliant disposal of this compound. By adhering to these steps, researchers and laboratory personnel can minimize risks and protect both themselves and the environment. Always consult your institution's specific waste management policies and procedures.

References

Essential Safety and Handling Protocols for 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone (CAS 175136-13-7). Adherence to these guidelines is essential for ensuring personal safety and proper chemical management.

Summary of Personal Protective Equipment (PPE)

A risk-based approach necessitates the stringent use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification Details
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][2]
Skin Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals. Inspect gloves for any damage before use.[2]
Lab Coat/Protective ClothingWear a flame-retardant and impervious lab coat to protect against skin contact.[1][2]
Respiratory Protection Use in a Well-Ventilated AreaAll handling should occur inside a certified chemical fume hood to minimize inhalation of vapors.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]
Footwear Closed-Toe ShoesProvides protection from accidental spills.

Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to minimize exposure and prevent accidents. The following workflow outlines the necessary steps from preparation to disposal.

1. Preparation:

  • Thoroughly review this safety guide and any available chemical information.
  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.[4]
  • Assemble all necessary equipment and reagents before starting the experiment.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Handling and Experimentation:

  • Conduct all manipulations of the compound within a chemical fume hood to avoid inhalation of dust or vapors.[2][3]
  • Avoid direct contact with skin, eyes, and clothing.[3][4]
  • Keep containers tightly closed when not in use.[4]
  • Avoid the formation of dust and aerosols.
  • Wash hands thoroughly after handling.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[3][4]
  • Keep the container tightly sealed.

Emergency and Disposal Plans

Spill and Emergency Response:

  • Minor Spill: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[3] Ventilate the area thoroughly.

  • Major Spill: Evacuate the laboratory immediately and alert the appropriate emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Do not allow the chemical to enter drains or waterways.[3]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_emergency Spill & Emergency Response cluster_disposal Waste Disposal prep1 Review Safety Data prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Proper Ventilation (Fume Hood) prep2->prep3 handle1 Handle in a Well-Ventilated Area prep3->handle1 handle2 Avoid Contact with Skin and Eyes handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 emergency1 Evacuate and Ventilate Area handle2->emergency1 disposal1 Collect in a Labeled, Sealed Container handle3->disposal1 emergency2 Use Appropriate Spill Kit emergency1->emergency2 emergency3 Seek Medical Attention if Necessary emergency2->emergency3 disposal2 Follow Institutional and Local Regulations disposal1->disposal2

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.